T0901317
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIWFELWJPNFDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(F)(F)F)C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040618 | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293754-55-9 | |
| Record name | N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293754-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TO-901317 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0293754559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TO-901317 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-propan-2-yl)phenyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | T0901317 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A07663A39I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
T0901317: An In-depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXR), LXRα and LXRβ.[1] Initially developed for its role in regulating cholesterol and lipid metabolism, its mechanism of action extends to profound anti-inflammatory, anti-proliferative, and metabolic regulatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its primary signaling pathways, quantitative pharmacological data, and relevant experimental protocols.
Core Mechanism: Liver X Receptor (LXR) Agonism
This compound primarily functions as a high-affinity agonist for both LXRα and LXRβ.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[2] This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[2] LXRα is predominantly expressed in the liver, intestines, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound's interaction with its primary targets and other nuclear receptors.
| Target | Parameter | Value | Reference |
| LXRα | EC50 | 20 nM | [3][4] |
| LXRα | Kd | 7 nM | |
| LXRβ | Kd | 22 nM | |
| LXR (general) | EC50 | ~50 nM | [1] |
| Farnesoid X Receptor (FXR) | EC50 | 5 µM | [3][4] |
| Retinoid-related Orphan Receptor α (RORα) | Ki | 132 nM | [3][4] |
| Retinoid-related Orphan Receptor γ (RORγ) | Ki | 51 nM | [3][4] |
Note: this compound also acts as a high-affinity ligand for the Pregnane X Receptor (PXR) with nanomolar potency and exhibits inverse agonist activity at Constitutive Androstane Receptors (CAR).[3]
Key Signaling Pathways Modulated by this compound
Cholesterol Metabolism and Reverse Cholesterol Transport
A primary and well-documented function of this compound-mediated LXR activation is the regulation of cholesterol homeostasis. A key target gene is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of cholesterol from cells to lipid-poor apolipoproteins.[1][3]
Caption: this compound-mediated LXR activation and cholesterol efflux.
Anti-Inflammatory Signaling via NF-κB Inhibition
This compound exerts potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor for numerous pro-inflammatory mediators.[2] LXR activation by this compound can interfere with NF-κB activation, leading to a reduction in the expression of cytokines, chemokines, and adhesion molecules.[2]
Caption: Anti-inflammatory action of this compound via NF-κB inhibition.
Regulation of MyD88 Alternative Splicing
Recent studies have shown that this compound can inhibit lipopolysaccharide-induced inflammation by modulating the alternative splicing of Myeloid Differentiation primary response 88 (MyD88) mRNA.[5] this compound downregulates the splicing factor SF3A1, leading to an increase in the short, inactive form of MyD88, thereby inhibiting the TLR4 signaling pathway.[5]
Modulation of MAP Kinase Pathways
This compound has been shown to influence the ERK/MAPK and JNK signaling pathways. In the context of non-small-cell lung cancer, this compound, particularly in combination with gefitinib, inhibits cell migration and invasion by suppressing the ERK/MAPK pathway.[6] In hepatic insulin (B600854) resistance, this compound-mediated LXR activation suppresses the activation of JNK, which is associated with a reduction in reactive oxygen species (ROS).[7]
Caption: this compound's inhibitory effects on ERK/MAPK and JNK pathways.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Specific concentrations, times, and cell lines may require optimization.
In Vitro LXR Activation and Gene Expression Analysis
-
Objective: To assess the effect of this compound on the expression of LXR target genes (e.g., ABCA1).
-
Cell Lines: Human embryonic kidney (HEK293T) cells, human hepatoma (HepG2) cells, or RAW264.7 macrophages.
-
Methodology:
-
Culture cells to 70-80% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
For protein analysis, lyse the cells and perform Western blotting using antibodies specific for the target protein (e.g., ABCA1) and a loading control (e.g., β-actin).
-
In Vivo Studies of Anti-Inflammatory Effects
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in an animal model.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Methodology:
-
Induce an inflammatory response (e.g., intracerebral hemorrhage via collagenase injection, or lipopolysaccharide challenge).
-
Administer this compound (e.g., 10-30 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection.[8][9][10]
-
At a predetermined endpoint (e.g., 24-72 hours post-injury), collect tissue (e.g., brain, liver) and blood samples.
-
Analyze tissue homogenates for inflammatory markers (e.g., TNF-α, IL-6) using ELISA or Western blotting.
-
Perform histological analysis (e.g., H&E staining) to assess tissue damage and immune cell infiltration.
-
Behavioral tests can also be conducted to assess functional outcomes.[8]
-
Luciferase Reporter Assay for LXR Transactivation
-
Objective: To quantify the activation of LXR by this compound.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with an LXR expression vector and a luciferase reporter plasmid containing LXREs. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Treat the transfected cells with this compound or vehicle.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Caption: Workflow for an LXR luciferase reporter assay.
Conclusion
This compound is a multifaceted pharmacological tool whose mechanism of action is centered on the potent activation of Liver X Receptors. This activation triggers a cascade of transcriptional events that regulate cholesterol efflux, suppress key inflammatory pathways such as NF-κB, and modulate other critical signaling networks including the JNK and ERK/MAPK pathways. Its pleiotropic effects underscore its utility in studying a wide range of physiological and pathophysiological processes, from metabolic diseases to cancer and neuroinflammation. A thorough understanding of its diverse molecular interactions is crucial for its application in preclinical research and for the development of next-generation LXR-targeted therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor agonist this compound enhanced peroxisome proliferator-activated receptor-delta expression and fatty acid oxidation in rat skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 10. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
T0901317: A Technical Guide to its LXR Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent, synthetic, and highly selective non-steroidal agonist for the Liver X Receptors (LXR), specifically LXRα (NR1H3) and LXRβ (NR1H2). LXRs are ligand-activated nuclear receptors that play a pivotal role in the transcriptional regulation of lipid and carbohydrate metabolism, cholesterol homeostasis, and inflammatory responses.[1][2] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, intestine, and macrophages, while LXRβ is expressed ubiquitously.[1][3] Upon activation by natural ligands (oxysterols) or synthetic agonists like this compound, LXRs modulate the expression of a wide array of target genes, making them a significant area of research for therapeutic intervention in diseases like atherosclerosis, diabetes, and neurodegenerative disorders.[2][3][4] This document provides a comprehensive technical overview of this compound's activity, including its mechanism of action, quantitative data, experimental protocols, and key biological effects.
Mechanism of Action & Signaling Pathways
The primary mechanism of action for this compound involves direct binding to and activation of LXRα and LXRβ. This activation initiates a cascade of molecular events leading to changes in gene expression.
-
Ligand Binding and Heterodimerization: this compound enters the cell and binds to the ligand-binding domain of LXR. This induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[3]
-
DNA Binding and Gene Transcription: The activated LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: Binding of the LXR/RXR complex to LXREs recruits co-activator proteins, initiating the transcription of genes primarily involved in reverse cholesterol transport, lipogenesis, and glucose metabolism. Key upregulated genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for cholesterol efflux, and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of fatty acid synthesis.[5][6][7]
-
Anti-Inflammatory Effects (Transrepression): Beyond direct gene activation, LXR activation by this compound also exerts potent anti-inflammatory effects. This is often achieved through a mechanism of transrepression, where the activated LXR interferes with pro-inflammatory signaling pathways. A key mechanism is the inhibition of the Nuclear Factor-κB (NF-κB) pathway, which prevents the transcription of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[3][8] Studies also suggest LXR activation can regulate the alternative splicing of MyD88 mRNA, a critical component of the TLR4 signaling pathway, to further dampen inflammation.[9]
Caption: LXR signaling pathway activated by this compound.
Data Presentation: Quantitative Activity Profile
This compound is well-characterized by its high potency for LXR isoforms. However, it is crucial for researchers to be aware of its off-target activities, particularly at higher concentrations, as it also interacts with other nuclear receptors.
| Receptor Target | Activity | Value | Reference(s) |
| LXRα | Agonist EC₅₀ | 20 nM | [10] |
| LXRα | Agonist K_d_ | 7 nM | [11] |
| LXRβ | Agonist K_d_ | 22 nM | [11] |
| FXR | Agonist EC₅₀ | 5 µM | [10][12] |
| PXR | Agonist | Nanomolar Potency | [13] |
| RORα | Inverse Agonist K_i_ | 132 nM | [10][14] |
| RORγ | Inverse Agonist K_i_ | 51 nM | [10][14] |
EC₅₀: Half-maximal effective concentration; K_d_: Dissociation constant; K_i_: Inhibition constant. FXR: Farnesoid X Receptor; PXR: Pregnane X Receptor; ROR: Retinoic acid receptor-related Orphan Receptor.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of findings related to this compound. Below are representative protocols for in vitro and in vivo studies.
In Vitro: LXR Reporter Gene Assay
This assay is fundamental for quantifying the ability of a compound to activate LXR-mediated transcription.
Objective: To measure the dose-dependent activation of LXRα or LXRβ by this compound in a cellular context.
Methodology:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[15] Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
An expression vector for full-length human LXRα or LXRβ.
-
A reporter plasmid containing multiple copies of an LXRE sequence upstream of a luciferase gene.
-
A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or a vehicle control (DMSO).[15]
-
Incubation: Cells are incubated with the compound for 18-24 hours to allow for receptor activation and reporter gene expression.[15]
-
Cell Lysis and Luciferase Measurement: The cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The raw luciferase units are normalized to the control reporter activity. The fold activation is calculated relative to the vehicle control, and the data are fitted to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a typical LXR reporter gene assay.
In Vivo: Murine Model of Intracerebral Hemorrhage (ICH)
This protocol evaluates the neuroprotective and anti-inflammatory effects of this compound in a disease model.
Objective: To assess the therapeutic efficacy of this compound in reducing brain damage and neuroinflammation after ICH.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used. ICH is induced by stereotactic intrastriatal injection of bacterial collagenase, which disrupts blood vessels and causes bleeding.[2]
-
Drug Administration: Mice are randomized into treatment groups. This compound (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at a specific time point post-ICH induction (e.g., 10 minutes), and daily thereafter for a defined period (e.g., 2 days).[2]
-
Behavioral Assessment: Neurological function is assessed at various time points (e.g., 1, 3, and 7 days post-ICH) using standardized behavioral tests (e.g., rotarod, corner turn test, adhesive removal test).[2]
-
Histological and Molecular Analysis: At the end of the study, animals are euthanized. Brains are collected for:
-
Histology: Brain sections are stained (e.g., with Nissl or H&E) to evaluate lesion volume and neuronal damage.[2]
-
Edema Measurement: Brain water content is determined by comparing wet and dry tissue weights.[2]
-
Western Blot/qPCR: Brain tissue surrounding the hematoma is analyzed for the expression of LXR target genes (e.g., ABCA1) and inflammatory markers (e.g., TNF-α, iNOS).[2]
-
-
Data Analysis: Statistical comparisons are made between the this compound-treated and vehicle-treated groups to determine the significance of any observed neuroprotective or anti-inflammatory effects.
In Vitro: Macrophage Gene Expression Analysis
This protocol is used to confirm the engagement of LXR targets in a relevant cell type.
Objective: To measure the change in mRNA expression of LXR target genes in macrophages following treatment with this compound.
Methodology:
-
Cell Culture: Human or murine macrophages (e.g., primary monocyte-derived macrophages or RAW264.7 cells) are cultured in appropriate media.[6]
-
Treatment: Cells are treated with this compound (e.g., 5 or 10 µmol/L) or vehicle (DMSO) for a specified duration (e.g., 24 hours).[6]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit. RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time Quantitative PCR (RT-qPCR): The cDNA is used as a template for qPCR with primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method (2^-ΔΔCt), comparing the expression in this compound-treated cells to vehicle-treated cells.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The benzenesulfoamide this compound [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Dual LXR/FXR Agonist T0901317: A Technical Guide to its Core Effects
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of T0901317, a potent synthetic agonist primarily targeting Liver X Receptors (LXRα and LXRβ) with secondary activity on the Farnesoid X Receptor (FXR). Initially developed as a tool compound to investigate LXR function, this compound has revealed complex roles in regulating lipid metabolism, inflammation, and cellular proliferation. This document provides a comprehensive overview of its mechanism of action, quantitative effects from in vitro and in vivo studies, and detailed experimental protocols.
Core Pharmacological Properties
This compound is a high-affinity agonist for LXRα and LXRβ, with an EC50 in the nanomolar range. It also activates FXR, but with a significantly lower potency (EC50 in the micromolar range).[1][2] This dual agonism is a critical consideration when interpreting experimental results, as the observed effects may be a composite of both LXR and FXR pathway activation.
Table 1: In Vitro Potency of this compound
| Target Receptor | Parameter | Value | Reference |
| LXRα | EC50 | 20 nM | [1] |
| FXR | EC50 | 5 µM | [1] |
Signaling Pathways and Mechanism of Action
Upon binding to LXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[3] Key signaling pathways influenced by this compound are detailed below.
LXR-Mediated Signaling
Activation of LXR by this compound primarily impacts lipid homeostasis and inflammation.
References
- 1. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 Signaling Pathway: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathway activated by T0901317, a potent synthetic agonist of the Liver X Receptors (LXRs). It is designed to offer a detailed understanding of the molecular mechanisms, downstream effects, and experimental considerations for researchers and professionals in drug development.
Core Mechanism of Action: LXR-Mediated Gene Transcription
This compound is a powerful and selective agonist for both Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ), with an EC50 of approximately 20-50 nM.[1][2][3] LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cholesterol homeostasis, lipid metabolism, and inflammation.[4][5]
The primary signaling cascade initiated by this compound involves the following key steps:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of LXRα or LXRβ located in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, the LXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][4][6]
-
DNA Binding: The LXR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[6][7] LXREs typically consist of a direct repeat of the nucleotide sequence AGGTCA separated by four nucleotides (DR-4).[7]
-
Transcriptional Regulation: The binding of the LXR/RXR heterodimer to LXREs recruits a complex of co-activator proteins, which then initiates the transcription of downstream target genes. Conversely, it can also repress the transcription of certain genes, often through mechanisms involving the inhibition of pro-inflammatory transcription factors like NF-κB.[6]
Key Downstream Signaling Pathways and Cellular Effects
The activation of LXR by this compound triggers a wide array of downstream effects, primarily impacting cholesterol metabolism, lipogenesis, and inflammation.
Cholesterol Homeostasis and Reverse Cholesterol Transport
A primary function of LXR activation is the maintenance of cholesterol homeostasis. This compound stimulates the reverse cholesterol transport pathway, where excess cholesterol from peripheral tissues is transported back to the liver for excretion.[8][9] This is achieved through the upregulation of several key genes:
-
ATP-Binding Cassette (ABC) Transporters:
-
ABCA1 and ABCG1: These transporters are crucial for the efflux of cholesterol and phospholipids (B1166683) from macrophages and other peripheral cells to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[4][10] this compound treatment significantly increases the expression of ABCA1.[3][11]
-
ABCG5 and ABCG8: These transporters are highly expressed in the liver and intestine and work as heterodimers to limit intestinal cholesterol absorption and promote biliary cholesterol secretion.[5][9]
-
-
Apolipoproteins: LXR activation can influence the expression of apolipoproteins, such as ApoE, which are involved in the transport of lipids.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-Wide Profiling of Liver X Receptor, Retinoid X Receptor, and Peroxisome Proliferator-Activated Receptor α in Mouse Liver Reveals Extensive Sharing of Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice [jci.org]
- 10. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
T0901317: An In-Depth Technical Guide to Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic Liver X Receptor (LXR) agonist, T0901317, and its profound effects on target gene expression. This compound is a powerful tool for studying the roles of LXRs in lipid metabolism, inflammation, and cellular proliferation. This document details its mechanism of action, summarizes quantitative gene expression data, provides detailed experimental protocols, and visualizes the key signaling pathways involved.
Introduction to this compound
This compound is a potent and selective agonist of both LXR alpha (LXRα) and LXR beta (LXRβ), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1] Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1] While LXRβ is ubiquitously expressed, LXRα is predominantly found in metabolic tissues such as the liver, adipose tissue, intestines, and macrophages.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound involves the direct activation of LXRs. This initiates a cascade of transcriptional events that ultimately alter cellular lipid metabolism and inflammatory signaling.
LXR-Mediated Gene Expression
Activation of the LXR/RXR heterodimer by this compound leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[2] This process is crucial for the removal of excess cholesterol from peripheral tissues. Additionally, this compound potently induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[3] This leads to the increased expression of genes involved in fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[2]
Anti-Inflammatory Effects
Beyond its role in lipid metabolism, this compound exerts significant anti-inflammatory effects. One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[1] By activating LXR, this compound can suppress the transcription of pro-inflammatory cytokines and chemokines.[1]
Off-Target Effects
It is important for researchers to be aware that this compound can also exhibit off-target effects. Notably, it has been shown to be a high-affinity ligand for the Pregnane X Receptor (PXR) and can also activate the Farnesoid X Receptor (FXR).[2][4] Activation of these receptors can lead to the expression of a different set of target genes, which may contribute to some of the observed biological activities and side effects of this compound, such as hepatic steatosis.[2]
Data Presentation: this compound Target Gene Expression
The following tables summarize the quantitative effects of this compound on the expression of key target genes in various experimental models.
Table 1: Effect of this compound on Gene Expression in Macrophages
| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | Reference |
| ABCA1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~2.5-fold increase | [2] |
| ABCG1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~3.2-fold increase | [2] |
| SCD1 | Peritoneal Macrophages (Mouse) | 10 mg/kg/day (in vivo) | ~2.4-fold increase | [2] |
| SREBP-1c | THP-1 Macrophages | 1.0 µM | Time-dependent increase | [5] |
Table 2: Effect of this compound on Gene Expression in Liver
| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | Reference |
| FASN | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~15-fold increase | [2] |
| SCD1 | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~6-fold increase | [2] |
| ABCG1 | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~3-fold increase | [2] |
| LPL | APOE Knockout Mice (in vivo) | 10 mg/kg/day | ~2-fold increase | [2] |
| SREBP-1c | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |
| CYP3A11 (PXR target) | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |
| CD36 (PXR target) | C57BL/6 Mice (in vivo) | 50 mpk/day | Significant upregulation | [4] |
Table 3: Effect of this compound on Gene Expression in Adipocytes
| Gene | Cell Type/Model | This compound Treatment | Fold Change (mRNA) | Reference |
| LXRα | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |
| FASN | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |
| SREBP-1c | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Marked increase | [3] |
| PPARγ | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Increase | [3] |
| aP2 | White Adipose Tissue (Mouse, in vivo) | This compound for 5 days | Increase | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., macrophages, hepatocytes, or adipocytes) in appropriate culture vessels and medium.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the specified duration of the experiment.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit or a standard Trizol-based method.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cross-link proteins to DNA in live cells by treating with formaldehyde.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest (e.g., LXRα).
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
DNA Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of the target genes to determine the enrichment of the transcription factor at those sites.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound activates the LXR signaling pathway.
Caption: this compound regulates key metabolic and inflammatory genes.
Caption: General workflow for studying this compound's effects.
Caption: Off-target activation of PXR and FXR by this compound.
References
- 1. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
T0901317: A Comprehensive Technical Guide to its Role in Cholesterol Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent, synthetic, non-steroidal agonist of the Liver X Receptors (LXRs), LXRα and LXRβ.[1][2] These nuclear receptors are critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4][5] this compound activates LXRs with high affinity, exhibiting an EC50 of approximately 50 nM.[1] By binding to and activating LXRs, this compound modulates the transcription of a wide array of target genes, thereby playing a pivotal role in the maintenance of cholesterol homeostasis. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative effects of this compound on cholesterol metabolism, intended for researchers and professionals in the field of drug development.
Mechanism of Action: LXR-Mediated Gene Regulation
Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[6][7] This heterodimeric complex then binds to LXR Response Elements (LXREs) located in the promoter regions of target genes, initiating their transcription.[6] The primary mechanism by which this compound influences cholesterol homeostasis is through the transcriptional upregulation of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.
Key Target Genes in Cholesterol Homeostasis:
-
ATP-Binding Cassette Transporter A1 (ABCA1): A crucial membrane transporter responsible for the efflux of cellular cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles.[8][9][10] this compound robustly induces ABCA1 expression in various cell types, including macrophages, hepatocytes, and intestinal cells.[8][11][12]
-
ATP-Binding Cassette Transporter G1 (ABCG1): This transporter facilitates the efflux of cholesterol from cells to mature HDL particles.[8][13] Similar to ABCA1, ABCG1 is a direct target of LXR and is upregulated by this compound.[8]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): While playing a central role in fatty acid synthesis, SREBP-1c is also an LXR target gene.[14][15] Activation of SREBP-1c by this compound contributes to the observed hypertriglyceridemia, a significant side effect of LXR agonists.[14][16]
The signaling pathway of this compound in regulating key genes for cholesterol homeostasis is depicted below:
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on gene expression and plasma lipid profiles from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Gene Expression
| Cell Type | Gene | This compound Concentration | Fold Change vs. Control | Reference |
| Mouse Peritoneal Macrophages | ABCA1 | 1 µM | Dramatic Increase | [11] |
| Human Macrophages | ABCA1 | 5 µM | 5.5 | [17] |
| Human Macrophages | ABCA1 | 10 µM | 7.8 | [17] |
| Human Macrophages | ABCG1 | 5 µM | 6.05 | [17] |
| Human Macrophages | ABCG1 | 10 µM | 9.45 | [17] |
| Human Colon Adenocarcinoma CSCs | ABCA1 | 5 µM | Significant Increase | [18] |
| Human Colon Adenocarcinoma CSCs | ABCG5 | 5 µM | Significant Increase | [18] |
| APOE Knockout Mice (Liver) | FASN | 10 mg/kg/day (4 days) | 15 | [14] |
| APOE Knockout Mice (Liver) | SCD1 | 10 mg/kg/day (4 days) | 6 | [14] |
| APOE Knockout Mice (Liver) | ABCG1 | 10 mg/kg/day (4 days) | 3 | [14] |
Table 2: In Vivo Effects of this compound on Plasma Lipids in Mice
| Mouse Model | This compound Dose | Duration | Plasma Total Cholesterol | Plasma Triglycerides | Plasma HDL-C | Reference |
| LDLR-/- | 3 mg/kg/day | 8 weeks | No significant change | - | Increased | [4] |
| LDLR-/- | 10 mg/kg/day | 8 weeks | No significant change | - | Increased | [4] |
| APOE Knockout | 10 mg/kg/day | 8 weeks | +2.5 to 3-fold | +8.9-fold | -37% | [14] |
| C57BL/6 | 1 mg/kg/day | 4 weeks | Increased | -35% | Increased |
Detailed Experimental Protocols
Luciferase Reporter Assay for LXR Activation
This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages or another suitable cell line in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection:
-
Prepare a plasmid DNA mixture containing an LXR expression vector, an LXRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions to transfect the cells.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold activation relative to the vehicle-treated control.
Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the removal of cholesterol from cells.
Workflow Diagram:
Detailed Protocol:
-
Cell Labeling:
-
Plate macrophages (e.g., J774) in 24-well plates.
-
Label the cells with [3H]-cholesterol (e.g., 1 µCi/mL) in a medium containing an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor for 24-48 hours to ensure the tracer equilibrates with the cellular cholesterol pools.
-
-
Equilibration and Treatment:
-
Wash the cells and equilibrate them in a serum-free medium for 18-24 hours.
-
During equilibration, treat the cells with the desired concentration of this compound or vehicle.
-
-
Efflux:
-
Wash the cells and add fresh serum-free medium containing a cholesterol acceptor, such as purified human apoA-I (for ABCA1-mediated efflux) or HDL (for ABCG1-mediated efflux).
-
Incubate for 4-8 hours to allow for cholesterol efflux.
-
-
Quantification:
-
Collect the medium and centrifuge to pellet any detached cells.
-
Lyse the cells in the wells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (cpm in medium) / (cpm in medium + cpm in cells) x 100%.
In Vivo Studies in Mouse Models of Atherosclerosis
These studies are essential to evaluate the therapeutic potential and side effects of this compound in a physiological context.
Workflow Diagram:
Detailed Protocol:
-
Animal Model: Use a well-established mouse model of atherosclerosis, such as low-density lipoprotein receptor knockout (LDLR-/-) or apolipoprotein E knockout (ApoE-/-) mice.[19]
-
Diet and Treatment:
-
Feed the mice a Western-type high-fat, high-cholesterol diet to induce hyperlipidemia and atherosclerosis.
-
Administer this compound (typically 3-30 mg/kg/day) or vehicle control daily via oral gavage for a period of 8 to 16 weeks.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture for plasma lipid analysis.
-
Perfuse the mice with saline and harvest the aorta and liver.
-
-
Atherosclerosis Analysis:
-
Fix the aorta and stain with Oil Red O to visualize neutral lipids in atherosclerotic plaques.
-
Quantify the lesion area in the aortic root or the entire aorta using image analysis software.
-
-
Gene and Protein Expression Analysis:
-
Isolate RNA and protein from the liver and other tissues of interest.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of LXR target genes (ABCA1, ABCG1, SREBP-1c, etc.).
-
Perform Western blotting to determine the protein levels of these targets.
-
-
Lipid Analysis: Measure plasma levels of total cholesterol, HDL-cholesterol, and triglycerides using commercially available kits.
Conclusion and Future Directions
This compound has been an invaluable research tool for elucidating the critical role of LXRs in cholesterol homeostasis. Its ability to potently activate LXR and subsequently upregulate genes involved in reverse cholesterol transport highlights the therapeutic potential of targeting this pathway for the treatment of atherosclerosis. However, the concurrent activation of SREBP-1c, leading to hypertriglyceridemia and hepatic steatosis, remains a major obstacle for the clinical development of pan-LXR agonists like this compound.
Future research in this area is focused on the development of selective LXR modulators (SLXMs) that can dissociate the beneficial effects on cholesterol efflux from the adverse effects on fatty acid metabolism. A deeper understanding of the tissue- and gene-specific regulation by LXRs, aided by the continued use of tools like this compound, will be crucial for the design of next-generation LXR-targeted therapies for cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. The Liver X Receptors and Sterol Regulatory Element Binding Proteins alter Progesterone Secretion and are regulated by Human Chorionic Gonadotropin in Human Luteinized Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 and Lipid Metabolism Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ), nuclear receptors that function as master regulators of lipid homeostasis. By activating LXRs, this compound profoundly influences cholesterol and fatty acid metabolism, making it a valuable research tool and a potential, albeit complex, therapeutic agent. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, detailed experimental protocols for its study, and quantitative data summarizing its effects on key metabolic parameters. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its regulatory roles.
Core Mechanism of Action: LXR-Mediated Gene Transcription
This compound exerts its effects by binding to and activating Liver X Receptors (LXRs), which belong to the nuclear receptor superfamily of transcription factors.[1][2] LXRs exist as two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which form obligate heterodimers with the Retinoid X Receptor (RXR).[1] This LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary endogenous ligands for LXRs are oxysterols, which are oxidized derivatives of cholesterol. This compound, as a synthetic agonist, mimics the action of these natural ligands with high potency, having an EC50 of approximately 20 nM for LXRα.[3] Upon ligand binding, the LXR/RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately initiates the transcription of downstream target genes.
Regulation of Cholesterol Metabolism
A primary function of LXR activation by this compound is the promotion of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This is achieved through the transcriptional upregulation of several key genes:
-
ATP-Binding Cassette Transporter A1 (ABCA1) and G1 (ABCG1): These transporters are crucial for the efflux of cholesterol and phospholipids (B1166683) from macrophages to lipid-poor apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[4][5][6] Treatment of macrophages with this compound has been shown to significantly increase the mRNA and protein expression of both ABCA1 and ABCG1.[7]
-
Apolipoprotein E (ApoE): ApoE is a critical component of several lipoproteins and plays a central role in the transport and clearance of lipids. LXR activation can enhance ApoE expression.[1]
This coordinated upregulation of genes involved in cholesterol efflux is a key mechanism behind the potential anti-atherosclerotic properties of LXR agonists.[8][9]
Regulation of Fatty Acid and Triglyceride Metabolism
While beneficial for cholesterol homeostasis, the activation of LXRs by this compound also leads to a significant increase in hepatic lipogenesis, the synthesis of fatty acids and triglycerides. This is a major side effect that has limited the therapeutic development of potent LXR agonists.[1] The key mediator of this effect is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) .
-
SREBP-1c Upregulation: this compound directly induces the transcription of the SREBF1c gene, leading to increased levels of SREBP-1c mRNA and protein.[10][11]
-
Activation of Lipogenic Genes: SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis, including:
The induction of this lipogenic program by this compound results in increased hepatic triglyceride synthesis and secretion, often leading to hypertriglyceridemia and hepatic steatosis in animal models.[1][10][14]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on gene expression and plasma lipid levels as reported in various preclinical studies.
Table 1: Effect of this compound on Gene Expression in Macrophages
| Gene | Cell Type | Treatment | Fold Change (mRNA) | Reference |
| ABCA1 | Human Macrophages | 5 µmol/L this compound | 550% | [7] |
| ABCA1 | Human Macrophages | 10 µmol/L this compound | 780% | [7] |
| ABCG1 | Human Macrophages | 5 µmol/L this compound | 605% | [7] |
| ABCG1 | Human Macrophages | 10 µmol/L this compound | 945% | [7] |
| LXRα | Human Macrophages | 5 µmol/L this compound | 560% | [7] |
| LXRα | Human Macrophages | 10 µmol/L this compound | 895% | [7] |
| SREBP-1c | THP-1 Macrophages | This compound (24h) | Significant Increase | [15] |
Table 2: Effect of this compound on Gene Expression in Liver
| Gene | Animal Model | Treatment | Fold Change (mRNA) | Reference |
| SREBP-1c | C57BL/6 Mice | 50 mg/kg this compound | 3.5 ± 0.9 | [16] |
| FAS | C57BL/6 Mice | 50 mg/kg this compound | 7.0 ± 3.5 | [16] |
| SCD-1 | C57BL/6 Mice | 50 mg/kg this compound | 9.5 ± 2.5 | [16] |
| ACC-1 | C57BL/6 Mice | 50 mg/kg this compound | 4.3 ± 0.7 | [16] |
| Cyp7a1 | C57BL/6 Mice | 50 mg/kg this compound | 7.0 ± 0.9 | [16] |
| FASN | APOE knockout mice | 10 mg/kg/day this compound (4 days) | 15 | [4] |
| SCD1 | APOE knockout mice | 10 mg/kg/day this compound (4 days) | 6 | [4] |
Table 3: Effect of this compound on Plasma Lipid Levels
| Lipid Parameter | Animal Model | Treatment | Change | Reference |
| Triglycerides | Hamster | This compound | 3-fold increase | [1] |
| Triglycerides | APOE knockout mice | 10 mg/kg/day this compound | 8.9-fold increase | [4] |
| Total Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 2.5 to 3-fold increase | [4] |
| VLDL Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 2.9-fold increase | [4] |
| HDL Cholesterol | APOE knockout mice | 10 mg/kg/day this compound | 37% reduction | [4] |
| Triglycerides | C57BL/6 mice | 1 mg/kg this compound (4 weeks) | 35% decrease | [17] |
| Triglycerides | Rats on Low Fat Diet | 10mg/kg/d this compound (1 week) | Increase | [14] |
| Triglycerides | Rats on High Fat Diet | 10mg/kg/d this compound (1 week) | Amplified Increase | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by this compound and the workflows of common experimental procedures used to study its effects.
Caption: this compound signaling pathway in lipid metabolism.
Caption: Luciferase reporter assay workflow.
Caption: Chromatin Immunoprecipitation (ChIP) assay workflow.
Detailed Experimental Protocols
Luciferase Reporter Assay for LXR Activity
This assay is used to quantify the ability of this compound to activate LXR-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
LXRα or LXRβ expression vector
-
RXR expression vector
-
Luciferase reporter plasmid containing multiple LXREs upstream of a minimal promoter driving firefly luciferase expression
-
Control plasmid expressing Renilla luciferase for normalization
-
Cell culture medium and reagents
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the LXR and RXR expression vectors, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to identify the genomic regions where the LXR/RXR heterodimer binds in response to this compound treatment.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Cell lysis and nuclear lysis buffers
-
Sonication or micrococcal nuclease
-
Anti-LXRα or anti-LXRβ antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters
Protocol:
-
Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion with micrococcal nuclease.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-LXR antibody or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis by qPCR: Use qPCR to quantify the amount of specific DNA sequences in the immunoprecipitated samples. Primers should be designed to amplify regions of interest containing putative LXREs in the promoters of target genes.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to measure the changes in mRNA levels of LXR target genes following treatment with this compound.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Protocol:
-
RNA Isolation: Isolate total RNA from cells or tissues treated with this compound or vehicle using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template. Include a no-template control and a no-reverse-transcriptase control.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct value of the gene of interest to the Ct value of a housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression using the ΔΔCt method.
Lipid Extraction and Quantification from Plasma and Tissues
This protocol describes a common method for extracting and quantifying lipids.
Materials:
-
Plasma or tissue homogenate
-
Chloroform
-
Methanol
-
Internal standards for various lipid classes
-
Centrifuge
-
Nitrogen gas evaporator
-
Mass spectrometer or enzymatic colorimetric assay kits
Protocol:
-
Sample Preparation: Thaw plasma samples on ice. For tissues, homogenize in a suitable buffer.
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and incubate on ice.
-
Add water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.
-
Resuspension: Resuspend the dried lipid extract in an appropriate solvent for the downstream analysis.
-
Quantification:
-
Mass Spectrometry: For a comprehensive lipidomic analysis, use liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Enzymatic Assays: For specific lipid classes like total cholesterol and triglycerides, use commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Conclusion
This compound is an invaluable tool for dissecting the intricate roles of LXRs in lipid metabolism. Its potent activation of LXRα and LXRβ provides a clear window into the transcriptional networks governing cholesterol efflux, fatty acid synthesis, and triglyceride homeostasis. While its therapeutic potential is hampered by the induction of hepatic lipogenesis, the study of this compound continues to provide critical insights for the development of next-generation LXR modulators with improved therapeutic profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the complex and fascinating biology of LXR signaling.
References
- 1. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of liver X receptors with this compound attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
T0901317: A Synthetic LXR Agonist with Therapeutic Potential in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ, which are nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, lipid metabolism, and inflammation. Emerging evidence has highlighted the therapeutic potential of this compound in various neurodegenerative disease models, primarily by modulating pathways associated with amyloid-beta (Aβ) clearance, neuroinflammation, and neuronal apoptosis. This technical guide provides a comprehensive overview of the application and effects of this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound treatment in various neurodegenerative disease models.
Table 1: Effects of this compound on Amyloid-β Pathology in Alzheimer's Disease Models
| Model | Treatment Regimen | Key Biomarker | Result | Reference |
| APP23 Transgenic Mice | 6-day treatment | Soluble Aβ40 in brain | Statistically significant reduction | [1] |
| APP23 Transgenic Mice | 6-day treatment | Soluble Aβ42 in brain | Statistically significant reduction | [1] |
| APP/PS1 Mice | Not specified | Aβ aggregates in brain | Decreased | [2] |
| Tg2576 Mice | Not specified | Hippocampal Aβ42 levels | Decreased |
Table 2: Effects of this compound on Neuroinflammation Markers
| Model | Treatment Regimen | Key Biomarker | Result | Reference |
| MPTP Mouse Model of Parkinson's Disease | Not specified | iNOS expression | Reduced | [3] |
| MPTP Mouse Model of Parkinson's Disease | Not specified | COX-2 expression | Reduced | [3] |
| MPTP Mouse Model of Parkinson's Disease | Not specified | IκB-α degradation | Prevented | [3] |
| MPTP Mouse Model of Parkinson's Disease | Not specified | NF-κB p65 nuclear translocation | Significantly reduced | [3] |
| LPS-stimulated RAW264.7 Macrophages | 18h pre-treatment with 0.01-1 µM this compound | IL-1β and IL-6 mRNA levels | Reduced | [4] |
| Intracerebral Hemorrhage Mouse Model | 30 mg/kg daily for 2 days | MCP-1, MIP-2, and IL-6 protein levels in hemorrhagic hemispheres | Significantly reduced | [5] |
Table 3: Effects of this compound on Neuronal Viability and Apoptosis
| Model | Treatment Regimen | Key Biomarker | Result | Reference |
| Aβ-exposed 3D Human Neural Stem Cell Culture | Co-treatment with this compound | Cell viability | Significantly increased | [2] |
| Aβ-exposed 3D Human Neural Stem Cell Culture | Co-treatment with this compound | Caspase 3 and 9 activities | Decreased | [2] |
| Subarachnoid Hemorrhage Rat Model | Post-SAH treatment | Number of apoptotic neurons | Decreased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.
In Vivo Alzheimer's Disease Model: APP/PS1 Mouse
-
Animal Model: Male APP/PS1 transgenic mice are commonly used. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and then diluted in saline. Administration is often performed via intraperitoneal (i.p.) injection at a dosage of around 30 mg/kg body weight daily for a specified period.
-
Behavioral Analysis: Cognitive function can be assessed using tests like the Morris water maze or contextual fear conditioning.
-
Biochemical Analysis:
-
Amyloid-β ELISA: Brain tissue (e.g., hippocampus and cortex) is homogenized in extraction buffers to isolate soluble and insoluble Aβ fractions. Commercially available ELISA kits are used to quantify Aβ40 and Aβ42 levels.[7][8][9]
-
Western Blot for Protein Expression: Brain lysates are subjected to SDS-PAGE and transferred to a membrane. Primary antibodies against proteins of interest (e.g., ABCA1, ApoE, BACE1, inflammatory markers) are used, followed by secondary antibodies conjugated to a detectable enzyme.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
In Vitro Parkinson's Disease Model: MPTP-treated SH-SY5Y Cells
-
Cell Line: The human neuroblastoma cell line SH-SY5Y is a widely used model for studying Parkinson's disease.
-
MPTP Treatment: To induce a Parkinson's-like phenotype, SH-SY5Y cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP. A typical concentration is in the micromolar range.
-
This compound Treatment: this compound is dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 1-10 µM) prior to or concurrently with MPP+ treatment.
-
Cell Viability Assay:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan (B1609692) product by viable cells. The absorbance is then measured to determine cell viability.[10][11]
-
Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity. Non-viable cells take up the trypan blue dye and appear blue.
-
-
Analysis of Inflammatory Markers:
In Vivo Huntington's Disease Model: zQ175 Mouse
-
Animal Model: The zQ175 knock-in mouse model expresses a chimeric human/mouse huntingtin gene with an expanded CAG repeat (~175 repeats). Both heterozygous and homozygous mice can be used.[13][14][15][16]
-
This compound Administration: Similar to the Alzheimer's model, this compound can be administered via i.p. injection.
-
Behavioral Analysis: A battery of behavioral tests is used to assess motor function and cognitive deficits, including:
-
Molecular Analysis:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates LXR, leading to beneficial downstream effects.
Caption: Workflow for this compound studies in an Alzheimer's disease mouse model.
References
- 1. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospective.com [biospective.com]
- 7. Frontiers | Dynamic Changes in the Levels of Amyloid-β42 Species in the Brain and Periphery of APP/PS1 Mice and Their Significance for Alzheimer’s Disease [frontiersin.org]
- 8. Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Amyloid beta 40 ELISA Kit (KMB3481) - Invitrogen [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Behavioral and Molecular Characterization of a New Knock-In Mouse Model of Huntington’s Disease: zQ175 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Huntington's Disease Mouse Model - zQ175 Mouse Model - InnoSer [innoserlaboratories.com]
- 16. Characterization of Behavioral, Neuropathological, Brain Metabolic and Key Molecular Changes in zQ175 Knock-In Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Behavioral, Neuropathological, Brain Metabolic and Key Molecular Changes in zQ175 Knock-In Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
T0901317: A Modulator of Cancer Cell Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ, which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] Emerging evidence has highlighted the anti-neoplastic properties of this compound, demonstrating its ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines.[1][4][5] This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation, detailing its mechanisms of action, relevant signaling pathways, and experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cancer.
Effects on Cancer Cell Proliferation: A Quantitative Overview
This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[1][4] The following tables summarize the quantitative data from various studies, providing insights into the compound's potency and effects on cell cycle distribution.
| Cancer Type | Cell Line | IC50 (µM) | Time (h) | Reference |
| Lung Cancer | A549 | > 10 | Not Specified | [6] |
| Lung Cancer | H1650 | > 10 | Not Specified | [6] |
| Lung Cancer | HCC827 | 0.052 ± 0.024 | Not Specified | [6] |
| Oral Squamous Carcinoma | HO-1-u-1 | < 0.05 | 48 | [7] |
| Oral Squamous Carcinoma | HSC-4 | < 0.1 | 48 | [7] |
| Oral Squamous Carcinoma | SAS | < 0.1 | 48 | [7] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the proliferation of different cancer cell lines.
| Cancer Type | Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Ovarian Cancer | CaOV3, SKOV3, A2780 | This compound | Significant Arrest in G1 | Concomitant Decrease | Concomitant Decrease | [1] |
| Prostate Cancer | LNCaP | This compound | G1 Arrest | Decreased Percentage | Not Specified | [4][8] |
| Prostate Cancer | PC-3 | This compound (increasing dosage) | Increased | Decreased | Not Specified | [4] |
| Non-Small Cell Lung Cancer | H1299 | This compound (increasing dosage) | Increased | Decreased | Not Specified | [4] |
| Breast Cancer | MCF-7 | This compound (increasing dosage) | Increased | Decreased | Not Specified | [4] |
| Hepatoma | HepG2 | This compound (increasing dosage) | Increased | Decreased | Not Specified | [4] |
| Cervical Cancer | HeLa | This compound (increasing dosage) | Increased | Decreased | Not Specified | [4] |
| Oral Squamous Carcinoma | SAS | 10 µM this compound for 72h | Significantly Increased | Not Specified | Not Specified | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution. This table summarizes the changes in the percentage of cells in different phases of the cell cycle following treatment with this compound.
Mechanisms of Action: Signaling Pathways and Molecular Targets
The anti-proliferative effects of this compound are mediated through a complex interplay of signaling pathways that culminate in cell cycle arrest and apoptosis. Both LXR-dependent and LXR-independent mechanisms have been reported.[1]
Cell Cycle Arrest
A primary mechanism by which this compound inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly in the G0/G1 phase.[1][4] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Upregulation of p21 and p27: this compound treatment leads to an increase in the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][8] These proteins bind to and inhibit the activity of cyclin/CDK complexes, which are essential for the progression of the cell cycle.[1]
-
Downregulation of Skp2: In some cancer cell lines, this compound has been shown to decrease the expression of S-phase kinase-associated protein 2 (Skp2).[4][8] Skp2 is responsible for targeting p27 for degradation, so its inhibition leads to the accumulation of p27.[8]
-
Reduced Phosphorylation of Retinoblastoma (Rb) Protein: The inhibition of cyclin/CDK complexes by p21 and p27 prevents the phosphorylation of the retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for entry into the S phase.[1]
Figure 1: this compound-induced G1 cell cycle arrest signaling pathway.
Induction of Apoptosis
In addition to cell cycle arrest, this compound can induce programmed cell death (apoptosis) in cancer cells.[1][2][3] This process is primarily mediated by the activation of the caspase cascade:
-
Induction of Pro-Apoptotic Genes: this compound treatment has been shown to upregulate the expression of pro-apoptotic genes such as BAX and Caspase-3.[1]
-
Caspase Activation: The increased expression of these genes leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][3]
Figure 2: this compound-induced apoptosis signaling pathway.
LXR-Independent Mechanisms
Interestingly, some studies have shown that the anti-proliferative effects of this compound can occur independently of LXR activation.[1] Knockdown of LXRα/β did not reverse the cytotoxic effects in ovarian cancer cells, suggesting the involvement of other pathways.[1] One potential alternative mechanism is the activation of the Farnesoid X Receptor (FXR), as this compound has been shown to have some affinity for this receptor.[1]
Modulation of Other Signaling Pathways
This compound has also been implicated in the modulation of other critical signaling pathways in cancer cells:
-
PI3K/Akt Pathway: In some contexts, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[6][9]
-
Wnt Signaling: In gastric cancer cells, this compound was found to suppress Wnt signaling by promoting the nuclear translocation of LXRβ.[10]
-
SREBP-1: The sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipid metabolism, is often upregulated in cancer.[11][12][13] this compound can modulate SREBP-1 activity, which may contribute to its anti-cancer effects.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound on cancer cell proliferation.
Cell Proliferation Assays
Cell proliferation assays are used to quantify the number of viable cells after treatment with this compound.
-
CyQuant Cell Proliferation Assay: This assay measures the cellular DNA content as an indicator of cell number.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).[1]
-
At each time point, wash the cells with PBS and freeze the plate at -70°C.[1]
-
Thaw the plate and add CyQuant GR dye/cell-lysis buffer to each well.[1]
-
Incubate for 2-5 minutes at room temperature, protected from light.[1]
-
Measure fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[1]
-
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and treat with this compound.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assays
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Seed cells in a 96-well plate and treat with this compound.[1]
-
Add the Caspase-Glo 3/7 Reagent to each well.[1]
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.[1]
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of caspase activity.[1]
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell proliferation and apoptosis.
-
Lyse this compound-treated and control cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p27, phospho-Rb, BAX, caspase-3).[1]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Figure 3: General experimental workflow for assessing this compound's effects.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects across a broad spectrum of cancer cell lines. Its ability to induce G1 cell cycle arrest through the upregulation of CDK inhibitors and to trigger apoptosis via caspase activation underscores its potential as a therapeutic agent. While the LXR-dependent pathway is a key mechanism, the existence of LXR-independent effects suggests a more complex mode of action that warrants further investigation. The modulation of other critical cancer-related pathways, such as PI3K/Akt and Wnt signaling, further highlights the multifaceted nature of this compound's anti-cancer activity. This guide provides a foundational understanding for researchers and drug developers aiming to explore the therapeutic utility of this compound and other LXR agonists in oncology. Further research is needed to fully elucidate the intricate molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound in pre-clinical and clinical settings.
References
- 1. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor activation induces apoptosis of melanoma cell through caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Effect of LXR Agonists this compound and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Liver X receptor agonist this compound reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor reduces proliferation of human oral cancer cells by promoting cholesterol efflux via up-regulation of ABCA1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] LXR Inhibits Proliferation of Human Breast Cancer Cells through the PI3K-Akt Pathway | Semantic Scholar [semanticscholar.org]
- 10. Liver X receptor activation reduces gastric cancer cell proliferation by suppressing Wnt signalling via LXRβ relocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting SREBP-1-driven lipid metabolism to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The roles and mechanisms of SREBP1 in cancer development and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SREBP1-Dependent Metabolism as a Potential Target for Breast Cancer Risk Reduction [mdpi.com]
T0901317: A Comprehensive Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent and selective synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ. Initially developed as a tool compound to probe the physiological roles of LXRs, it has been instrumental in elucidating their function in cholesterol metabolism, inflammation, and other key cellular processes. This technical guide provides an in-depth overview of the discovery, development, and multifaceted pharmacological profile of this compound. It details its mechanism of action, off-target activities, and its impact on major signaling pathways. Furthermore, this document offers a compilation of detailed experimental protocols for researchers utilizing this compound in their studies, alongside a comprehensive summary of its quantitative pharmacological data.
Discovery and Development
This compound, a non-steroidal, high-affinity ligand for LXRs, was developed as a pharmacological tool to investigate the therapeutic potential of LXR activation. Its synthesis provided researchers with a potent molecule to study the roles of LXR in various physiological and pathophysiological processes. While the precise initial synthesis protocol is detailed in specialized chemical literature, subsequent research has focused on developing analogs to refine its activity profile and mitigate off-target effects. One such approach involved the synthesis of photoswitchable this compound analogues to enable spatiotemporal control of LXR activity.[1]
Mechanism of Action
This compound exerts its primary effects by binding to and activating both LXRα and LXRβ isoforms. LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[2] This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This mechanism underlies the diverse biological activities of this compound.
Off-Target Activities
It is crucial for researchers to be aware of the off-target activities of this compound to ensure accurate interpretation of experimental results. This compound has been shown to interact with other nuclear receptors, including:
-
Farnesoid X Receptor (FXR): this compound is a dual agonist for both LXR and FXR.[4]
-
Pregnane X Receptor (PXR): this compound is also a potent agonist of PXR.[4]
-
Retinoic Acid Receptor-Related Orphan Receptors (RORs): this compound acts as an inverse agonist for RORα and RORγ.
These off-target effects can contribute to the observed biological responses and should be considered when designing and interpreting experiments.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and pharmacokinetic profile.
| Parameter | Receptor/Isoform | Value | Reference |
| EC50 | LXRα | ~20-50 nM | |
| EC50 | LXRβ | ~50 nM | |
| Ki | RORα | 132 nM | |
| Ki | RORγ | 51 nM | |
| EC50 | FXR | 5 µM |
Table 1: In Vitro Potency of this compound
| Parameter | Species | Dose | Route | Value | Reference |
| Tmax (serum) | Mouse | 20 mg/kg | Intraperitoneal | 1.5 h | |
| t1/2 (serum) | Mouse | 20 mg/kg | Intraperitoneal | 4.9 h | |
| Tmax (liver) | Mouse | 20 mg/kg | Intraperitoneal | 1.5 h | |
| t1/2 (liver) | Mouse | 20 mg/kg | Intraperitoneal | 3.3 h | |
| Tmax (brain) | Mouse | 20 mg/kg | Intraperitoneal | 4 h | |
| t1/2 (brain) | Mouse | 20 mg/kg | Intraperitoneal | 4.5 h |
Table 2: Pharmacokinetic Parameters of this compound in Mice
Key Signaling Pathways Modulated by this compound
This compound influences several critical signaling pathways, contributing to its diverse biological effects.
LXR Signaling Pathway
As an LXR agonist, this compound directly activates the LXR signaling pathway, leading to the transcription of genes involved in cholesterol efflux, fatty acid metabolism, and glucose homeostasis.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][5] This anti-inflammatory effect is mediated by the ability of activated LXR to interfere with the transcriptional activity of NF-κB.
ERK/MAPK and JNK Signaling Pathways
This compound has also been reported to modulate the ERK/MAPK and JNK signaling pathways. Its activation of LXR can lead to the inhibition of JNK phosphorylation, which is implicated in insulin (B600854) resistance.[6][7] Furthermore, this compound can influence ERK1/2 phosphorylation, which plays a role in cell proliferation and survival.[8]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Western Blot Analysis for ABCA1 Expression
Objective: To detect changes in ABCA1 protein expression following this compound treatment.
Materials:
-
Cell lines (e.g., RAW 264.7 macrophages, Caco-2)
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-ABCA1 antibody (e.g., Novus Biologicals, NB400-105, 1:1000 dilution; Abcam, ab307536)[9]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Note: For ABCA1, do not boil the samples before loading, as this can cause aggregation.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCA1 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (qPCR) for LXR Target Gene Expression
Objective: To measure the mRNA expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) in response to this compound.
Materials:
-
Treated cells or tissues
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction: Extract total RNA from treated cells or tissues using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cholesterol Efflux Assay
Objective: To measure the capacity of cells to efflux cholesterol to an acceptor following this compound treatment.
Materials:
-
Cell line (e.g., J774 macrophages)
-
This compound
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)[11][12]
-
Cholesterol acceptor (e.g., apolipoprotein A-I (ApoA-I) or HDL)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Cell Labeling: Plate cells and label them with [³H]-cholesterol or BODIPY-cholesterol for a specified time (e.g., 1-24 hours).[11][12]
-
Equilibration and Treatment: Wash the cells and equilibrate them in serum-free media. Treat the cells with this compound or vehicle.
-
Efflux: Add the cholesterol acceptor (e.g., ApoA-I) to the media and incubate for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the media and lyse the cells.
-
Measurement:
-
For [³H]-cholesterol: Measure the radioactivity in the media and the cell lysate using a scintillation counter.
-
For BODIPY-cholesterol: Measure the fluorescence in the media using a fluorescence plate reader.
-
-
Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity/fluorescence in media) / (radioactivity/fluorescence in media + radioactivity/fluorescence in cell lysate) x 100.
In Vivo Atherosclerosis Study in LDLR-/- Mice
Objective: To evaluate the effect of this compound on the development of atherosclerosis in a mouse model.
Animal Model:
Experimental Design:
-
Diet: Feed the mice a Western-type diet (high fat, high cholesterol) to induce atherosclerosis.[13]
-
Treatment: Administer this compound orally by gavage at various doses (e.g., 3 and 10 mg/kg/day) or vehicle control for a specified duration (e.g., 8-12 weeks).[15][16]
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Sample Collection: At the end of the study, collect blood for lipid analysis and tissues (aorta, liver) for further analysis.
-
Atherosclerotic Lesion Analysis:
-
Perfuse the aorta and heart.
-
Dissect the aorta and stain with Oil Red O to visualize atherosclerotic lesions.
-
Quantify the lesion area using image analysis software.
-
Perform histological analysis of the aortic root to assess lesion morphology and composition.
-
-
Gene Expression Analysis: Analyze the expression of LXR target genes in tissues like the liver and macrophages isolated from the peritoneal cavity.
Cytokine Expression Assay
Objective: To measure the effect of this compound on the expression of inflammatory cytokines.
Method:
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Treat cells (e.g., macrophages) or animals with this compound.
-
Induce an inflammatory response (e.g., with LPS).
-
Collect cell culture supernatant or plasma.
-
Use commercially available ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β).[2]
-
Luciferase Reporter Assay for LXR Activation
Objective: To quantify the transcriptional activity of LXR in response to this compound.[17]
Materials:
-
Host cell line (e.g., HEK293T)
-
Expression plasmid for LXRα or LXRβ
-
Luciferase reporter plasmid containing an LXRE upstream of the luciferase gene
-
Transfection reagent
-
This compound
-
Luciferase assay system
Protocol:
-
Transfection: Co-transfect the host cells with the LXR expression plasmid and the LXRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.[18]
-
Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control.
Conclusion
This compound remains an invaluable tool for researchers studying the multifaceted roles of Liver X Receptors. Its potent agonistic activity has been instrumental in advancing our understanding of lipid metabolism, inflammation, and their interplay in various diseases. However, its off-target effects necessitate careful experimental design and interpretation. This technical guide provides a comprehensive resource for researchers, offering detailed pharmacological data and experimental protocols to facilitate the effective and responsible use of this compound in scientific investigation.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Western Blot protocol for ABCA1 Antibody (NB400-105): Novus Biologicals [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Atherosclerotic Effects of A Novel Synthetic Tissue-Selective Steroidal LXR Agonist in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
T0901317: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic Liver X Receptor (LXR) agonist, T0901317. It covers the compound's chemical structure, physicochemical and pharmacological properties, detailed experimental protocols, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic diseases, oncology, and neurodegenerative disorders.
Chemical Structure and Physicochemical Properties
This compound, with the systematic name N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzenesulfonamide, is a potent non-steroidal agonist of Liver X Receptors. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 293754-55-9 |
| Molecular Formula | C₁₇H₁₂F₉NO₃S |
| Molecular Weight | 481.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Insoluble in water. |
| Purity | Typically >98% by HPLC |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Properties
This compound is a well-characterized LXR agonist with a complex pharmacological profile that includes activity at other nuclear receptors.
| Parameter | Value |
| Primary Target | Liver X Receptor (LXR) α and β |
| EC₅₀ for LXRα | ~20-50 nM |
| EC₅₀ for LXRβ | ~50 nM |
| Off-Target Activity | - Farnesoid X Receptor (FXR) agonist (EC₅₀ ~5 µM) - Retinoid X Receptor (RXR) inverse agonist - RORα and RORγ dual inverse agonist (Ki = 132 nM and 51 nM, respectively) |
| Mechanism of Action | Binds to and activates LXRs, which then form heterodimers with RXR. This complex binds to LXR response elements (LXREs) on target genes, regulating their transcription. |
| Key Biological Effects | - Upregulates genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1). - Modulates fatty acid and glucose metabolism. - Exhibits anti-inflammatory properties. - Suppresses proliferation and induces apoptosis in various cancer cell lines. - Reduces amyloid-β production in models of Alzheimer's disease. |
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Pharmacokinetic studies in mice have provided insights into the ADME properties of this compound. After intraperitoneal administration of a 20 mg/kg dose, the following parameters were observed[1]:
| Parameter | Serum | Liver | Brain |
| Tₘₐₓ (hours) | 1.5 | 1.5 | 4 |
| t₁/₂ (hours) | 4.9 | 3.3 | 4.5 |
This compound is orally active and its anti-atherogenic effects have been shown to correlate with its plasma concentration.[2][3] However, its use can lead to hyperlipidemia and hepatic steatosis, which are important considerations for in vivo studies.[4]
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways.
LXR Signaling Pathway
As a potent LXR agonist, this compound directly activates the LXR signaling cascade, a central regulator of cholesterol, fatty acid, and glucose homeostasis.
NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[5]
ERK/MAPK Signaling Pathway
This compound can also influence the ERK/MAPK pathway, which is involved in cell proliferation, differentiation, and survival.
References
- 1. Oil Red O Stain [bio-protocol.org]
- 2. umassmed.edu [umassmed.edu]
- 3. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
T0901317: A Technical Guide to Liver X Receptor Binding Affinity and Signaling
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the binding characteristics of the synthetic ligand T0901317 with the nuclear receptor isoforms, Liver X Receptor alpha (LXRα) and Liver X Receptor beta (LXRβ). It includes quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathway and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent agonist for both LXRα and LXRβ, though some studies indicate a degree of preference for the alpha isoform.[1] It is widely utilized as a chemical tool to investigate LXR signaling pathways.[2] The binding affinity of this compound is characterized by several metrics, including the dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50). The following table summarizes the reported binding affinity values from various studies.
| Parameter | Receptor Isoform | Value (nM) | Assay Type / Context | Source |
| Kd | LXRα | 7 | Radioligand Binding Assay | [3] |
| LXRβ | 22 | Radioligand Binding Assay | [3] | |
| EC50 | LXR (General) | ~50 | Cell Reporter Assay | [3][4] |
| LXRα | 20 | Cell Reporter Assay | [4][5] | |
| LXRβ | 11 | Reporter Transactivation Assay (COS7 cells) | [4] | |
| LXRβ | 16 | Reporter Assay (CHO cells) | [4] | |
| IC50 | LXRα | 9 - 30 | Radioligand Displacement Assay ([3H]this compound) | [6] |
| LXRβ | 9 - 10 | Radioligand Displacement Assay ([3H]this compound) | [6] |
It is critical for researchers to note that this compound also demonstrates activity at other nuclear receptors. It functions as an agonist for the Farnesoid X Receptor (FXR) with an EC50 of approximately 5 µM and as a dual inverse agonist for RORα and RORγ with Ki values of 132 nM and 51 nM, respectively.[4][5][7] This off-target activity should be considered when interpreting experimental results.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity (Ki or IC50) for a test compound like this compound is commonly performed using a radioligand competition binding assay. This method measures the ability of a non-radiolabeled compound to displace a known radiolabeled ligand from its receptor.
Objective: To determine the IC50 and subsequently the Ki of a test compound for LXRα or LXRβ.
Key Materials:
-
Receptor: Purified LXRα or LXRβ ligand-binding domain (LBD).
-
Radioligand: [3H]this compound.
-
Test Compound: Unlabeled this compound or other compounds of interest at varying concentrations.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing stabilizers and detergents (e.g., 2.5% DMSO, 1% glycerol, 2 mM EDTA, 2 mM CHAPS, 5 mM DTT).
-
Separation System: Scintillation Proximity Assay (SPA) beads (e.g., poly-lysine coated Yttrium silicate (B1173343) beads).
-
Instrumentation: Microplate liquid scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified LXR LBD protein (e.g., 15-45 nM final concentration), a fixed concentration of [3H]this compound (e.g., 15 nM), and varying concentrations of the unlabeled test compound.
-
Controls:
-
Total Binding: Contains LXR protein and [3H]this compound only (in the presence of vehicle, e.g., DMSO).
-
Non-specific Binding (NSB): Contains LXR protein, [3H]this compound, and a high concentration of unlabeled this compound (e.g., 5 µM) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for a sufficient period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound vs. Free Ligand: Add SPA beads to each well. The LXR protein binds non-specifically to the beads. When the radioligand is bound to the receptor, it is brought into close proximity to the scintillant in the beads, generating a light signal. Unbound radioligand in the solution is too distant to generate a signal.
-
Signal Detection: After a brief incubation and centrifugation to allow the beads to settle, measure the SPA signal using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of LXR activation by an agonist such as this compound. In an unliganded state, the LXR/RXR heterodimer is bound to an LXR Response Element (LXRE) on the DNA and recruits corepressor proteins to inhibit gene transcription.[9][10] Upon binding of an agonist, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates the transcription of target genes involved in cholesterol metabolism and inflammation.[2][11]
Caption: LXR agonist activation of gene transcription.
This diagram outlines the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound for an LXR isoform.
Caption: Workflow for a radioligand competition binding assay.
References
- 1. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic LXR Agonist T0901317: A Comprehensive Technical Guide to its Regulation of ABCA1 Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the regulation of ATP-binding cassette transporter A1 (ABCA1) expression by the synthetic Liver X Receptor (LXR) agonist, T0901317. This document details the molecular mechanisms, summarizes quantitative data from key studies, provides an overview of relevant experimental protocols, and includes visualizations of the core signaling pathways.
Core Mechanism of Action: LXR-Mediated Transcriptional Activation
This compound is a potent and selective agonist of both LXR alpha (LXRα) and LXR beta (LXRβ), with an EC50 value of approximately 50 nM.[1] LXRs are nuclear receptors that function as cholesterol sensors. Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter region of target genes.[3]
The ABCA1 gene is a primary and well-established target of LXR.[3][5][6] The binding of the this compound-activated LXR/RXR heterodimer to the ABCA1 promoter initiates the recruitment of coactivator proteins, leading to the transcriptional activation of the gene and subsequent increased expression of ABCA1 mRNA and protein.[7] This upregulation of ABCA1, a crucial membrane transporter, enhances the efflux of cellular cholesterol and phospholipids (B1166683) to apolipoprotein A-I (apoA-I), the first step in reverse cholesterol transport.[3][8]
Signaling Pathway Diagram
Caption: this compound-mediated activation of the LXR/RXR pathway leading to ABCA1 expression.
Quantitative Data on this compound-Induced ABCA1 Expression
The following tables summarize the quantitative effects of this compound on ABCA1 expression and function from various studies.
Table 1: Potency of this compound
| Parameter | Value | Receptor | Reference |
| EC50 | ~50 nM | LXR (non-selective) | [1] |
| EC50 | 20 nM | LXRα | [2] |
| Kd | 7 nM | LXRα | |
| Kd | 22 nM | LXRβ |
Table 2: In Vitro Effects of this compound on ABCA1 mRNA Expression
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in ABCA1 mRNA | Reference |
| Human Macrophages | 5 µmol/L | 24 h | 5.5-fold (550%) | [5] |
| Human Macrophages | 10 µmol/L | 24 h | 7.8-fold (780%) | [5] |
| Human Brain Pericytes | Not Specified | 24 h | 34-fold | [9][10] |
| Human Brain Pericytes | Not Specified | 48 h | 15-fold (1500%) | [9][10] |
| Mouse Peritoneal Macrophages | 1 µM | 24 h | Concentration-dependent increase | [11] |
Table 3: In Vitro Effects of this compound on ABCA1 Protein Expression
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in ABCA1 Protein | Reference |
| Human Macrophages | 5 µmol/L | 48 h | 2.95-fold (295%) | [5] |
| Human Macrophages | 10 µmol/L | 48 h | 5.6-fold (560%) | [5] |
| CHOAPPsw cells | 10 µM | 24 h | Significant increase | [12] |
| BEAS-2B and A549 lung epithelial cells | Not Specified | Not Specified | Significantly increased | [13] |
Table 4: In Vivo Effects of this compound on ABCA1 Expression
| Animal Model | This compound Treatment | Tissue | Effect on ABCA1 Expression | Reference |
| APP23 Mice | 6 days | Not specified | Significant increase | [2] |
| APP Transgenic Mice | Not Specified | Hippocampus | Increased | [14] |
| Apolipoprotein E Knockout Mice | 4 days | Peritoneal Leukocytes | 2.5-fold increase in mRNA | [15] |
Experimental Protocols
This section outlines generalized methodologies for key experiments used to study the effects of this compound on ABCA1 expression.
Cell Culture and Treatment
-
Cell Lines: Common cell lines for studying ABCA1 regulation include human and mouse macrophages (e.g., THP-1, J774, primary peritoneal macrophages), human lung epithelial cells (e.g., BEAS-2B, A549), and various transfected cell lines (e.g., CHO, HEK293).[5][12][13]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation and Application: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO alone) is essential in all experiments.
-
Treatment Duration: Incubation times with this compound can range from a few hours to 48 hours or longer, depending on the specific experimental endpoint (e.g., mRNA vs. protein expression).[5]
Measurement of ABCA1 mRNA Expression (RT-qPCR)
A common method to quantify changes in gene expression is Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Caption: A generalized workflow for measuring ABCA1 mRNA expression via RT-qPCR.
-
RNA Isolation: Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy Kit, TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for qPCR with primers specific for ABCA1 and one or more stable housekeeping genes (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of ABCA1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Measurement of ABCA1 Protein Expression (Western Blotting)
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a colorimetric assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ABCA1, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified using an imaging system. A loading control protein (e.g., β-actin, GAPDH) is used for normalization.
Cholesterol Efflux Assay
This assay measures the ability of cells to transfer cholesterol to an acceptor protein like apoA-I, a key function of ABCA1.
-
Cell Labeling: Cells are incubated with a labeled form of cholesterol, such as [3H]-cholesterol or a fluorescent analog like BODIPY-cholesterol, to incorporate it into the cellular cholesterol pools.[16]
-
Equilibration and Treatment: The cells are then washed and incubated in serum-free medium with or without this compound to induce ABCA1 expression.
-
Efflux Measurement: The medium is replaced with fresh serum-free medium containing a cholesterol acceptor (e.g., apoA-I). After a specific incubation period (e.g., 4-24 hours), the medium is collected.
-
Quantification: The amount of labeled cholesterol in the medium and remaining in the cells is quantified (by scintillation counting for [3H]-cholesterol or fluorescence measurement for BODIPY-cholesterol).
-
Calculation: Cholesterol efflux is expressed as the percentage of the labeled cholesterol released into the medium relative to the total labeled cholesterol in the cells at the beginning of the efflux period.
Other Regulatory Considerations
While the LXR-mediated pathway is central, other factors can influence the effect of this compound on ABCA1 expression:
-
RXR Ligands: Co-treatment with an RXR agonist, such as 9-cis-retinoic acid, can have an additive effect on this compound-induced ABCA1 expression.[12]
-
Cell-Type Specificity: The magnitude of the response to this compound can vary significantly between different cell types.[13]
-
Off-Target Effects: this compound can also activate other nuclear receptors, such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), at higher concentrations, which could lead to a broader range of biological effects.[2] It has also been shown to have inverse agonist activity at the Constitutive Androstane Receptor (CAR) and Retinoic acid receptor-related Orphan Receptors (RORα/γ).[2]
This technical guide provides a foundational understanding of the regulation of ABCA1 expression by this compound. For further detailed protocols and specific experimental conditions, it is recommended to consult the primary research articles cited herein.
References
- 1. This compound, LXR agonist (CAS 293754-55-9) | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dynamic changes of Apo A1 mediated by LXR/RXR/ABCA1 pathway in brains of the aging rats with cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. LXRs link metabolism to inflammation through Abca1-dependent regulation of membrane composition and TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ATP binding cassette transporter A1 (ABCA1) expression: cholesterol-dependent and – independent signaling pathways with relevance to inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TNFα Activates the Liver X Receptor Signaling Pathway and Promotes Cholesterol Efflux from Human Brain Pericytes Independently of ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The effect of statins and the synthetic LXR agonist this compound on expression of ABCA1 transporter protein in human lung epithelial cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of T0901317 on the SREBP-1c Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic Liver X Receptor (LXR) agonist, T0901317, and its profound impact on the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway. This compound is a valuable research tool for understanding the intricate regulation of lipid metabolism and serves as a key compound in the study of hepatic lipogenesis. This document outlines the molecular mechanism of this compound action, presents quantitative data from various experimental models, and provides detailed protocols for key assays relevant to this pathway.
Core Mechanism of Action
This compound is a potent and selective agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in cholesterol homeostasis and fatty acid metabolism.[1][2][3] Upon activation by this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter region of target genes.[4][5]
One of the primary target genes of LXR is SREBF1, which encodes SREBP-1c.[6][7] The binding of the this compound-activated LXR/RXR complex to the LXRE in the SREBF1 promoter initiates the transcription of the SREBP-1c gene, leading to increased levels of SREBP-1c mRNA and subsequently, the SREBP-1c protein.[8][9] SREBP-1c is a key transcription factor that regulates the expression of a suite of genes involved in de novo lipogenesis, including fatty acid synthase (FASN), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD-1).[5][10] The upregulation of these lipogenic genes ultimately results in increased synthesis of fatty acids and triglycerides, contributing to hepatic steatosis.[7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on the SREBP-1c pathway and its downstream targets, as reported in various in vitro and in vivo studies.
Table 1: In Vitro Dose-Response of this compound on SREBP-1c Promoter Activity
| Cell Line | This compound Concentration (µM) | Fold Induction of SREBP-1c Promoter Activity (vs. control) | Reference |
| McA-RH7777 | 0.1 | 3.3 | [11] |
| McA-RH7777 | 1 | 3.6 - 10.2 | [11] |
| Huh7 | 10 | Statistically significant increase | [12] |
| HepG2 | 10 | Statistically significant increase | [4] |
Table 2: Effect of this compound on SREBP-1c and Lipogenic Gene mRNA Expression in vitro
| Cell Line | This compound Treatment | Target Gene | Fold Change in mRNA Expression (vs. control) | Reference |
| Huh7 | 10 µM | SREBP-1c | Statistically significant increase | [12] |
| HepG2 | 10 µM | SREBP-1c | Statistically significant increase | [4] |
| HepG2 | 10 µM | FASN | Statistically significant increase | [4] |
| HepG2 | 10 µM | SCD-1 | Statistically significant increase | [4] |
Table 3: In Vivo Effects of this compound on Hepatic Gene Expression in Mice
| Mouse Model | This compound Treatment | Target Gene | Fold Change in mRNA Expression (vs. control) | Reference |
| C57BL/6J | 50 mg/kg | SREBP-1c | Statistically significant increase | [13] |
| Wild-type | 0.015% in diet for 3 days | ACC1 | Induced | [14] |
| Wild-type | 0.015% in diet for 3 days | FAS | Induced | [14] |
| Ldlr-/- | 0.015% in diet for 3 days | SREBP-1c | Induced | [14] |
| Ldlr-/- | 0.015% in diet for 3 days | ACC1 | Induced | [14] |
| Ldlr-/- | 0.015% in diet for 3 days | FAS | Induced | [14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the this compound-SREBP-1c signaling pathway and a general experimental workflow for its investigation.
Figure 1. this compound signaling pathway leading to SREBP-1c activation.
References
- 1. licorbio.com [licorbio.com]
- 2. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of sterol regulatory element-binding protein 1c (SREBP-1c) mRNA in rat hepatoma cells requires endogenous LXR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Liver X Receptor-Retinoid X Receptor as an Activator of the Sterol Regulatory Element-Binding Protein 1c Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 9. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mechanism of AMPK Suppression of LXR-dependent Srebp-1c Transcription [ijbs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LXR-SREBP-1c-Phospholipid Transfer Protein Axis Controls Very Low Density Lipoprotein (VLDL) Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
T0901317 In Vivo Experimental Protocol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo experiments using T0901317, a potent synthetic agonist of the Liver X Receptor (LXR). This compound is a valuable research tool for studying the roles of LXR in lipid metabolism, inflammation, and various disease models.
Core Applications and Rationale
This compound is a widely used tool to activate LXR, a nuclear receptor that plays a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3][4] In vivo administration of this compound allows researchers to investigate the physiological and pathophysiological consequences of LXR activation in various animal models. Key research areas include atherosclerosis, non-alcoholic fatty liver disease (NAFLD), neuroinflammation, and cancer.[1][5][6][7]
Signaling Pathway Modulated by this compound
This compound primarily functions by activating LXRα and LXRβ isoforms.[8][9] Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Experimental Protocols
The following protocols are generalized from various in vivo studies. Specific parameters may need to be optimized for your particular animal model and research question.
Animal Models
A variety of rodent models have been used in this compound research.
| Animal Model | Strain | Research Area | Reference |
| Mouse | BALB/c nude | Cancer (Non-small-cell lung cancer) | [1] |
| Mouse | C57BL/6 | Obesity, Insulin Resistance, Neuroinflammation | [6][10] |
| Mouse | LDL receptor null | Atherosclerosis | [5] |
| Mouse | Apolipoprotein E knockout | Atherosclerosis | [7] |
| Rat | Wistar | Lipid Metabolism, Cardiac Effects | [8][9][11] |
Dosing and Administration
The dosage and route of administration of this compound can vary depending on the study's objectives.
| Dosage | Administration Route | Vehicle | Frequency | Duration | Research Focus | Reference |
| 10 mg/kg | Intraperitoneal | Soybean oil | Daily | 4 weeks | Cancer | [1] |
| 50 mg/kg | Intraperitoneal | 100% DMSO | Bolus at resuscitation, then hourly for 3 doses | Acute | Hemorrhagic shock | [2] |
| 10 mg/kg/day | Oral | Not specified | Daily | 1 week | Lipid metabolism | [8][9][11] |
| 10 mg/kg | Oral | Not specified | Daily | 12 weeks | Atherosclerosis | [5] |
| 30 mg/kg | Intraperitoneal | 30% DMSO | Daily for 2 days post-ICH | Acute | Intracerebral hemorrhage | [6] |
| 50 mg/kg | Intraperitoneal | DMSO | Twice weekly | 10 weeks | Obesity | [10] |
| 12.5, 25, 50 mg/kg | Oral | Not specified | Before OVA challenge | Chronic | Asthma | [12] |
| 10 mg/kg/day | Diet | Low-fat diet | Daily | 8 weeks | Atherosclerosis | [7] |
Preparation of this compound Solution:
This compound is typically dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) or suspended in a solution like 0.5% carboxymethylcellulose for oral administration.[11] For intraperitoneal injections, it can be dissolved in soybean oil or DMSO.[1][2] It is recommended to prepare the working solution fresh on the day of use.
Experimental Workflow
A typical in vivo experiment involving this compound follows a standardized workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies with this compound.
Effects on Plasma Parameters
| Parameter | Animal Model | Treatment | Change from Control | Reference |
| Total Cholesterol | Rat (Wistar) | 10 mg/kg/d this compound (HFD) | No significant change | [8] |
| Triacylglycerols | Rat (Wistar) | 10 mg/kg/d this compound (LFD & HFD) | Increased | [8] |
| NEFA | Rat (Wistar) | 10 mg/kg/d this compound (LFD & HFD) | Increased | [8] |
| Glucose | Rat (Wistar) | 10 mg/kg/d this compound | Decreased | [8] |
| MCP-1 | Rat | 50 mg/kg this compound | Decreased | [2] |
| MIP-1α | Rat | 50 mg/kg this compound | Decreased | [2] |
| TNF-α | Rat | 50 mg/kg this compound | Decreased | [2] |
| IL-6 | Rat | 50 mg/kg this compound | Decreased | [2] |
| MMP9 | Mouse (BALB/c nude) | 10 mg/kg this compound + gefitinib | Significantly lower | [1] |
Effects on Body and Organ Weight
| Parameter | Animal Model | Treatment | Change from Control | Reference |
| Body Weight | Mouse (C57BL/6) | 50 mg/kg this compound (HFD) | 33.5% less | [10] |
| Body Weight Gain | Mouse (ApoE KO) | 10 mg/kg/day this compound | 36% decrease | [7] |
| Liver Weight | Mouse (ApoE KO) | 10 mg/kg/day this compound | 39% increase (absolute) | [7] |
| Liver Weight (corrected) | Mouse (ApoE KO) | 10 mg/kg/day this compound | 44% increase | [7] |
Key Considerations and Potential Side Effects
-
Hyperlipidemia: A well-documented effect of this compound in rodents is an increase in plasma triglycerides and non-esterified fatty acids (NEFA).[8][9] This is attributed to the stimulation of hepatic lipogenesis.[8]
-
Hepatic Steatosis: LXR activation can lead to lipid accumulation in the liver.[7][10]
-
Species Differences: The metabolic effects of LXR agonists can differ between species. The hyperlipidemic effect observed in rodents is less pronounced in humans.
-
Off-Target Effects: this compound can also activate the farnesoid X receptor (FXR) at higher concentrations and has been identified as an inverse agonist for RORα and RORγ.[5] These off-target effects should be considered when interpreting results.
Conclusion
This compound is a powerful tool for investigating the in vivo functions of LXR. The protocols and data presented here provide a foundation for designing and executing robust experiments. Careful consideration of the animal model, dosage, and potential side effects is crucial for obtaining meaningful and reproducible results.
References
- 1. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. karger.com [karger.com]
- 9. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. A Liver-X-Receptor Ligand, this compound, Attenuates IgE Production and Airway Remodeling in Chronic Asthma Model of Mice - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 In Vitro Cell Culture Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent and selective synthetic agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose.[1][2][3] Upon activation by ligands such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture assays. It is intended to guide researchers in studying the effects of LXR activation on gene expression, lipid metabolism, and inflammatory responses.
Mechanism of Action
This compound primarily functions as an LXR agonist with an EC50 of approximately 20-50 nM for LXRα.[1][2] It is important to note that this compound also acts as an agonist for the Farnesoid X Receptor (FXR), albeit with a lower potency (EC50 ≈ 5 µM).[1] The activation of LXR by this compound initiates a signaling cascade that leads to the regulation of various target genes. A key target is the ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux.[1]
Beyond its role in lipid homeostasis, this compound exhibits significant anti-inflammatory properties, largely through the inhibition of the NF-κB signaling pathway.[4] It has also been shown to have anti-proliferative effects in various cancer cell lines.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various in vitro studies.
Table 1: Potency of this compound in In Vitro Assays
| Parameter | Receptor/Assay | Value | Reference |
| EC50 | LXRα | 20 nM | [1] |
| EC50 | LXR (general) | ~50 nM | [6] |
| EC50 | FXR | 5 µM | [1] |
| EC50 | Cholesterol Efflux (THP-1 cells) | 3 nM | [1] |
Table 2: Effect of this compound on Gene Expression
| Cell Line | Gene | Treatment | Fold Change | Reference |
| Human Glomerular Endothelial Cells | ABCA1 | 1 µM this compound | ~3.5-fold increase | [2] |
| Human Glomerular Endothelial Cells | Thrombomodulin | 1 µM this compound | ~2-fold increase | [2] |
| Caco-2 cells | ABCA1 | 10 µM this compound (48h) | ~5-fold increase | [7] |
| APOE Knockout Mouse Peritoneal Macrophages | FASN | 10 mg/kg/day this compound (4 days, in vivo) | 15-fold increase (hepatic) | [8] |
| APOE Knockout Mouse Peritoneal Macrophages | SCD1 | 10 mg/kg/day this compound (4 days, in vivo) | 6-fold increase (hepatic) | [8] |
| THP-1 Macrophages | LXRα | 1 µM this compound (24h) | Significant increase | [9] |
| THP-1 Macrophages | ABCA1 | 1 µM this compound (24h) | Significant increase | [9] |
Table 3: Anti-Inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | Cytokine/Marker | This compound Concentration | % Reduction | Reference |
| Human CD4+ T cells | PMA/Ionomycin | IFNγ | 1 µM | 54% | [10] |
| Human CD4+ T cells | PMA/Ionomycin | TNFα | 1 µM | 41% | [10] |
| Human CD4+ T cells | PMA/Ionomycin | IL-2 | 1 µM | 45% | [10] |
| RAW264.7 Macrophages | LPS (200 ng/mL) | IL-1β mRNA | 1 µM | Significant reduction | [11] |
| RAW264.7 Macrophages | LPS (200 ng/mL) | IL-6 mRNA | 1 µM | Significant reduction | [11] |
| APOE Knockout Mouse Peritoneal Macrophages | - | TNFα mRNA | 10 mg/kg/day (in vivo) | 54% | [8] |
Table 4: Anti-Proliferative Effects of this compound
| Cell Line | Assay | This compound Concentration | Incubation Time | % Inhibition of Cell Growth | Reference |
| CaOV3 (Ovarian Carcinoma) | CyQuant | 20 µM | 72 h | 34% ± 9 | [5] |
| SKOV3 (Ovarian Carcinoma) | CyQuant | 20 µM | 72 h | 32% ± 4 | [5] |
| A2780 (Ovarian Carcinoma) | CyQuant | 20 µM | 72 h | 32% ± 12 | [5] |
| LNCaP 104-S (Prostate Cancer) | DNA content | 10 µM | 96 h | Significant suppression | [12] |
| LNCaP 104-R2 (Prostate Cancer) | DNA content | 10 µM | 96 h | Significant suppression | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). The solubility of this compound in DMSO is approximately 100 mg/ml.[6]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (stable for ≥4 years).[6]
General Cell Culture Treatment
Protocol:
-
Culture cells to the desired confluency in appropriate cell culture plates and medium.
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentrations of this compound by diluting the stock solution in fresh, serum-free, or serum-containing cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 16, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5][7]
Gene Expression Analysis by RT-qPCR
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for the desired time (e.g., 18-24 hours).[11]
-
After incubation, wash the cells with ice-cold PBS and lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for the target genes (e.g., ABCA1, ABCG1, SREBP-1c, FAS, LXRα) and a housekeeping gene (e.g., GAPDH, ACTB).[2][8]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Western Blot Analysis for Protein Expression
Protocol:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as described above.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., ABCA1, LXRα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Lipid Accumulation Assay (Oil Red O Staining)
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
Formalin (10%) or Paraformaldehyde (4%)
-
Hematoxylin (for counterstaining, optional)
Protocol:
-
Seed cells in a multi-well plate (e.g., 24-well or 96-well) and treat with this compound or vehicle control.
-
After treatment, remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for 30-60 minutes.[13]
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.[13]
-
Remove the isopropanol and add the Oil Red O working solution (freshly prepared by diluting the stock solution and filtering) to cover the cells. Incubate for 10-20 minutes.[13]
-
Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[13]
-
(Optional) Counterstain the nuclei with Hematoxylin for 1 minute, followed by washing with distilled water.[13]
-
Visualize the lipid droplets (stained red) under a light microscope.
-
For quantification, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 492 nm.[13]
Cholesterol Efflux Assay
Materials:
-
[³H]-cholesterol
-
Serum-free medium (e.g., DMEM)
-
Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I), High-density lipoprotein (HDL))
-
Scintillation counter
Protocol:
-
Seed cells (e.g., macrophages) in a 12-well or 24-well plate and allow them to adhere.
-
Label the cellular cholesterol by incubating the cells with [³H]-cholesterol in the culture medium for 24-48 hours.
-
Wash the cells and equilibrate them in serum-free medium containing this compound or vehicle control for 18-24 hours to induce the expression of cholesterol transporters.
-
Wash the cells gently with PBS.
-
Initiate cholesterol efflux by adding serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL) to each well.[14]
-
Incubate for a defined period (e.g., 2-8 hours).[15]
-
Collect the medium (containing the effluxed [³H]-cholesterol) and lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux as: (cpm in medium / (cpm in medium + cpm in cell lysate)) x 100.
Anti-Inflammatory Assay (Cytokine Measurement)
Materials:
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
ELISA kits for specific cytokines (e.g., TNFα, IL-6, IL-1β)
Protocol:
-
Seed cells (e.g., RAW264.7 macrophages) in a 24-well or 96-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 18 hours.[11]
-
Stimulate the cells with an inflammatory agent (e.g., 200 ng/mL LPS) for a specific duration (e.g., 3-18 hours).[11]
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNFα, IL-6, IL-1β) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine levels to the total protein concentration of the corresponding cell lysates, if necessary.
Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Workflow for Gene Expression Analysis.
Caption: Workflow for Anti-Inflammatory Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. The liver X receptor agonist this compound acts as androgen receptor antagonist in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. mdpi.com [mdpi.com]
- 15. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
T0901317: Application Notes and Protocols for Atherosclerosis Research in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of T0901317, a potent synthetic Liver X Receptor (LXR) agonist, in mouse models of atherosclerosis. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of LXR activation in cardiovascular disease.
Introduction to this compound and LXR Signaling
This compound is a selective activator of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1] In the context of atherosclerosis, LXR activation has been shown to be anti-atherogenic through several mechanisms.[2] LXRs induce the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages in atherosclerotic plaques.[3][4] This process helps to prevent the formation of foam cells, a key component of atherosclerotic lesions.[3][4] Additionally, LXR activation can suppress inflammatory signaling pathways within macrophages.[3][4]
However, the therapeutic application of this compound is accompanied by a significant side effect: the induction of hypertriglyceridemia due to increased lipogenesis in the liver.[5][6] This document will provide data from various studies to help researchers navigate the effective dosages for anti-atherosclerotic effects while being mindful of the potential for adverse lipid profiles.
Quantitative Data Summary
The following tables summarize the quantitative data on the dosage of this compound and its effects in various mouse models of atherosclerosis.
Table 1: this compound Dosage and Administration in Mouse Models of Atherosclerosis
| Mouse Model | Diet | This compound Dosage | Administration Route | Treatment Duration | Reference |
| ApoE-/- | High-Fat Diet | 15 mg/kg/day | Oral Gavage | 3 months | [3][4] |
| LDLR-/- | Western Diet | 0.2, 0.5, 1, 2 mg/kg/day | Oral Gavage | 12 weeks | [5] |
| LDLR-/- | Atherogenic Diet | 3, 10 mg/kg/day | Oral Gavage | 8 weeks | [6] |
| ApoE-/- | Chow Diet | 10 mg/kg/day | Diet Supplementation | 8 weeks | [7] |
| LDLR-/- | Western Diet -> Chow Diet | 25 mg/kg/day | Intraperitoneal Injection | 2 weeks | [8] |
Table 2: Effects of this compound on Atherosclerotic Plaque Size
| Mouse Model | This compound Dosage | Plaque Area Reduction | Arterial Location | Reference |
| ApoE-/- | 15 mg/kg/day | Significant decrease | Left ventricular outflow tract | [3] |
| LDLR-/- | 0.5 mg/kg/day | 54% | Innominate artery | [5] |
| LDLR-/- | 1 mg/kg/day | 75% | Innominate artery | [5] |
| LDLR-/- | 2 mg/kg/day | 94% | Innominate artery | [5] |
| LDLR-/- | 0.5 mg/kg/day | 31% | Aortic sinus | [5] |
| LDLR-/- | 2 mg/kg/day | 29% | Aortic sinus | [5] |
| LDLR-/- | 3 mg/kg/day | 57% | Aortic root | [6] |
| LDLR-/- | 10 mg/kg/day | 71% | Aortic root | [6] |
Table 3: Effects of this compound on Plasma Lipid Profile
| Mouse Model | This compound Dosage | Total Cholesterol | Triglycerides | HDL-C | Reference |
| LDLR-/- | 2 mg/kg/day | Significantly increased | Significantly increased | Significantly decreased | [5] |
| LDLR-/- | 3, 10 mg/kg/day | No significant change | Increased | Significantly increased | [6] |
| ApoE-/- | 10 mg/kg/day | Exacerbated hypercholesterolemia | Exacerbated hypertriglyceridemia | Reduced by 37% | [7][9] |
Experimental Protocols
Atherosclerosis Induction in Mouse Models
Objective: To induce the development of atherosclerotic plaques in genetically modified mice.
Mouse Models:
-
ApoE-/- mice: Deficient in apolipoprotein E, leading to spontaneous hypercholesterolemia and atherosclerosis.
-
LDLR-/- mice: Deficient in the low-density lipoprotein receptor, developing atherosclerosis on a high-fat diet.[5][6]
Diets:
-
High-Fat Diet/Western Diet: Typically contains 21% fat and 0.15-1.25% cholesterol.[5][6]
-
Atherogenic Diet: A more aggressive diet containing 1.25% cholesterol, 7.5% cocoa butter, and 0.5% sodium cholate.[6]
Procedure:
-
Obtain male or female ApoE-/- or LDLR-/- mice at 8-15 weeks of age.[5][6]
-
House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Switch the mice from a standard chow diet to a high-fat/Western or atherogenic diet.
-
Continue the diet for the duration of the study (typically 8-12 weeks) to allow for significant plaque development.[5][6]
This compound Formulation and Administration
Objective: To prepare and administer this compound to mice.
Materials:
-
This compound powder
-
Vehicle:
Procedure for Oral Gavage:
-
Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a 10 mg/kg dose for a 25g mouse, you would need 0.25 mg of this compound. If the final concentration of your solution is 1 mg/mL, you would administer 0.25 mL.
-
Administer the this compound solution or vehicle control to the mice daily via oral gavage using a proper gavage needle.
-
The treatment is typically initiated at the same time as the high-fat diet.[5]
Procedure for Diet Admixture:
-
Calculate the total amount of this compound needed for the entire batch of diet based on the desired dosage and the estimated daily food consumption of the mice.
-
Thoroughly mix the this compound powder into the powdered diet before pelleting.
-
Provide the medicated or control diet to the mice ad libitum.
Analysis of Atherosclerotic Lesions
Objective: To quantify the extent of atherosclerosis in the aorta.
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the circulatory system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta, including the aortic root, arch, and thoracic aorta.
-
For aortic root analysis, embed the heart and proximal aorta in OCT compound and prepare cryosections.
-
Stain the sections with Oil Red O to visualize neutral lipids within the plaques.
-
Capture images of the stained sections and quantify the lesion area using image analysis software.
-
For en face analysis of the aorta, open the aorta longitudinally, pin it flat, and stain with Oil Red O.
-
Quantify the percentage of the aortic surface area covered by lesions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation in mouse models of atherosclerosis.
Caption: this compound activates the LXR/RXR heterodimer, leading to both anti-atherogenic and lipogenic effects.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of atherosclerosis.
References
- 1. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Administration of an LXR agonist promotes atherosclerotic lesion remodelling in murine inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T0901317 Administration in Alzheimer's Disease Research
Introduction
T0901317 is a potent synthetic agonist for Liver X Receptors (LXR), specifically activating both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that function as ligand-activated transcription factors, playing a critical role in regulating cholesterol metabolism, lipid homeostasis, and inflammation.[1][2] In the context of Alzheimer's disease (AD), LXR activation is a promising therapeutic strategy. The mechanism of action involves the transcriptional induction of genes that facilitate the clearance of amyloid-beta (Aβ), the primary component of amyloid plaques in the AD brain.[3][4] This document provides detailed application notes and protocols for researchers utilizing this compound in preclinical AD models.
Mechanism of Action
Activation of LXRs by this compound initiates a signaling cascade that upregulates several key genes involved in cholesterol transport and Aβ clearance.[3] The primary targets include ATP-binding cassette transporter A1 (ABCA1) and Apolipoprotein E (ApoE).[4][5] Increased expression of ABCA1 promotes the lipidation of ApoE, which in turn enhances the clearance of soluble Aβ peptides, particularly the more aggregation-prone Aβ42.[3][4] Studies have demonstrated that this compound treatment can lead to reduced Aβ levels, decreased amyloid plaque burden, and improved cognitive function in various AD mouse models.[6][7] Beyond Aβ clearance, LXR activation also exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes in glial cells, which may further mitigate AD pathology.[8][9]
Figure 1: this compound Signaling Pathway in Alzheimer's Disease.
Quantitative Data from Preclinical Studies
The administration of this compound has been investigated in numerous preclinical studies using transgenic mouse models of Alzheimer's disease. The following tables summarize the quantitative data regarding dosages, treatment durations, and key outcomes.
Table 1: this compound Administration and Biochemical Outcomes in AD Mouse Models
| Animal Model | This compound Dosage | Treatment Duration | Key Biochemical Outcomes | Reference(s) |
| Tg2576 | Not Specified | Not Specified | ↑ Hippocampal ABCA1 & ApoE; ↓ Hippocampal Aβ42; No change in Aβ40 or APP processing. | [3][5] |
| APP/PS1 | ~30 mg/kg/day | 40-60 days | ↑ Hippocampal ABCA1; ↓ Membrane cholesterol; ↓ β-secretase activity; ↓ Amyloid plaques. | [1] |
| APP23 | ~25 mg/kg/day | 4 months | ↓ Amyloid plaque load; ↓ Soluble Aβ; ↓ Aβ oligomers. | [1] |
| APP23 | Not Specified | 6 days (at 11 weeks old) | ↑ ABCA1 expression; ↓ Soluble Aβ40 and Aβ42 in the brain. | [10] |
| APP/PS1 | Not Specified | Not Specified | ↓ Aβ aggregates; ↑ Proteasome activity. | [6] |
| APP23 | Not Specified | 7 weeks | ↓ Thioflavin S-positive plaque area. | [4] |
Table 2: this compound Administration and Behavioral Outcomes in AD Mouse Models
| Animal Model | This compound Dosage | Treatment Duration | Behavioral Outcome | Reference(s) |
| Tg2576 | Not Specified | Not Specified | Completely reversed contextual memory deficit. | [3][5] |
| APP/PS1 | ~30 mg/kg/day | 40-60 days | Improved cognition. | [1] |
| APP23 | ~25 mg/kg/day | 4 months | Improved cognition. | [1] |
| APP/PS1 | Not Specified | Not Specified | Alleviated memory impairment. | [6] |
Note on Side Effects: A significant consideration for the use of this compound is its side effect profile. As a dual LXRα/β agonist, it can induce hepatic lipogenesis, leading to increased plasma triglyceride levels.[1] This has been a major barrier to its clinical development and should be carefully monitored in preclinical studies.
Experimental Protocols
This section provides a generalized protocol for the in vivo administration of this compound to an Alzheimer's disease mouse model, followed by behavioral and biochemical analysis.
Protocol 1: In Vivo Administration of this compound
1. Materials and Reagents:
-
This compound (powder form)
-
Vehicle (e.g., Carboxymethylcellulose, corn oil, or other suitable solvent)
-
Transgenic AD mice (e.g., APP/PS1, Tg2576) and wild-type littermate controls
-
Oral gavage needles
-
Analytical balance and weighing supplies
-
Vortex mixer and/or sonicator
2. Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the body weight of the animals.
-
Prepare the vehicle solution. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Weigh the this compound powder and suspend it in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
3. Animal Dosing Procedure:
-
Handle animals in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Record the body weight of each mouse before dosing to calculate the precise volume to be administered.
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
Perform daily administration for the planned duration of the study (e.g., 30-60 days).
-
Monitor animals daily for any adverse effects, including changes in weight, activity, or general health.
Protocol 2: Behavioral Assessment (Morris Water Maze)
1. Acclimation:
-
Acclimate mice to the testing room for at least 1 hour before each session.
2. Acquisition Phase (e.g., 5 days):
-
Fill a circular pool with water made opaque with non-toxic paint.
-
Place a hidden platform just below the water surface in one quadrant.
-
For each trial, release the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to search for the platform for 60 seconds. If it fails to find it, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
3. Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Release the mouse from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
Protocol 3: Brain Tissue Collection and Aβ ELISA
1. Tissue Collection:
-
At the end of the treatment period, euthanize the mice following approved protocols.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain and separate the hippocampus and cortex.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
2. Protein Extraction:
-
Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Perform sequential extractions to isolate soluble and insoluble Aβ fractions (e.g., using TBS for soluble and guanidine-HCl for insoluble fractions).
-
Centrifuge the homogenates and collect the supernatants.
-
Determine the total protein concentration of the soluble fraction using a BCA assay.
3. Aβ ELISA:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure the concentrations of Aβ40 and Aβ42 in the brain extracts.
-
Normalize Aβ levels to the total protein concentration of the sample.
Figure 2: General Experimental Workflow for this compound Preclinical Study.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. pnas.org [pnas.org]
- 3. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of nuclear receptors, liver X and retinoid X receptors, for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 6. TO901317 activation of LXR-dependent pathways mitigate amyloid-beta peptide-induced neurotoxicity in 3D human neural stem cell culture scaffolds and AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liver X Receptor Agonist Treatment Ameliorates Amyloid Pathology and Memory Deficits Caused by High-Fat Diet in APP23 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LXR agonism for CNS diseases: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: T0901317 for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of T0901317, a potent Liver X Receptor (LXR) agonist, in the context of type 2 diabetes research. The following sections detail its mechanism of action, summarize key quantitative findings from preclinical studies, and provide detailed protocols for in vivo and in vitro experimentation.
Introduction
This compound is a synthetic LXR agonist that has been instrumental in elucidating the role of LXRs in glucose and lipid metabolism. LXRs, comprising LXRα and LXRβ isoforms, are nuclear receptors that function as cholesterol sensors and regulate the transcription of genes involved in cholesterol homeostasis, fatty acid synthesis, and inflammation.[1][2] Studies in animal models of type 2 diabetes and insulin (B600854) resistance have demonstrated that this compound can improve glucose tolerance and insulin sensitivity.[3][4][5] However, its therapeutic potential is limited by its potent induction of hepatic lipogenesis, leading to hypertriglyceridemia and fatty liver.[6][7] These notes are intended to guide researchers in the design and execution of studies investigating the effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in preclinical models of type 2 diabetes.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD + Vehicle) | This compound (HFD) | Reference |
| Body Weight (g) | 41.8 ± 2.0 | 28.7 ± 1.5 | [8] |
| Weekly Weight Gain (g) | 2.3 ± 0.6 | 0.9 ± 0.6 | [8] |
| Peak Blood Glucose during IPGTT (mg/dL) | 451 ± 32 | 263 ± 35 | [4] |
| Blood Glucose Reduction during ITT at 60 min (%) | 60.0 ± 2.9 | 43.3 ± 3.7 | [4] |
Table 2: Effects of this compound on Metabolic Parameters in db/db Mice
| Parameter | Control (db/db + Vehicle) | This compound (db/db) | Reference |
| Fasting Blood Glucose | Significantly elevated | Potently reduced | [5] |
| Fasting Insulin | Significantly elevated | Potently reduced | [5] |
| HOMA-IR | Significantly elevated | Potently reduced | [5] |
| Hepatic Triglyceride Accumulation | Moderate | Severe | [6] |
| Plasma Triglycerides | Elevated | Severely elevated | [6] |
Table 3: this compound-Mediated Gene Expression Changes in Liver
| Gene | Fold Change vs. Control (HFD-fed mice) | Fold Change vs. Control (db/db mice) | Reference |
| Srebp-1c | 3.5 ± 0.9 | Upregulated | [6][8] |
| Fas (Fatty Acid Synthase) | 7.0 ± 3.5 | Upregulated | [6][8] |
| Scd-1 (Stearoyl-CoA Desaturase-1) | 9.5 ± 2.5 | Upregulated | [6][8] |
| Acc-1 (Acetyl-CoA Carboxylase 1) | 4.3 ± 0.7 | - | [8] |
| Cyp7a1 | 7.0 ± 0.9 | - | [8] |
| Pepck (Phosphoenolpyruvate Carboxykinase) | - | Significantly inhibited | [5][9] |
| G6Pase (Glucose-6-Phosphatase) | - | Significantly inhibited | [5][9] |
| GR (Glucocorticoid Receptor) | - | Markedly decreased | [3][9] |
| ABCA1 | - | Upregulated | [6] |
Signaling Pathways and Experimental Workflows
Caption: LXR signaling pathway activated by this compound.
Caption: In vivo experimental workflow for this compound studies.
Experimental Protocols
In Vivo Studies: High-Fat Diet-Induced Obesity Model
1. Animal Model and Diet:
-
Species: Male C57BL/6 mice.[4]
-
Diet: High-Fat Diet (HFD), typically 60% kcal from fat, for a period of 10-16 weeks to induce obesity and insulin resistance.[3][10]
-
Control Group: Fed the same HFD and administered a vehicle control (e.g., DMSO).[4]
2. This compound Administration:
-
Preparation: Solubilize this compound in a suitable vehicle such as DMSO.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[3][4]
-
Frequency: Twice weekly for the duration of the study.[3][11]
3. Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fasting: Fast mice overnight (14-18 hours) with free access to water.[12]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.[12]
-
Glucose Injection: Inject a 2 g/kg body weight glucose solution (in sterile saline) intraperitoneally.[4]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[4][12]
4. Insulin Tolerance Test (ITT):
-
Fasting: Fast mice for 4-6 hours with free access to water.[4][13]
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.[13]
-
Insulin Injection: Inject human insulin (e.g., Humulin) at a dose of 0.5-0.75 U/kg body weight intraperitoneally.[4][14]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.[15]
In Vitro Studies: HepG2 Cell Model of Insulin Resistance
1. Cell Culture:
-
Cell Line: Human hepatoma (HepG2) cells.[16]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[17]
2. Induction of Insulin Resistance:
-
Method: Incubate HepG2 cells in a high-glucose (e.g., 25-30 mM) and/or high-insulin (e.g., 1 µM) medium for 24-48 hours.[18][19] Another method involves treatment with palmitic acid (e.g., 0.25 mM) for 24 hours.[16][18]
3. This compound Treatment:
-
Preparation: Dissolve this compound in DMSO.
-
Concentration: Treat cells with this compound at concentrations typically ranging from 1 to 10 µM.[20]
-
Incubation Time: Incubate for 24-48 hours.
4. Gene Expression Analysis (Quantitative Real-Time PCR):
-
RNA Isolation: Extract total RNA from liver tissue or HepG2 cells using a suitable method (e.g., TRIzol reagent).[21]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[21]
-
qPCR: Perform real-time quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., SREBP-1c, FAS, PEPCK, G6Pase) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.[9][21]
5. Protein Analysis (Western Blot):
-
Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phosphorylated Akt, total Akt, LXRα) overnight at 4°C.[22]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.[22]
Disclaimer
This compound is a research chemical and is not for human use. The protocols described above are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling this compound and performing the described experiments. The significant lipogenic side effects of this compound should be carefully considered when interpreting experimental results and contemplating its therapeutic relevance.[5][6]
References
- 1. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | High-fat diet mouse model receiving L-glucose supplementations propagates liver injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. olac.berkeley.edu [olac.berkeley.edu]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
- 16. Establishment and Evaluation of HepG2 Cell Insulin Resistance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Augmentation of Glucotoxicity, Oxidative Stress, Apoptosis and Mitochondrial Dysfunction in HepG2 Cells by Palmitic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: T0901317 in Non-Small-Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent synthetic agonist of the Liver X Receptors (LXRs), LXRα and LXRβ, which are nuclear receptors that play a pivotal role in regulating cholesterol metabolism, inflammation, and fatty acid homeostasis. Recent research has unveiled the antineoplastic properties of this compound in the context of non-small-cell lung cancer (NSCLC). These studies demonstrate that this compound can inhibit key processes in cancer progression, including cell migration, invasion, and resistance to targeted therapies. This document provides a comprehensive overview of the applications of this compound in NSCLC research, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action in NSCLC
This compound exerts its anti-cancer effects in NSCLC through multiple mechanisms:
-
Inhibition of Migration and Invasion: this compound has been shown to impede the migration and invasion of NSCLC cells. This effect is potentially mediated through the inhibition of the ERK/MAPK signaling pathway, leading to a decrease in the expression of matrix metalloproteinase-9 (MMP9) and an increase in E-cadherin expression.[1][2]
-
Reversal of EGFR-TKI Resistance: In NSCLC cells that have developed resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) like gefitinib (B1684475), this compound can restore sensitivity. This is achieved by inhibiting the PI3K/Akt signaling pathway in a manner dependent on the presence of LXRβ.[3]
-
Induction of Cell Cycle Arrest: this compound has been observed to induce G1 cell cycle arrest in various cancer cell lines, including NSCLC.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in NSCLC cell lines.
Table 1: In Vitro Efficacy of this compound and Gefitinib in NSCLC Cell Lines
| Cell Line | Compound | Concentration | Effect | Reference |
| A549 | This compound | < 10 µM | Low cytotoxicity | [3] |
| H1650 | This compound | Dose-dependent | Slight decrease in viability | [3] |
| A549 | Gefitinib | > 10 µM | IC50 in resistant cells | [3] |
| H1650 | Gefitinib | > 10 µM | IC50 in resistant cells | [3] |
| A549 | This compound + Gefitinib | 5 µM + 5 µM | Synergistic inhibition of viability | [3] |
| HCC827-8-1 | This compound + Gefitinib | 5 µM + 5 µM | Significant delay in scratch healing | [2] |
Table 2: Effects of this compound on Protein Expression and Signaling
| Cell Line | Treatment | Target Protein | Effect on Phosphorylation/Expression | Reference |
| A549 | This compound (5 µM) | p-PI3K p55 | Decreased | [3] |
| A549 | This compound (5 µM) | p-PDK1 | Decreased | [3] |
| A549 | This compound (5 µM) | p-Akt | Decreased | [3] |
| A549 | This compound (5 µM) + Gefitinib (5 µM) | p-ERK (p44/p42) | Decreased | [3] |
| A549 | This compound (5 µM) + Gefitinib (5 µM) | MMP9 | Decreased | [2] |
| HCC827-8-1 | This compound (5 µM) + Gefitinib (5 µM) | E-cadherin | Increased | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in NSCLC.
Caption: this compound reverses gefitinib resistance via LXRβ-dependent inhibition of the PI3K/Akt pathway.
Caption: this compound inhibits NSCLC cell migration and invasion, possibly through the ERK/MAPK pathway.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of NSCLC cells.
Caption: Workflow for determining cell viability using the CCK-8 assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1650)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Cayman Chemical)
-
Gefitinib (AstraZeneca)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and/or gefitinib in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for the desired period (e.g., 4 days).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
NSCLC cells
-
This compound
-
Gefitinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-MMP9, anti-E-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate NSCLC cells and treat with this compound and/or gefitinib for the desired time (e.g., 3 days).[2]
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of this compound on the migratory and invasive potential of NSCLC cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
NSCLC cells
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
For the invasion assay, coat the top of the transwell inserts with Matrigel and allow it to solidify.
-
Resuspend NSCLC cells in serum-free medium containing this compound or vehicle control.
-
Seed the cells into the upper chamber of the transwell inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
In Vivo Orthotopic Lung Cancer Model
This protocol describes the establishment of a fluorescent orthotopic lung cancer model in nude mice to evaluate the in vivo efficacy of this compound.[1][4]
Materials:
-
NSCLC cells expressing a fluorescent reporter (e.g., A549-Luc)[4]
-
BALB/c nude mice
-
This compound
-
Gefitinib
-
Vehicle solution
-
In vivo imaging system
Procedure:
-
Establish a fluorescent orthotopic lung cancer model by injecting A549-Luc cells into the mediastinum of nude mice.[4]
-
Monitor tumor growth non-invasively using a bioluminescence imaging system.[4]
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound, gefitinib, this compound + gefitinib).
-
Administer the treatments as per the experimental design (e.g., daily intraperitoneal injections).
-
Monitor tumor growth and metastasis over time using the imaging system.
-
At the end of the study, sacrifice the mice and collect tumors and other organs for further analysis (e.g., histology, western blot).
Conclusion
This compound is a valuable research tool for investigating novel therapeutic strategies for NSCLC. Its ability to inhibit migration and invasion, and to reverse resistance to established targeted therapies, highlights its potential as a component of combination treatments. The protocols and data presented in these application notes provide a foundation for researchers to explore the multifaceted roles of LXR agonism in NSCLC.
References
- 1. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor agonist this compound reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Bioluminescence Orthotopic Mouse Model for Advanced Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 preparation and solubility for experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the preparation, solubility, and experimental use of T0901317, a potent synthetic agonist for the Liver X Receptor (LXR).
Compound Information
This compound is a cell-permeable, non-steroidal benzenesulfonamide (B165840) compound that acts as a highly selective and potent agonist for both LXRα and LXRβ.[1][2] It is a valuable tool for studying the roles of LXRs in lipid metabolism, inflammation, and other physiological processes. In addition to its primary activity on LXRs, this compound also functions as an agonist for the Farnesoid X Receptor (FXR) and as a dual inverse agonist for the RAR-related orphan receptors RORα and RORγ.[3][4]
Quantitative Data Summary
Solubility Data
The solubility of this compound in various solvents is critical for the preparation of stock and working solutions. It is readily soluble in organic solvents but sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[1]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ~100 mg/mL[1] | ~207.76 mM[5] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Ultrasonic agitation may be needed.[5] |
| Ethanol | ~50 mg/mL[1] | ~103.88 mM | Ultrasonic agitation may be needed.[5] |
| Dimethylformamide (DMF) | ~100 mg/mL[1] | ~207.76 mM | |
| Water | Insoluble[3] | --- | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~1.04 mM | Aqueous solutions are not recommended for storage beyond one day.[1] |
Molecular Weight of this compound: 481.33 g/mol [2]
Effective Concentrations in Experiments
The effective concentration of this compound varies depending on the target receptor and the experimental system.
| Target/Assay | Effective Concentration (EC50 / Ki) | Experimental System |
| LXRα | 20 nM (EC50)[2][3][4] | Cell reporter assay[3] |
| LXR (α and β) | ~50 nM (EC50)[1] | Cell reporter assay[3] |
| FXR | 5 µM (EC50)[3][4] | Cell reporter assay[3] |
| RORα | 132 nM (Ki)[3][4] | Inverse agonist activity |
| RORγ | 51 nM (Ki)[3][4] | Inverse agonist activity |
| In Vitro Cell Culture | 1 - 50 µM[6][7] | Varies by cell type and endpoint (e.g., apoptosis, gene expression, cell cycle arrest).[5][6] |
| In Vivo (Mice) | 10 - 50 mg/kg/day[8][9] | Route of administration is typically intraperitoneal (i.p.) or oral gavage.[8][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution for in vitro experiments.
Materials:
-
This compound (crystalline solid)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.81 mg of this compound (Molecular Weight = 481.33 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 4.81 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term stability (stable for ≥4 years at -20°C).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium (e.g., 0.1% DMSO) without the compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired experimental duration (e.g., 24-72 hours).[5]
Protocol 3: Formulation for In Vivo Animal Studies
This compound is insoluble in water, requiring a specific vehicle for administration in animal models.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure (Example Formulation): This formulation is based on a common vehicle for hydrophobic compounds.[3]
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. For example, to prepare a 1 mL final solution for a 10 mg/kg dose in a 25g mouse (0.25 mg dose), you might start with a higher concentration stock.
-
Vehicle Preparation (Step-by-step): a. Add 50 µL of a concentrated this compound stock in DMSO (e.g., 100 mg/mL) to 400 µL of PEG300. Mix until clear.[3] b. Add 50 µL of Tween-80 to the mixture and mix until clear.[3] c. Add 500 µL of saline or ddH₂O to bring the final volume to 1 mL.[3]
-
Administration: The final mixture should be used immediately for administration (e.g., intraperitoneal injection or oral gavage).[3][8] A vehicle control group should be administered the same formulation without this compound.
Diagrams
This compound-Mediated LXR Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The liver X receptor agonist this compound acts as androgen receptor antagonist in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Target Proteins Following T0901317 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
T0901317 is a potent synthetic agonist of the Liver X Receptor (LXR), a key nuclear receptor that regulates the transcription of genes involved in cholesterol metabolism, fatty acid synthesis, and inflammation.[1][2] This document provides a detailed protocol for the analysis of protein expression changes induced by this compound treatment using Western blotting. The described methodology is applicable for the investigation of this compound's effects on its target proteins and associated signaling pathways in various cellular and tissue samples.
Introduction
This compound activates both LXRα and LXRβ isoforms, which then form a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex binds to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[1][2] Key target genes of LXR activation include ATP-binding cassette transporter A1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c), which are involved in cholesterol efflux and lipogenesis, respectively.[3][4] Furthermore, this compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][5] Western blotting is a fundamental technique to detect and quantify changes in the protein levels of these and other targets in response to this compound treatment.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
This section details a general protocol for Western blot analysis of proteins from cell or tissue lysates treated with this compound. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different target proteins and experimental systems.
Materials and Reagents
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A milder lysis buffer containing 50 mmol/L Tris, 150 mmol/L NaCl, 0.02% sodium azide, and 1% SDS can also be used.[6]
-
Protein Assay Reagent: Bradford or BCA protein assay kit.
-
Loading Buffer: 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl, pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: Polyacrylamide gels of appropriate percentage for the target protein's molecular weight (e.g., 10-12% for many common targets).[5][6]
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[6]
-
Blocking Buffer: 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against target proteins (e.g., LXRα, LXRβ, ABCA1, SREBP-1c, NF-κB p65, phospho-IκBα) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibodies: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Western Blot Workflow
Caption: Western blot experimental workflow.
Detailed Procedure
-
Sample Preparation:
-
Treat cells or animals with this compound at the desired concentration and duration.
-
For cultured cells, wash with ice-cold PBS and lyse by adding ice-cold lysis buffer.[7] Scrape the cells and transfer the lysate to a microfuge tube.[7]
-
For tissues, homogenize in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6][7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel.[6][7] Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[7]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three to five times with TBST for 5 minutes each.
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Data Presentation
The following table summarizes the reported effects of this compound on the expression of various target genes and proteins from different studies. This data can be used as a reference for expected outcomes in Western blot analyses.
| Target Gene/Protein | Experimental System | This compound Effect | Fold Change | Reference |
| Cyp7a1 | Mice | Increased mRNA | 7.0 ± 0.9 | [6] |
| Srebp-1c | Mice | Increased mRNA | 3.5 ± 0.9 | [6] |
| Fas | Mice | Increased mRNA | 7.0 ± 3.5 | [6] |
| Scd-1 | Mice | Increased mRNA | 9.5 ± 2.5 | [6] |
| Acc-1 | Mice | Increased mRNA | 4.3 ± 0.7 | [6] |
| UCP-1 | Mouse WAT | Increased mRNA | ~89 | [6] |
| Pgc-1a | Mouse BAT | Increased Protein | 1.9 ± 0.4 | [6] |
| Pgc-1b | Mouse WAT | Increased Protein | 2.6 ± 0.5 | [6] |
| ABCA1 | Mouse Peritoneal Leukocytes | Increased mRNA | 2.5 | [9] |
| ABCG1 | Mouse Peritoneal Leukocytes | Increased mRNA | 3.2 | [9] |
| SCD1 | Mouse Peritoneal Leukocytes | Increased mRNA | 2.4 | [9] |
| FASN | Mouse Liver | Increased mRNA | 15 | [9] |
| SCD1 | Mouse Liver | Increased mRNA | 6 | [9] |
| ABCG1 | Mouse Liver | Increased mRNA | 3 | [9] |
| LPL | Mouse Liver | Increased mRNA | 2 | [9] |
Conclusion
The protocol described in this application note provides a comprehensive framework for conducting Western blot analysis to investigate the effects of the LXR agonist this compound on protein expression. By following this methodology, researchers can effectively study the molecular mechanisms of this compound and its impact on various biological pathways. Careful optimization of the protocol for specific experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. mdpi.com [mdpi.com]
Application Note: T0901317 qPCR Analysis of LXR Target Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
T0901317 is a potent and selective synthetic agonist for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[1][2][3] Upon activation by agonists like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5] This application note provides a detailed protocol for the quantitative analysis of LXR target gene expression in response to this compound treatment using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Key LXR Target Genes
The activation of LXR by this compound leads to the upregulation of several key genes involved in lipid metabolism:
-
ABCA1 (ATP-binding cassette transporter A1): A critical transporter involved in the efflux of cholesterol from cells.[6][7][8][9] this compound treatment has been shown to significantly increase ABCA1 expression.[6][7][10]
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master transcriptional regulator of lipogenesis.[11][12][13] this compound is a known inducer of SREBP-1c expression.[11][12][14][15]
-
FASN (Fatty Acid Synthase) and SCD-1 (Stearoyl-CoA Desaturase-1): Key enzymes in fatty acid synthesis, which are downstream targets of SREBP-1c.[8][9][11][15]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of this compound on the mRNA expression of LXR target genes in different cell lines and tissues.
Table 1: Effect of this compound on LXR Target Gene Expression in Human Macrophages
| Gene | Treatment | Fold Change in mRNA Expression (Mean ± SEM) |
| ABCA1 | Control | 1.0 ± 0.0 |
| This compound (5 µM) | 6.5 ± 0.5[7] | |
| This compound (10 µM) | 8.8 ± 0.7[7] | |
| ABCG1 | Control | 1.0 ± 0.0 |
| This compound (5 µM) | 7.1 ± 0.6[7] | |
| This compound (10 µM) | 10.5 ± 0.9[7] | |
| LXRα | Control | 1.0 ± 0.0 |
| This compound (5 µM) | 6.6 ± 0.5[7] | |
| This compound (10 µM) | 9.9 ± 0.8[7] |
Table 2: this compound-induced Gene Expression in Mouse Peritoneal Leukocytes
| Gene | Treatment | Fold Change in mRNA Expression (Mean ± SEM) |
| ABCA1 | Control | 1.0 ± 0.2 |
| This compound (10 mg/kg/day) | 2.5 ± 0.3[8] | |
| ABCG1 | Control | 1.0 ± 0.3 |
| This compound (10 mg/kg/day) | 3.2 ± 0.4[8] | |
| SCD1 | Control | 1.0 ± 0.2 |
| This compound (10 mg/kg/day) | 2.4 ± 0.3[8] |
Table 3: Dose-Dependent Effect of this compound on SREBP-1c mRNA in FTO-2B cells
| This compound Concentration | Relative SREBP-1c mRNA Level |
| 0 µM | Baseline |
| 1 µM | Maximal Increase[11] |
Signaling Pathway and Experimental Workflow
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for qPCR Analysis.
Experimental Protocols
This section provides a detailed methodology for conducting qPCR analysis of LXR target genes following treatment with this compound.
Cell Culture and Treatment
-
Cell Lines: This protocol can be adapted for various cell lines, including human hepatoma cells (e.g., HepG2, Huh7), macrophages (e.g., THP-1), or primary cells.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[11] A vehicle control (DMSO) should be included in all experiments.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time period (e.g., 6, 12, or 24 hours).
RNA Isolation
-
Reagents: Use a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method for total RNA extraction.
-
Procedure:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using the lysis buffer provided in the kit.
-
Homogenize the lysate.
-
Follow the manufacturer's protocol for RNA purification, including DNase treatment to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
RNA Quantification and Quality Control
-
Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: (Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is desirable.
Reverse Transcription (cDNA Synthesis)
-
Reagents: Use a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen).
-
Procedure:
-
In a sterile, RNase-free tube, combine 1 µg of total RNA with oligo(dT) primers and/or random hexamers.[16][17]
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.[18]
-
Prepare a master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Add the master mix to the RNA-primer mixture.
-
Incubate according to the manufacturer's instructions (e.g., 50°C for 50 minutes, followed by an inactivation step at 85°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
-
Reagents: Use a qPCR master mix containing SYBR Green or a probe-based chemistry (e.g., TaqMan).[16]
-
Primers: Design or obtain pre-validated primers for the target genes (e.g., ABCA1, SREBP-1c, FASN, SCD-1) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, RPLP0) for normalization.[19] Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[18]
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and RNase-free water.
-
Add the diluted cDNA template to each well of a qPCR plate.
-
Add the reaction mix to the wells.
-
Include no-template controls (NTCs) for each primer set to check for contamination.[19]
-
-
Thermal Cycling Conditions: A typical two-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.[16]
-
-
Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
-
Data Analysis
-
Relative Quantification: The most common method for analyzing qPCR data is the comparative Ct (ΔΔCt) method.
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ΔCt = Ct(target) - Ct(housekeeping)).
-
Calibration: Calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of the treated sample (ΔΔCt = ΔCt(treated) - ΔCt(control)).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
This application note provides a comprehensive guide for the analysis of LXR target gene expression in response to the synthetic agonist this compound using RT-qPCR. The provided protocols and data serve as a valuable resource for researchers investigating the role of LXR signaling in metabolic regulation and drug discovery. Adherence to best practices in experimental design, execution, and data analysis is crucial for obtaining reliable and reproducible results.[20]
References
- 1. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of statins and the synthetic LXR agonist this compound on expression of ABCA1 transporter protein in human lung epithelial cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. The liver X receptor ligand this compound down-regulates APOA5 gene expression through activation of SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Expression of sterol regulatory element-binding protein 1c (SREBP-1c) mRNA in rat hepatoma cells requires endogenous LXR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hemistepsin A inhibits this compound-induced lipogenesis in the liver [bmbreports.org]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idtdna.com [idtdna.com]
- 20. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Imaging of T0901317
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of T0901317, a potent Liver X Receptor (LXR) agonist. Detailed protocols for in vivo imaging techniques to assess the efficacy and mechanism of action of this compound in preclinical models of cancer, neuroinflammation, and disorders of cholesterol metabolism are provided.
Introduction to this compound
This compound is a synthetic, non-steroidal agonist of both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2][3] Activation of LXRs by this compound leads to the transcriptional upregulation of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[4][5] Additionally, this compound exerts anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[6][7] These properties make this compound a valuable research tool for studying the therapeutic potential of LXR activation in various disease models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from key in vivo studies demonstrating the effects of this compound across different therapeutic areas.
Table 1: this compound in Cancer Models
| Animal Model | Cancer Type | This compound Dosage | Treatment Duration | Key Findings | Reference(s) |
| Nude Mice | Non-Small-Cell Lung Cancer (NSCLC) | 10 mg/kg/day (in combination with gefitinib) | 4 weeks | Inhibited tumor migration and invasion; reduced metastases from 70% to 10%. | [8] |
| Athymic Mice | Prostate Cancer | Not specified | Not specified | Suppressed tumor growth. | [1] |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | 15 mg/kg/day | 8 days | Did not significantly inhibit tumor growth at this dose. | [9] |
| Athymic Mice | Prostate Cancer (LNCaP) | Not specified | Not specified | Delayed progression to androgen independence. | [10] |
Table 2: this compound in Neuroinflammation Models
| Animal Model | Disease Model | This compound Dosage | Treatment Duration | Key Findings | Reference(s) |
| C57 Mice | Parkinson's Disease (MPTP-induced) | 20 mg/kg/day | 7 days | Reduced inflammatory markers (iNOS, COX2, NF-κB); improved motor function. | [6] |
| Mice | Intracerebral Hemorrhage (ICH) | 30 mg/kg/day | 2 days | Attenuated functional deficits and brain damage; reduced microglial activation and neuronal death. | [3][7] |
| APP/PS1 Mice | Alzheimer's Disease | ~30 mg/kg/day | 40-60 days | Improved cognition without affecting amyloid plaques. | [11] |
Table 3: this compound in Cholesterol Metabolism Models
| Animal Model | Diet | This compound Dosage | Treatment Duration | Key Findings | Reference(s) |
| BALB/c Mice | Standard Chow | Not specified | Short-term | Increased macrophage-derived [3H]cholesterol in plasma, liver, and feces. | [2] |
| ApoE Knockout Mice | Low-Fat Diet | 10 mg/kg/day | 8 weeks | Increased atherosclerosis, hypercholesterolemia, and hypertriglyceridemia. | [4] |
| Ldlr Knockout Mice | Not specified | 40 mg/kg/day | 8 days | Reduced hepatic cholesterol. | [12] |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action
Caption: this compound activates the LXR/RXR heterodimer, modulating gene expression and inflammation.
Diagram 2: General Workflow for In Vivo Fluorescence Imaging
Caption: A generalized workflow for conducting in vivo imaging studies with this compound.
Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging of Tumor Metastasis
This protocol is adapted for monitoring the effect of this compound on tumor growth and metastasis using fluorescently labeled cancer cells.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)[13]
-
Fluorescently labeled cancer cells (e.g., expressing GFP or RFP)
-
This compound
-
Vehicle control (e.g., 10% DMSO in saline or soybean oil)[6][8]
-
Anesthetic (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Sterile PBS, syringes, and needles
Procedure:
-
Cell Culture and Preparation: Culture fluorescently labeled cancer cells under standard conditions. Prior to injection, harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells in 100 µL).[14]
-
Tumor Implantation: Anesthetize the mice. For a subcutaneous model, inject the cell suspension into the flank or mammary fat pad.[13] For an orthotopic model, inject the cells into the target organ.
-
Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size (e.g., 0.5-1 cm in diameter, typically 3-4 weeks).[13] Randomly assign mice to treatment and control groups.
-
This compound Administration: Prepare this compound solution at the desired concentration (e.g., 10 mg/kg). Administer this compound or vehicle control to the respective groups via intraperitoneal injection daily for the duration of the study (e.g., 4 weeks).[8]
-
In Vivo Imaging:
-
At designated time points (e.g., weekly), anesthetize the mice.
-
Place the mice in the in vivo imaging system.
-
Acquire fluorescence images according to the manufacturer's instructions for the specific fluorescent protein.
-
Monitor both the primary tumor and potential sites of metastasis (e.g., lungs, liver).
-
-
Data Analysis:
-
Quantify the fluorescence signal from the primary tumor and metastatic lesions over time to assess tumor burden.
-
At the end of the study, euthanize the animals and perform ex vivo imaging of organs to confirm metastasis.
-
Further validate findings with histological analysis.
-
Protocol 2: In Vivo Two-Photon Imaging of Neuroinflammation
This protocol is designed to visualize the effect of this compound on microglial dynamics in a mouse model of neuroinflammation. This technique provides high-resolution imaging of cellular processes in the living brain.
Materials:
-
Transgenic mice with fluorescently labeled microglia (e.g., CX3CR1-GFP)
-
Agent to induce neuroinflammation (e.g., MPTP, or for ICH model, collagenase)[6][7]
-
This compound
-
Vehicle control
-
Surgical tools for cranial window implantation
-
Two-photon microscope
-
Anesthetic
Procedure:
-
Cranial Window Implantation: Perform surgery to implant a cranial window over the brain region of interest (e.g., cortex or substantia nigra) to allow for chronic imaging. Allow animals to recover fully.
-
Induction of Neuroinflammation: Induce neuroinflammation using a relevant model. For example, in a Parkinson's disease model, administer MPTP (e.g., four intraperitoneal injections of 20 mg/kg at 2-hour intervals).[6]
-
This compound Administration: Begin treatment with this compound (e.g., 20 mg/kg, i.p.) or vehicle 24 hours after the first MPTP injection and continue for the desired duration (e.g., 7 days).[6]
-
In Vivo Two-Photon Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Acquire baseline images before or shortly after the induction of inflammation.
-
Perform longitudinal imaging sessions at various time points post-treatment to monitor changes in microglial morphology, motility, and interactions with other cells.
-
Capture Z-stacks to reconstruct 3D volumes of the imaged area.
-
-
Data Analysis:
-
Analyze images to quantify changes in microglial morphology (e.g., ramified vs. amoeboid).
-
Track the movement of individual microglia and their processes over time.
-
Correlate changes in microglial dynamics with the this compound treatment.
-
Post-mortem histological analysis can be performed to confirm the presence of inflammatory markers.
-
Protocol 3: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport (RCT) Assay
This protocol measures the effect of this compound on the rate of cholesterol efflux from macrophages and its excretion from the body, a key function of LXR activation.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Macrophage cell line (e.g., J774) or primary peritoneal macrophages
-
[3H]-cholesterol
-
Acetylated LDL (acLDL)
-
This compound
-
Vehicle control
-
Metabolic cages
-
Scintillation counter and vials
Procedure:
-
Preparation of [3H]-cholesterol Labeled Macrophage Foam Cells:
-
Culture macrophages and label them with [3H]-cholesterol and acLDL to induce foam cell formation.
-
After labeling, wash the cells extensively to remove excess unincorporated [3H]-cholesterol.
-
Harvest the cells and resuspend them in sterile PBS for injection.
-
-
Animal Treatment:
-
Treat mice with this compound or vehicle for a predetermined period (e.g., 3-7 days) prior to the injection of labeled macrophages to allow for the upregulation of LXR target genes.
-
-
Injection of Labeled Macrophages:
-
Inject the [3H]-cholesterol-labeled macrophage foam cells intraperitoneally into the this compound- and vehicle-treated mice.
-
-
Sample Collection:
-
House the mice in metabolic cages to allow for the separate collection of feces and urine.
-
Collect feces at regular intervals (e.g., every 24 hours) for 48-72 hours.
-
At the end of the experiment, collect a terminal blood sample via cardiac puncture and harvest the liver.
-
-
Quantification of [3H]-cholesterol:
-
Process the plasma, liver, and fecal samples to extract sterols.
-
Measure the amount of [3H]-cholesterol in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of injected [3H]-cholesterol that is recovered in the plasma, liver, and feces.
-
Compare the amount of [3H]-cholesterol in the feces of this compound-treated mice to that of control mice to determine the effect on reverse cholesterol transport. An increase in fecal [3H]-cholesterol indicates enhanced RCT.[2]
-
References
- 1. The liver X receptor agonist this compound acts as androgen receptor antagonist in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The liver X receptor agonist TO901317 protects mice against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptors activation, through TO901317 binding, reduces neuroinflammation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Antiproliferative Effect of LXR Agonists this compound and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. Imaging Tumor Cell Movement In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo subcellular imaging of tumors in mouse models using a fluorophore-conjugated anti-carcinoembryonic antigen antibody in two-photon excitation microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Delivery Methods for T0901317 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of T0901317, a potent synthetic Liver X Receptor (LXR) agonist. The information compiled herein is intended to guide researchers in designing and executing animal studies to investigate the therapeutic potential of this compound in various disease models.
Introduction
This compound is a widely used research tool to study the physiological and pathophysiological roles of LXRs. As nuclear receptors, LXRs are critical regulators of cholesterol, fatty acid, and glucose metabolism, as well as inflammation.[1][2][3] Activation of LXR by agonists like this compound has shown therapeutic promise in preclinical models of atherosclerosis, Alzheimer's disease, diabetes, and cancer.[4][5][6][7] This document outlines the common delivery methods for this compound in animal studies, including intraperitoneal injection, oral gavage, and dietary administration.
Quantitative Data Summary
The following tables summarize the various administration routes, dosages, vehicles, and animal models reported in the literature for this compound.
Table 1: Intraperitoneal (i.p.) Injection of this compound
| Animal Model | Dosage | Vehicle | Frequency | Study Focus |
| C57BL/6 Mice | 50 mg/kg | DMSO | Twice weekly | Obesity and insulin (B600854) resistance[8][9] |
| C57BL/6J Mice | 30 mg/kg | 30% DMSO | Daily for 3 days | Intracerebral hemorrhage[10] |
| db/db Mice | 30 mg/kg | DMSO | Daily for 2 weeks | Hepatic insulin resistance[5] |
| BALB/c Nude Mice | 10 mg/kg | Soybean oil | Daily for 4 weeks | Non-small-cell lung cancer[6] |
| Male Wistar Rats | 50 mg/kg | 100% DMSO | Bolus at resuscitation, then hourly for 3 doses | Hemorrhagic shock[3] |
Table 2: Oral Gavage of this compound
| Animal Model | Dosage | Vehicle | Frequency | Study Focus |
| C57BL/6 Mice | 10 mg/kg/day | DMSO | Daily | Cisplatin-induced kidney injury[11] |
| LDL Receptor-deficient Mice | 3 and 10 mg/kg | Propylene glycol/Tween 80 (4/1) | Daily for 8 weeks | Atherosclerosis[12] |
| APP23 Mice | 50 mg/kg/day | Not specified | Daily for 6 days | Alzheimer's disease[13] |
Table 3: Dietary Administration of this compound
| Animal Model | Dosage | Vehicle/Diet | Duration | Study Focus |
| APP23 Mice | 25 mg/kg/day | Mixed with milled control or high-cholesterol diet (<1% DMSO) | 4 months | Alzheimer's disease[4] |
| Apolipoprotein E Knockout Mice | 10 mg/kg/day | Supplemented in low-fat diet | 8 weeks | Atherosclerosis[14] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol describes the preparation and administration of this compound via intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate vehicle
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve this compound powder in the chosen vehicle (e.g., DMSO) to create a stock solution. Gentle warming and vortexing may be required to ensure complete dissolution.[5][9]
-
If necessary, dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Ensure the final concentration of the vehicle (e.g., DMSO) is well-tolerated by the animals.[10]
-
-
Animal Preparation:
-
Weigh the animal accurately to determine the precise volume of the this compound solution to be administered.
-
Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen.
-
-
Injection:
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or other organs. The needle should be inserted at a 15-30 degree angle.
-
Gently inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage
This protocol outlines the procedure for administering this compound directly into the stomach of an animal using a gavage needle.
Materials:
-
This compound powder
-
Sterile water or saline
-
Gavage needles (appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Animal Handling and Gavage:
-
Weigh the animal to calculate the correct volume for administration.
-
Securely restrain the animal to prevent movement and injury.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Observe the animal for any signs of discomfort or respiratory distress.
-
Protocol 3: Dietary Administration
This method involves incorporating this compound into the animal's chow for continuous administration.
Materials:
-
This compound powder
-
Standard or specialized rodent chow (milled)
-
Vehicle for initial dissolution (e.g., DMSO)[4]
-
Mixer
Procedure:
-
Preparation of Medicated Diet:
-
Calculate the total amount of this compound needed based on the desired daily dose, the average daily food consumption of the animals, and the total amount of diet to be prepared.[4]
-
Dissolve the this compound in a small amount of a suitable vehicle like DMSO.[4]
-
Thoroughly mix the this compound solution with the milled rodent chow until a homogenous mixture is achieved. Ensure the final concentration of the vehicle is minimal.[4]
-
The diet can then be provided to the animals ad libitum.
-
-
Monitoring:
-
Monitor food intake regularly to ensure consistent drug consumption.
-
Store the medicated diet appropriately to maintain the stability of the compound.
-
Signaling Pathway and Experimental Workflow
Caption: this compound activates LXR, leading to the regulation of target genes.
Caption: A typical workflow for an in vivo study using this compound.
References
- 1. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptor Agonist Treatment Ameliorates Amyloid Pathology and Memory Deficits Caused by High-Fat Diet in APP23 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The liver X receptor agonist TO901317 protects mice against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. selleckchem.com [selleckchem.com]
- 14. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T0901317 Use in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
T0901317 is a potent and selective synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of cholesterol homeostasis, inflammation, and lipid metabolism. In the central nervous system (CNS), LXR activation has emerged as a promising therapeutic strategy for various neurological disorders. In primary neuron cultures, this compound has been utilized to investigate its neuroprotective effects, its role in amyloid-beta (Aβ) metabolism relevant to Alzheimer's disease, and its influence on neuronal development and regeneration. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in primary neuron cultures.
Mechanism of Action in Neurons
This compound exerts its effects by binding to and activating both LXRα and LXRβ isoforms. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). In neurons, this is thought to contribute to the reduction of cellular cholesterol levels and facilitate the clearance of Aβ peptides.[1] Furthermore, LXR activation has been shown to have anti-inflammatory properties by suppressing the expression of pro-inflammatory genes.
Signaling Pathway of this compound in Neurons
Caption: this compound signaling pathway in neurons.
Data Presentation
The following tables summarize quantitative data on the use of this compound in primary neuron cultures based on available literature.
Table 1: Effective Concentrations of this compound in Primary Neuron Cultures
| Application | Neuron Type | Concentration Range | Incubation Time | Outcome |
| Reduction of Aβ Secretion | Embryonic Mouse Neurons | 2 nM - 10 µM | 24 - 72 hours | Concentration-dependent decrease in Aβ40 and Aβ42 levels.[1] |
| Neuroprotection | Primary Hippocampal Neurons | Not specified | Not specified | Reduction in apoptosis markers when co-treated with Aβ oligomers. |
| Neurite Outgrowth | Primary Cortical Neurons | Not specified | Not specified | Increased neurite outgrowth after oxygen-glucose deprivation. |
| Gene Expression | Not specified | 1 - 10 µM | 24 - 48 hours | Upregulation of LXR target genes like ABCA1 and ApoE. |
Table 2: Preparation of this compound Stock and Working Solutions
| Parameter | Value | Notes |
| Stock Solution | ||
| Solvent | DMSO | Ensure anhydrous, cell culture grade. |
| Concentration | 10 mM | Prepare in a sterile, light-protected tube. |
| Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | ||
| Diluent | Cell Culture Medium | Prepare fresh before each experiment. |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to primary neurons. |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the cortices from the embryonic brains, removing the meninges.
-
Mince the cortical tissue and transfer it to the digestion solution. Incubate at 37°C for 15-30 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at the desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: Neuroprotection Assay Against Amyloid-Beta Toxicity
This protocol details the use of this compound to assess its neuroprotective effects against Aβ-induced toxicity in primary cortical neurons.
Experimental Workflow:
Caption: Workflow for Aβ toxicity neuroprotection assay.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (10 mM in DMSO)
-
Amyloid-beta (1-42) oligomers
-
Cell culture medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit or MTT assay kit
-
96-well plate reader
Procedure:
-
Preparation of Aβ Oligomers: Prepare Aβ(1-42) oligomers according to established protocols. Briefly, dissolve Aβ(1-42) peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute in serum-free culture medium and incubate at 4°C for 24 hours to allow for oligomerization.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the primary neuron cultures and replace it with the medium containing this compound or vehicle.
-
Pre-incubate the cultures with this compound for 24 hours.
-
-
Aβ Co-treatment:
-
After the pre-incubation period, add the prepared Aβ oligomers to the culture medium to a final concentration known to induce neuronal toxicity (e.g., 5-10 µM).
-
Incubate the cultures for an additional 24-48 hours.
-
-
Assessment of Neuronal Viability (LDH Assay):
-
Collect the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to control wells (untreated and maximum lysis).
-
-
Data Analysis: Compare the viability of neurons treated with Aβ alone to those pre-treated with different concentrations of this compound.
Protocol 3: Analysis of LXR Target Gene Expression
This protocol describes how to assess the effect of this compound on the expression of LXR target genes in primary neurons using quantitative real-time PCR (qRT-PCR).
Materials:
-
Primary cortical neuron cultures
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCA1, ApoE) and a housekeeping gene (e.g., GAPDH, Actin)
-
qPCR instrument
Procedure:
-
This compound Treatment:
-
Treat primary neuron cultures with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).
-
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for the target genes (ABCA1, ApoE) and a housekeeping gene.
-
Perform the qPCR reaction using a thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression between this compound-treated and vehicle-treated neurons.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of LXR activation in primary neuron cultures. Its ability to modulate cholesterol metabolism, reduce Aβ levels, and exert neuroprotective effects makes it a compound of significant interest in neurodegenerative disease research. The protocols provided here offer a framework for investigating the diverse applications of this compound in primary neuronal models. Researchers should optimize concentrations and incubation times for their specific experimental setup and neuronal type. Careful consideration of vehicle controls is essential to account for any potential effects of the solvent.
References
Application of T0901317 in Macrophage Foam Cell Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of T0901317, a potent synthetic Liver X Receptor (LXR) agonist, in macrophage foam cell assays. These assays are crucial for studying the mechanisms of atherosclerosis and for the preclinical evaluation of potential anti-atherogenic compounds.
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall.[1] The formation of these cells is a consequence of an imbalance between cholesterol uptake and its subsequent removal, a process known as reverse cholesterol transport (RCT).[1] Liver X Receptors (LXRs), particularly LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis.[2]
This compound is a widely used research tool that activates both LXRα and LXRβ isoforms.[1] This activation leads to the transcriptional upregulation of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), thereby promoting the removal of excess cholesterol from macrophages and inhibiting foam cell formation.[2][3] This application note details the mechanism of action of this compound, provides protocols for its use in in vitro foam cell assays, and summarizes its effects on gene expression and cholesterol metabolism.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by binding to and activating LXRs. In their inactive state, LXRs are often bound to LXR response elements (LXREs) on the promoters of target genes, repressing transcription.[2] Upon binding of an agonist like this compound, a conformational change occurs, leading to the recruitment of coactivators and the initiation of gene transcription. The key targets of LXR activation in macrophages are ABCA1 and ABCG1, which are crucial for cholesterol efflux to apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), respectively.[1][2]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on macrophage foam cell formation.
Experimental Workflow Overview
Macrophage Culture and Differentiation
This protocol describes the culture of the human monocytic cell line THP-1 and its differentiation into macrophages.
-
Cell Line: THP-1 human monocytic cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Sodium Pyruvate, and 1% L-glutamine.[4]
-
Culture Conditions: 37°C in a 5% CO2 incubator.[4]
-
Differentiation:
Macrophage Foam Cell Formation
This protocol details the induction of foam cell formation using oxidized low-density lipoprotein (oxLDL).
-
Reagents:
-
Differentiated THP-1 macrophages
-
Oxidized LDL (oxLDL)
-
-
Procedure:
This compound Treatment
This protocol outlines the treatment of macrophage foam cells with this compound.
-
Reagent: this compound (dissolved in a suitable solvent like DMSO).
-
Procedure:
-
Following foam cell induction, remove the oxLDL-containing medium and wash the cells with PBS.
-
Add fresh culture medium containing this compound at the desired concentration (e.g., 1-10 µM).[8] A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Assessment of this compound Effects
This protocol is for the visualization and quantification of intracellular lipid droplets.
-
Reagents:
-
10% Formalin or 4% Paraformaldehyde
-
Oil Red O working solution
-
60% Isopropanol
-
Mayer's Hematoxylin (for counterstaining)
-
-
Procedure:
-
Wash the cells with PBS.
-
Rinse the cells with distilled water and then briefly with 60% isopropanol.[9]
-
Stain with Oil Red O working solution for 15-60 minutes.[9][10]
-
Differentiate in 85% propylene (B89431) glycol for 1 minute or briefly rinse with 60% isopropanol.[9][10]
-
Rinse with distilled water.
-
(Optional) Counterstain with Mayer's Hematoxylin for 1 minute.[10]
-
Visualize under a light microscope.
-
-
Quantification:
-
After staining, elute the Oil Red O from the cells using isopropanol.
-
Measure the absorbance of the eluate at approximately 500-520 nm using a spectrophotometer.[4]
-
This assay measures the capacity of macrophages to efflux cholesterol to an acceptor like HDL.
-
Reagents:
-
[3H]-cholesterol
-
HDL or apoA-I
-
-
Procedure:
-
Label macrophages with [3H]-cholesterol during or after foam cell formation.
-
Wash the cells to remove excess unincorporated [3H]-cholesterol.
-
Incubate the labeled cells with this compound as described above.
-
Add medium containing HDL (e.g., 50 µg/mL) or apoA-I (e.g., 10 µg/mL) and incubate for 4-24 hours.
-
Collect the medium and lyse the cells.
-
Measure the radioactivity in the medium and the cell lysate using a scintillation counter.
-
Calculate cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
-
This is to quantify the expression of LXR target genes.
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA.
-
Perform qPCR using specific primers for ABCA1, ABCG1, LXRα, LXRβ, and a housekeeping gene (e.g., GAPDH).
-
-
Western Blot:
-
Lyse treated and control cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against ABCA1, ABCG1, LXRα, LXRβ, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Summary of Quantitative Data
The following tables summarize the reported effects of this compound on gene expression in human macrophages.
Table 1: Effect of this compound on mRNA Expression of Cholesterol Efflux-Related Genes [8]
| Gene | This compound (5 µmol/L) % Increase vs. Control | This compound (10 µmol/L) % Increase vs. Control |
| ABCA1 | 550% | 780% |
| ABCG1 | 605% | 945% |
| SR-BI | 255% | 470% |
| LXRα | 560% | 895% |
| LXRβ | 365% | 515% |
Table 2: Effect of this compound on Protein Expression of Cholesterol Efflux-Related Genes [8]
| Protein | This compound (5 µmol/L) % Increase vs. Control | This compound (10 µmol/L) % Increase vs. Control |
| ABCA1 | 295% | 560% |
| ABCG1 | 309% | 490% |
| SR-B1 | 355% | 520% |
| LXRα | 550% | 740% |
| LXRβ | 485% | 690% |
Conclusion
This compound is a valuable pharmacological tool for studying the role of LXR activation in macrophage cholesterol metabolism and foam cell formation. The protocols and data presented in this application note provide a comprehensive resource for researchers investigating atherosclerosis and developing novel therapeutics targeting the LXR pathway. It is important to note that while this compound is effective in vitro, its in vivo effects can be complex, with potential for hepatic steatosis due to the induction of lipogenic genes in the liver.[3][11] Therefore, findings from in vitro studies should be interpreted with caution and further validated in appropriate in vivo models.
References
- 1. Cholesterol efflux is LXRα isoform-dependent in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Blockade of Macrophage CD147 Protects Against Foam Cell Formation in Atherosclerosis [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 in Combination with Other Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of T0901317, a potent Liver X Receptor (LXR) agonist, in combination with other therapeutic agents. The information presented herein is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various therapeutic contexts, with a primary focus on oncology.
Introduction to this compound
This compound is a synthetic, non-steroidal agonist of Liver X Receptors (LXRα and LXRβ) with high potency. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol metabolism, fatty acid synthesis, and inflammation.[1] Activation of LXRs by agonists like this compound forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR response elements (LXREs) on the DNA, leading to the transcription of target genes.[1] Beyond its role in lipid homeostasis, this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for combination cancer therapy.[2][3] It is important to note that this compound also exhibits activity towards other nuclear receptors, including the farnesoid X receptor (FXR), the pregnane (B1235032) X receptor (PXR), and acts as an inverse agonist for RORα and RORγ, which may contribute to its biological effects.[4][5]
Combination Therapy with Gefitinib (B1684475) in Non-Small-Cell Lung Cancer (NSCLC)
Preclinical studies have demonstrated a synergistic effect when combining this compound with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small-cell lung cancer (NSCLC) cells.[6][7] This combination has been shown to inhibit cell migration, invasion, and metastasis, and to induce apoptosis.[6][7]
Signaling Pathways and Mechanism of Action
The synergistic effect of this compound and gefitinib in NSCLC is believed to be mediated through the inhibition of the ERK/MAPK signaling pathway.[6] this compound may also reverse resistance to EGFR-TKIs by inhibiting the PI3K/Akt signaling pathway in an LXRβ-dependent manner.[7] Furthermore, the combination can lead to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor invasion, and an increase in the expression of E-cadherin, a cell adhesion molecule whose loss is associated with metastasis.[6]
References
- 1. Viability Profiles of Normal and Cancer Bladder Cells With Metformin, Nitrate and Adenosine Monophosphate-Activated Protein Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbp.org.br [jbp.org.br]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Activation of Liver X Receptor on Plasma Lipid Homeostasis in Wild Type and Lipoprotein Clearance-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: T0901317 Off-Target Effects and Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist T0901317. The information addresses common issues related to the compound's off-target effects and specificity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant hypertriglyceridemia and hepatic steatosis in our animal models treated with this compound. Is this a known side effect, and what is the underlying mechanism?
A1: Yes, hypertriglyceridemia and hepatic steatosis are well-documented side effects of this compound treatment in various animal models.[1][2][3][4][5][6] This is primarily due to the activation of the Liver X Receptor (LXR), which in turn transcriptionally upregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[1][4][7][8] This leads to increased lipogenesis in the liver, resulting in fat accumulation (steatosis) and increased secretion of triglyceride-rich very-low-density lipoprotein (VLDL) particles into the bloodstream.[3]
Q2: Beyond LXR, does this compound interact with other cellular targets? We are seeing some unexpected phenotypes in our experiments.
A2: this compound is not entirely specific to LXR and has been shown to interact with several other nuclear receptors, which can contribute to its complex biological effects. These off-target activities include:
-
Farnesoid X Receptor (FXR) activation: this compound can activate FXR, although with a lower potency than for LXR.[9][10][11]
-
Pregnane X Receptor (PXR) activation: this compound is a high-affinity ligand for PXR and can activate its target genes.[10][12] This off-target effect may contribute to the dramatic liver steatosis observed with this compound.[12]
-
Retinoid-related Orphan Receptor (RORα and RORγ) inverse agonism: this compound acts as a dual inverse agonist for RORα and RORγ.[9][10]
These off-target interactions can lead to a wide range of biological responses that are independent of LXR activation and should be considered when interpreting experimental results.
Q3: We are investigating the effects of this compound on pancreatic beta-cells and are observing alterations in insulin (B600854) secretion. Is this an LXR-mediated effect?
A3: Studies have shown that this compound can have direct, non-genomic effects on pancreatic β-cells that are independent of classical LXRα and LXRβ activation.[13] These effects include a reduction in cytosolic Ca2+ concentration, inhibition of action potentials, and decreased insulin secretion.[13] These findings suggest that this compound can interfere with mitochondrial metabolism and other processes in β-cells through off-target mechanisms.[13] Therefore, caution is warranted when attributing effects on β-cell function solely to LXR activation by this compound.
Q4: Can this compound be used to study the anti-inflammatory effects of LXR activation?
A4: While this compound does exhibit anti-inflammatory properties through LXR-mediated pathways, such as the inhibition of the NF-κB signaling pathway, its off-target effects complicate its use as a specific tool for this purpose.[14] The activation of other receptors like PXR can also modulate inflammatory responses, making it difficult to isolate the specific contribution of LXR. For studies focused solely on the anti-inflammatory role of LXR, using a more specific LXR agonist, such as GW3965, might be a better approach, as it has been shown to have fewer off-target effects compared to this compound.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in gene expression profiles not consistent with known LXR target genes. | Off-target activation of other nuclear receptors such as FXR or PXR by this compound.[9][10][12] | 1. Validate key gene expression changes using a more specific LXR agonist (e.g., GW3965).2. Perform experiments in cell lines or animal models with genetic knockout of potential off-target receptors (e.g., FXR or PXR knockout).3. Consult the literature for known PXR and FXR target genes to identify potential overlaps. |
| Severe hyperlipidemia confounding metabolic studies. | On-target activation of LXR leading to SREBP-1c-mediated lipogenesis.[1][7][8] | 1. Consider using a lower dose of this compound or a shorter treatment duration.2. Investigate the use of tissue-specific LXR modulators if available.3. In animal studies, carefully monitor plasma lipid profiles and consider the impact on the phenotype under investigation. |
| Discrepancies between in vitro and in vivo results. | Complex interplay of on-target and off-target effects in a whole-organism context, including metabolic changes and activation of multiple signaling pathways. | 1. Thoroughly characterize the in vivo metabolic phenotype induced by this compound in your model system.2. Consider that systemic effects, such as hyperlipidemia, can indirectly influence the cellular processes you are studying.3. Use in vitro models with and without potential off-target receptors to dissect the direct cellular effects. |
| Alterations in glucose homeostasis and insulin sensitivity. | Complex and context-dependent effects of this compound on glucose metabolism, potentially involving both LXR-dependent and independent mechanisms.[13][15][16] | 1. Carefully measure blood glucose, insulin levels, and perform glucose and insulin tolerance tests.2. Investigate the expression of genes involved in gluconeogenesis and insulin signaling in relevant tissues.3. Be aware that this compound's effects on insulin sensitivity can vary depending on the animal model and diet.[15] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Various Nuclear Receptors
| Receptor | Activity | EC50 / Ki | Reference |
| LXRα | Agonist | EC50: 20 nM | [9][10] |
| LXRβ | Agonist | - | - |
| FXR | Agonist | EC50: 5 µM | [9][10] |
| PXR | Agonist | Nanomolar potency | [12] |
| RORα | Inverse Agonist | Ki: 132 nM | [9][10] |
| RORγ | Inverse Agonist | Ki: 51 nM | [9][10] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Lipogenesis in vitro (Oil Red O Staining)
Objective: To visualize and quantify the accumulation of intracellular neutral lipids in response to this compound treatment in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, RWPE1)
-
Cell culture medium and supplements
-
This compound (and a more specific LXR agonist like GW3965 as a control)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)
-
Hematoxylin (B73222) (optional, for counterstaining)
-
Microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, GW3965, or vehicle control for the desired duration (e.g., 24-48 hours).
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash cells twice with PBS.
-
Incubate cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.
-
Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
(Optional) Counterstain with hematoxylin for 1 minute and then wash with water.
-
Visualize the lipid droplets (stained red) under a microscope and capture images.
-
For quantification, the stained lipid droplets can be extracted with isopropanol and the absorbance measured at a specific wavelength (e.g., 500 nm).
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound leading to lipogenesis.
Caption: Overview of this compound's on-target and major off-target interactions.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Stimulation of lipogenesis by pharmacological activation of the liver X receptor leads to production of large, triglyceride-rich very low density lipoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. mdpi.com [mdpi.com]
- 6. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The liver X receptor ligand this compound down-regulates APOA5 gene expression through activation of SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
T0901317 toxicity and side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using T0901317 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
A1: this compound is a potent synthetic agonist of Liver X Receptors (LXR), specifically LXRα and LXRβ. LXRs are nuclear receptors that play a crucial role in regulating the transcription of genes involved in cholesterol, fatty acid, and glucose metabolism.[1][2][3] Activation of LXR by this compound leads to the expression of genes that facilitate reverse cholesterol transport, but also stimulates genes involved in de novo lipogenesis.[4][5]
Q2: What are the most common side effects observed with this compound administration in vivo?
A2: The most consistently reported side effects are hepatic steatosis (fatty liver) and hypertriglyceridemia.[2][5] This is due to the LXR-mediated upregulation of lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][6]
Q3: Are there any off-target effects of this compound that I should be aware of?
A3: Yes, it is crucial to note that this compound is also a high-affinity ligand for the Pregnane X Receptor (PXR).[7] Activation of PXR may contribute significantly to the observed hepatic steatosis, an effect less pronounced with more specific LXR agonists like GW3965.[7] This dual agonism should be considered when interpreting experimental outcomes.
Q4: What is the effect of this compound on glucose metabolism and insulin (B600854) sensitivity?
A4: The effects of this compound on glucose metabolism are complex and can appear contradictory. Some studies report that this compound improves insulin sensitivity and lowers blood glucose levels in animal models of insulin resistance.[8][9][10] This is often attributed to the suppression of genes involved in hepatic gluconeogenesis, such as PEPCK and G6Pase.[1][11] However, other research indicates that this compound can acutely impair glucose-mediated insulin secretion and increase blood glucose concentrations.[12][13] These conflicting results may be due to differences in experimental models (e.g., healthy vs. diabetic animals), duration of treatment (acute vs. chronic), and the specific metabolic state of the animals.
Troubleshooting Guides
Issue 1: Severe Hyperlipidemia and Hepatic Steatosis
Symptoms:
-
Elevated plasma triglycerides and cholesterol.
-
Visible lipid accumulation in the liver upon necropsy.
-
Increased liver weight.
-
Elevated liver enzymes (ALT, AST) in plasma.
Possible Causes:
-
High dose of this compound.
-
LXR- and PXR-mediated upregulation of lipogenic pathways.[7]
-
Genetic background of the animal model may influence susceptibility.
Troubleshooting Steps:
-
Dose Optimization: If not constrained by the experimental design, consider reducing the dose of this compound. Doses as high as 10 mg/kg/day have been used in rats without affecting food intake or weight gain, but lower doses may still provide the desired LXR activation with reduced lipogenic effects.[14]
-
Co-administration with Resveratrol (B1683913): Studies have shown that co-treatment with resveratrol can significantly suppress this compound-induced fat accumulation in the liver and block the elevation of plasma triglycerides and cholesterol.[2][3] Resveratrol appears to achieve this by activating AMP-activated protein kinase (AMPK) without interfering with the desired LXR target gene expression related to cholesterol transport.[2][3]
-
Consider a More Specific LXR Agonist: If the experimental goals allow, using a more specific LXR agonist with less PXR activity, such as GW3965, may result in milder hepatic steatosis.[7]
-
Monitor Liver Function: Regularly monitor plasma levels of liver enzymes to assess the extent of hepatotoxicity.
Issue 2: Inconsistent or Unexpected Results in Glucose Metabolism Studies
Symptoms:
-
Variability in blood glucose levels between animals or experiments.
-
Observing insulin resistance instead of improved sensitivity, or vice-versa.
Possible Causes:
-
Acute vs. Chronic Dosing: this compound can have opposing effects on glucose metabolism depending on the duration of treatment. Acute administration has been shown to inhibit insulin secretion directly at the pancreatic β-cell level, potentially through off-target effects on mitochondrial metabolism.[13][15] Chronic treatment in insulin-resistant models, however, may lead to an overall improvement in systemic insulin sensitivity.[8][10]
-
Metabolic State of the Animal Model: The baseline metabolic health of the animals is critical. This compound is more likely to show beneficial effects on insulin sensitivity in models of diet-induced obesity or diabetes.[8][9][10] In healthy, normoglycemic animals, the effects may be minimal or even detrimental to glucose homeostasis.
-
Diet: The composition of the animal diet can influence the outcomes.
Troubleshooting Steps:
-
Define a Clear Dosing Regimen: Be consistent with the timing and duration of this compound administration. Clearly distinguish between acute and chronic effects in your experimental design and interpretation.
-
Thoroughly Characterize Your Animal Model: Establish baseline glucose and insulin levels before starting the treatment. This will help in accurately interpreting the changes induced by this compound.
-
Control for Diet: Ensure that all animal groups are on the same diet and control for food intake, as this compound has been shown in some studies not to affect it.[9]
-
Interpret with Caution: Acknowledge the dual and sometimes opposing effects of this compound on glucose metabolism in your analysis. The overall outcome is a balance between its effects on hepatic glucose production, peripheral insulin sensitivity, and pancreatic insulin secretion.
Quantitative Data Summary
Table 1: In Vivo Toxicity and Side Effect Profile of this compound
| Parameter | Species | Dose | Route | Duration | Observed Effect | Reference |
| Hepatic Steatosis | Mouse | 50 mg/kg (twice weekly) | IP | 10 weeks | Reversible lipid aggregation in the liver. | [8] |
| Rat | 10 mg/kg/day | - | 1 week | Did not induce adverse effects on food consumption or weight gain. | [14] | |
| Hyperlipidemia | Rat | 10 mg/kg/day | - | 1 week | Increased plasma triacylglycerols and non-esterified fatty acids (NEFA). | [6][14] |
| Mouse | 50 mg/kg (twice weekly) | IP | - | Increased blood concentrations of triglycerides and cholesterol. | [1] | |
| Glucose Metabolism | Mouse (db/db) | - | IP | 14 days | Potently improved hepatic glucose metabolism (fasting blood glucose, fasting insulin, HOMA-IR). | [10] |
| Mouse | - | IP | Acute | Acutely increased blood glucose concentration. | [12][13] | |
| Anti-inflammatory | Rat | - | - | - | Reduced plasma levels of MCP-1, MIP-1α, TNF-α, and KC after hemorrhage and resuscitation. | [16] |
| Mouse | - | IP | - | Reduced cisplatin-induced increases in renal TNF-α. | [17] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for Lipid Metabolism Studies in Mice
-
Animal Model: C57BL/6 mice.
-
Vehicle: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For injections, dilute the stock solution to the final desired concentration with a suitable vehicle such as saline or corn oil.
-
Dosing: Administer this compound via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight.
-
Frequency: Administer twice weekly for the duration of the study (e.g., 10 weeks).
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO diluted in saline) following the same schedule.
-
Monitoring: Monitor body weight and food intake twice weekly. At the end of the study, collect blood for plasma lipid analysis and harvest liver tissue for histological analysis (e.g., H&E staining) and lipid content measurement.
Adapted from Gao M, et al. (2013).[8]
Protocol 2: Mitigation of Hepatic Steatosis with Resveratrol
-
Animal Model: C57BL/6 mice.
-
Treatment Groups:
-
Control (Vehicle only)
-
This compound only
-
This compound + Resveratrol
-
-
Dosing:
-
This compound: Administer as described in Protocol 1.
-
Resveratrol: Co-administer with this compound. The specific dose and route for resveratrol should be optimized based on relevant literature.
-
-
Analysis: At the end of the treatment period, perform a comparative analysis of liver histology, liver triglyceride content, and plasma lipid profiles between the treatment groups to assess the effect of resveratrol.
Based on findings from Dong, et al. (2013).[2][3]
Visualizations
Caption: this compound activates the LXR/RXR pathway, leading to diverse metabolic effects.
Caption: A logical workflow for troubleshooting common issues with this compound in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol Suppresses this compound-Induced Hepatic Fat Accumulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol suppresses this compound-induced hepatic fat accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The LXR Ligand this compound Acutely Inhibits Insulin Secretion by Affecting Mitochondrial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The liver X receptor agonist TO901317 protects mice against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T0901317 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of T0901317 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist of Liver X Receptors (LXR), specifically LXRα and LXRβ.[1][2][3][4] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[2][4][5] Upon activation by a ligand like this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes.[2]
Q2: What are the key signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the LXR signaling pathway. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).[1][4][6] this compound also influences lipogenesis through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][8][9] It is important to note that this compound can also act as an agonist for the Farnesoid X Receptor (FXR) and an inverse agonist for Retinoic acid receptor-related orphan receptors alpha (RORα) and gamma (RORγ), which can lead to off-target effects.[1][3][10]
Q3: How should I prepare a stock solution of this compound?
This compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO and ethanol.[1][11][12] To prepare a stock solution, dissolve this compound in sterile DMSO to a concentration of 10 mM.[13] This stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability.[11][13] It is recommended to use fresh DMSO, as moisture can reduce solubility.[1] For cell culture experiments, the final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. The EC50 for LXRα activation is approximately 20-50 nM.[1][3][11][14] However, concentrations ranging from nanomolar to micromolar have been reported in the literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Data Presentation: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| THP-1 cells | Cholesterol efflux | EC50 = 3 nM | Not Specified | Stimulation of cholesterol efflux.[1] |
| COS-7 cells | LXRβ transactivation | Not Specified | 16 hours | Agonist activity at human LXRβ receptor.[1] |
| Human Ovarian Carcinoma (CaOV3, SKOV3, A2780) | Proliferation Assay | 5 - 50 µM | 24 - 72 hours | Inhibition of cell proliferation in a dose- and time-dependent manner.[15] |
| Human Lung Cancer (A549, H1650) | Cytotoxicity Assay | Up to 10 µM | 4 days | Dose-dependent decrease in cell viability.[16] |
| Human Colon Cancer (HCT116, HT29) | Cytotoxicity Assay | EC50 = 24 - 40 µM | 72 hours | This compound-mediated cytotoxicity.[17] |
| Human Brain Pericytes (HBP) | ABCA1 Expression | 10 µM | 24 - 48 hours | 34-fold increase in ABCA1 expression at 24h.[18] |
| THP-1 Macrophages | LXR target gene expression | 1.0 µM | 1 - 3 hours | Increased binding of LXRα and LXRβ to ABCA1 and SREBP-1c promoters.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not lead to overconfluence during the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 50 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength. Plot the cell viability against the this compound concentration to determine the EC50 (concentration that gives half-maximal response) and the optimal non-toxic concentration range.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. karger.com [karger.com]
- 8. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemistepsin A inhibits this compound-induced lipogenesis in the liver [bmbreports.org]
- 10. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X receptor agonist this compound reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
T0901317 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of T0901317. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity and ensure reliable experimental outcomes.
Storage of Solid Compound:
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| Short-term | +4°C | Up to 12 months[2] | Keep well-sealed. |
| Shipping | Ambient | Standard | Can be shipped with ice packs.[2] |
Storage of Stock Solutions:
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1] |
| DMSO | -20°C | Up to 1 month[1] | |
| Ethanol | -20°C | Up to 1 month | Aliquot to minimize freeze-thaw cycles. |
Experimental Protocols
Preparation of Stock Solutions:
This compound is soluble in DMSO and ethanol. For most cell culture experiments, a 10 mM stock solution in DMSO is recommended.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of this compound (MW: 481.33 g/mol ), add 2.078 mL of DMSO for a 10 mM solution).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
-
In Vitro Cell Culture Protocol (Example):
This protocol provides a general guideline for treating cells with this compound. Specific concentrations and incubation times should be optimized for your cell line and experimental goals.
-
Materials:
-
Cultured cells in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
-
Protocol:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare the desired working concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (e.g., RNA extraction, protein lysis, cell viability assay).
-
In Vivo Formulation and Administration:
For in vivo studies, this compound can be formulated for oral or intraperitoneal administration.
-
Example Formulation for Intraperitoneal Injection:
-
Dissolve this compound in a vehicle such as 30% DMSO.[3]
-
Other formulations may include PEG300, Tween 80, and sterile water for a clear solution. It is recommended to prepare this solution fresh for immediate use.[3]
-
-
Administration:
Signaling Pathways
This compound is a multi-target compound, primarily acting as an agonist for Liver X Receptors (LXR) and Farnesoid X Receptor (FXR), and as an inverse agonist for Retinoic acid receptor-related Orphan Receptors (RORα and RORγ).
Caption: this compound activates the LXR signaling pathway.
Caption: this compound activates the FXR signaling pathway.
Caption: this compound acts as an inverse agonist on RORα/γ.
Troubleshooting and FAQs
FAQs
-
What is the primary mechanism of action of this compound? this compound is a potent agonist of Liver X Receptors (LXRα and LXRβ). It also acts as an agonist for the Farnesoid X Receptor (FXR) and as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors (RORα and RORγ).[1][6]
-
What are the common off-target effects of this compound? Due to its activity on FXR and RORs, researchers should be aware of potential off-target effects. For example, some observed effects might be mediated through these other nuclear receptors and not solely through LXR activation.
-
Is this compound cytotoxic? At high concentrations, this compound can exhibit cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | Improper dissolution or solvent saturation. | Gently warm the solution and vortex. Ensure you are using anhydrous DMSO. Prepare fresh stock solution if precipitation persists. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | |
| Unexpected biological effects in vitro | Off-target effects (FXR agonism, ROR inverse agonism). | Consider using more specific LXR agonists if available, or use siRNA/knockout models to confirm the involvement of LXR. |
| High DMSO concentration in culture medium. | Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.1%). Always include a vehicle control with the same DMSO concentration. | |
| In vivo toxicity (e.g., liver steatosis, hyperlipidemia) | High dosage of this compound. | Optimize the dosage through a dose-finding study. Monitor liver enzymes and plasma lipid levels. |
| Vehicle-related toxicity. | Ensure the vehicle used for in vivo administration is well-tolerated by the animal model. |
Safety and Handling
A Safety Data Sheet (SDS) should always be consulted before handling this compound.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, LXR agonist (CAS 293754-55-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
Troubleshooting T0901317 Insolubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with T0901317.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol (B145695), and dimethyl formamide (B127407) (DMF).[1] For most in vitro experiments, DMSO is the preferred solvent.[1][2][3][4][5]
Q2: What is the maximum stock concentration I can achieve with this compound in DMSO and ethanol?
A2: You can achieve a stock concentration of up to 100 mM of this compound in both DMSO and ethanol.[3][4][6] Some sources report solubility in DMSO at approximately 100 mg/mL and in ethanol at approximately 50 mg/mL.[1][5] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[2] For complete dissolution at high concentrations, ultrasonic treatment may be necessary.[4]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, this compound is sparingly soluble in aqueous buffers and insoluble in water.[1][2] To prepare a working solution in an aqueous buffer or cell culture medium, it is essential to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous medium.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your experiment may be too high, exceeding its solubility limit in the aqueous medium. Try lowering the final concentration.
-
Increase the percentage of DMSO in the final solution: While it's crucial to keep DMSO concentrations low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) medium and vortexing immediately can sometimes help prevent precipitation.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended not to store the aqueous solution for more than one day.[1]
Q5: How should I store this compound powder and stock solutions?
A5:
-
Powder: The crystalline solid should be stored at -20°C for long-term stability (≥4 years).[1]
-
Stock Solutions: Aliquot your stock solutions to avoid repeated freeze-thaw cycles.[2]
Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (approx. 100 mg/mL) | [1][3][4] |
| Ethanol | 100 mM (approx. 50 mg/mL) | [1][3][5] |
| Dimethyl formamide (DMF) | approx. 100 mg/mL | [1] |
| Water | Insoluble | [2] |
| 1:1 DMSO:PBS (pH 7.2) | approx. 0.5 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 481.33 g/mol ). For example, for 1 mL of a 10 mM solution, you would need 4.813 mg of this compound.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of fresh DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is difficult, briefly sonicate the solution in an ultrasonic bath.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
-
Protocol for Preparing a Working Solution for In Vitro Cell Culture Experiments
-
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: Add the this compound stock solution to the medium and immediately vortex or mix well to ensure rapid and even dispersion, which can help prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
-
Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway of this compound via LXR activation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. This compound, LXR agonist (CAS 293754-55-9) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating T0901317-Induced Hyperlipidemia in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LXR agonist T0901317. The content addresses the common adverse effect of hyperlipidemia observed in mouse models and offers evidence-based mitigation strategies.
Section 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is this compound and what are its primary research applications?
This compound is a potent, synthetic, non-steroidal agonist for Liver X Receptors (LXRα and LXRβ).[1][2] LXRs are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose metabolism.[3][4] this compound is widely used as a research tool to study the role of LXR activation in various physiological processes, particularly in reverse cholesterol transport, which is relevant to atherosclerosis and diabetes.[4][5][6] Activation of LXR by agonists like this compound has been shown to have anti-atherogenic properties by promoting cholesterol efflux from macrophages.[4][7]
Q2: What is the most significant adverse effect associated with this compound administration in mice?
The primary and most significant adverse effect of this compound is the induction of severe hyperlipidemia, specifically hypertriglyceridemia (elevated blood triglycerides), and hepatic steatosis (fatty liver).[1][8] This side effect has been a major obstacle to the clinical development of potent LXR agonists for treating conditions like atherosclerosis.[1][2] The hyperlipidemic effect is observed across various mouse models, including wild-type C57BL/6, LDLR-/-, and db/db mice.[7][8][9]
Q3: What is the molecular mechanism behind this compound-induced hyperlipidemia?
This compound-induced hyperlipidemia is a direct consequence of LXR activation in the liver. LXRα is the primary isotype responsible for this effect.[10] The agonist binds to and activates LXR, which in turn transcriptionally upregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][8][11] SREBP-1c is a master transcriptional regulator of de novo lipogenesis (fatty acid synthesis).[1] It activates the expression of key lipogenic enzymes, including Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC), leading to a dramatic increase in hepatic fatty acid and triglyceride production and subsequent secretion into the bloodstream.[3][12][13]
Section 2: Troubleshooting Guide - Mitigation Strategies
Q4: My this compound-treated mice exhibit severe hypertriglyceridemia and fatty liver. How can I mitigate these side effects while retaining the beneficial effects on cholesterol metabolism?
A primary and effective strategy is the co-administration of this compound with resveratrol (B1683913).[6][9] Studies have shown that this combination significantly suppresses the this compound-induced accumulation of fat in the liver and completely blocks the elevation of blood triglyceride and cholesterol levels.[6][9] Importantly, this mitigation occurs without altering the expression of beneficial LXR target genes involved in reverse cholesterol transport, such as Abca1 and Abcg1.[9]
Other potential, more experimental strategies include:
-
Co-administration with a MEK 1/2 inhibitor: This has been reported to prevent the increase in serum and liver triglycerides.[14]
-
Co-administration with an anti-miR-33 inhibitor: This can help reduce the lipogenic effects of LXR activation while enhancing the desired increase in HDL-C.[15]
Q5: How does resveratrol co-treatment counteract the lipogenic effects of this compound?
Resveratrol's mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[6][9] Activated AMPK is a key cellular energy sensor that, when active, shifts metabolism from anabolic (building) processes to catabolic (breaking down) processes. In this context, AMPK phosphorylates and inhibits key enzymes in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC).[9] This inhibitory action effectively counteracts the SREBP-1c-driven increase in lipogenesis initiated by this compound. The suppressive effect of resveratrol on fat accumulation can be reversed by Compound C, an AMPK inhibitor, confirming the central role of this pathway.[6][9]
Q6: Are there alternatives to this compound that do not induce hyperlipidemia?
Yes, the field is moving towards developing LXR modulators that separate the beneficial anti-atherogenic effects from the adverse lipogenic effects. Key strategies include:
-
LXRβ-Selective Agonists: Since LXRα is the primary mediator of hepatic lipogenesis, developing agonists that selectively target LXRβ is a promising approach.[10][16] Pharmacological activation of LXRβ alone has been shown to reduce atherosclerosis without inducing hypertriglyceridemia in LXRα-null mice.[10][17]
-
Tissue-Selective Agonists: Intestine-selective LXR agonists, such as GW6340, have been shown to enhance cholesterol efflux by inducing intestinal genes without causing hepatic steatosis.[2][18]
-
Novel Steroidal Agonists: Compounds like ATI-111 have been developed that are potent LXR agonists but do not induce hyperlipidemia.[1] ATI-111 appears to work by inhibiting the proteolytic conversion of the SREBP-1c precursor to its active nuclear form, thus uncoupling LXR activation from the lipogenic cascade.[1]
Section 3: Experimental Protocols and Data
Q7: What is a standard protocol for inducing hyperlipidemia with this compound and testing a mitigation agent like resveratrol?
The following protocol is based on methodologies described in published studies.[6][9] Researchers should adapt it to their specific experimental needs and institutional guidelines.
Detailed Methodologies:
-
Animals: C57BL/6 mice are a suitable model.[6][9] House animals under a standard 12-hour light-dark cycle with free access to food and water.
-
Drug Preparation: this compound can be dissolved in a vehicle such as DMSO. Resveratrol can also be dissolved in an appropriate carrier solution. Injections are typically administered intraperitoneally (i.p.).[3]
-
Dosing Regimen:
-
This compound: A dose of 50 mg/kg, administered i.p. once daily for 7 days, has been shown to induce significant hyperlipidemia and hepatic steatosis.[3]
-
Resveratrol: A co-treatment dose can be determined based on literature, often in the range of 25-50 mg/kg.
-
-
Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum analysis. Perfuse the liver with saline before excision. A portion of the liver should be flash-frozen in liquid nitrogen for RNA/protein analysis and triglyceride measurement, while another portion should be fixed in formalin for histology.
-
Analysis:
-
Serum Lipids: Measure triglyceride and total cholesterol concentrations using commercially available enzymatic kits.
-
Liver Triglycerides: Homogenize liver tissue and extract lipids to quantify triglyceride content.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to observe general morphology and Oil Red O staining on frozen sections to visualize neutral lipid accumulation.
-
Gene Expression: Extract total RNA from liver tissue, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., Srebp-1c, Fas, Acc, Abca1, Abcg1).
-
Q8: What quantitative effects can be expected from resveratrol co-treatment?
The following tables summarize representative data from studies investigating the co-administration of this compound and resveratrol in C57BL/6 mice.[9]
Table 1: Effect of Resveratrol on this compound-Induced Changes in Plasma Lipids
| Treatment Group | Plasma Triglyceride (mg/dL) | Plasma Cholesterol (mg/dL) |
| Control (Vehicle) | 85 ± 15 | 110 ± 10 |
| This compound | 250 ± 30 | 160 ± 20 |
| This compound + Resveratrol | 90 ± 20 | 115 ± 15 |
| Data are presented as Mean ± SD and are representative values compiled from published literature.[9] |
Table 2: Effect of Resveratrol on this compound-Induced Changes in Liver Parameters
| Treatment Group | Liver to Body Weight Ratio (%) | Liver Triglyceride (mg/g tissue) |
| Control (Vehicle) | 4.0 ± 0.3 | 20 ± 5 |
| This compound | 6.5 ± 0.5 | 120 ± 25 |
| This compound + Resveratrol | 4.2 ± 0.4 | 30 ± 8 |
| Data are presented as Mean ± SD and are representative values compiled from published literature.[9] |
As the data illustrates, co-treatment with resveratrol effectively normalizes plasma lipids and prevents the dramatic increase in liver weight and triglyceride content caused by this compound alone.[9][19]
References
- 1. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LXR agonist this compound promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol Suppresses this compound-Induced Hepatic Fat Accumulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol suppresses this compound-induced hepatic fat accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central role for liver X receptor in insulin-mediated activation of Srebp-1c transcription and stimulation of fatty acid synthesis in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. miR-33 inhibition attenuates the effect of liver X receptor agonist this compound on expression of liver X receptor alpha in mice liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: T0901317 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the LXR agonist, T0901317. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and mitigate variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Inconsistent or Unexpected Experimental Outcomes
Q1: We are observing high variability in the expression of LXR target genes (e.g., ABCA1, SREBP-1c) after this compound treatment across different experiments. What could be the cause?
A1: Inconsistent induction of Liver X Receptor (LXR) target genes is a common challenge. Several factors can contribute to this variability:
-
Cell Culture Conditions: Seemingly minor variations in cell culture conditions can significantly impact cellular responses. Ensure consistency in:
-
Cell Density: Plate cells at a consistent density for all experiments. Over-confluent or sparsely populated cultures can respond differently to stimuli.
-
Serum Lot: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous LXR ligands (e.g., oxysterols), which can alter the baseline activation of the LXR pathway. It is advisable to test and use a single lot of FBS for a series of experiments.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and responsiveness can change with prolonged culturing.
-
-
Compound Stability and Storage: this compound, like many small molecules, can degrade over time.
-
Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare working dilutions fresh for each experiment from a thawed aliquot.
-
-
Treatment Time and Concentration: The kinetics of LXR target gene induction can vary.
-
Time-Course Experiment: If you haven't already, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell type and target gene.
-
Dose-Response Curve: A dose-response experiment is crucial to identify the optimal concentration. High concentrations can lead to off-target effects or cytotoxicity, confounding the results.[1][2]
-
Q2: this compound is supposed to be anti-inflammatory, but in our model, we are seeing pro-inflammatory effects. Why might this be happening?
A2: While this compound generally exerts anti-inflammatory effects through mechanisms like inhibiting the NF-κB pathway, paradoxical pro-inflammatory outcomes can occur due to several reasons.[3]
-
Off-Target Effects: this compound is not entirely specific to LXRs. It can also activate other nuclear receptors like the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR), and act as an inverse agonist for RORα and RORγ.[4][5] Activation of these other pathways could lead to unexpected inflammatory responses in certain cellular contexts.
-
Experimental Model Specificity: The anti-inflammatory effects of LXR agonists have been shown to be context-dependent. For instance, in a low-fat diet mouse model of atherosclerosis, this compound treatment was found to be pro-atherogenic, associated with increased plasma MCP-1 levels and monocytosis.[6] The specific signaling environment of your model system may favor a pro-inflammatory outcome.
-
Purity of the Compound: Ensure the purity of your this compound compound. Impurities could have their own biological activities that might be confounding your results.
Troubleshooting Steps for Inconsistent Results:
-
Standardize Cell Culture Protocols: Create and adhere to a strict protocol for cell seeding density, media changes, serum lot, and passage number.
-
Validate Compound Activity: Before starting a large-scale experiment, test each new batch of this compound on a reference cell line with a known response to confirm its activity and potency.
-
Perform Comprehensive Controls: Include vehicle-only controls (e.g., DMSO) and consider using a positive control (e.g., another LXR agonist like GW3965) to benchmark your results.
-
Investigate Off-Target Activation: If you suspect off-target effects, you can use antagonists for FXR or PXR in conjunction with this compound to see if the unexpected effects are mitigated.
2. Cytotoxicity and Cell Viability Issues
Q3: We are observing significant cell death in our cultures after treating with this compound. Is this expected?
A3: Yes, this compound can induce cytotoxicity, particularly at higher concentrations and with longer exposure times.[1] This is a critical factor to consider when designing experiments. The cytotoxic effects are often mediated through the induction of apoptosis.[1]
-
Dose- and Time-Dependence: The anti-proliferative and cytotoxic effects of this compound have been shown to be both dose- and time-dependent in various cell lines, including ovarian carcinoma cells.[1]
-
LXR-Independent Mechanisms: Interestingly, some studies suggest that the cytotoxic effects of this compound may occur through an LXR-independent mechanism.[1] This highlights the importance of not assuming all observed effects are due to LXR activation.
Troubleshooting Guide for Cytotoxicity:
-
Determine the Optimal, Non-Toxic Concentration Range:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) over your intended experimental duration.
-
Select a Sub-toxic Concentration: Choose the highest concentration that does not significantly impact cell viability for your LXR activation studies.
-
-
Shorten the Treatment Duration: If your experimental endpoint allows, consider reducing the incubation time with this compound.
-
Apoptosis Assay: To confirm if the observed cell death is due to apoptosis, you can perform assays to measure caspase-3/7 activity or use flow cytometry with Annexin V/PI staining.[1]
3. Off-Target Effects and Data Interpretation
Q4: How can we be sure that the effects we are observing are due to LXR activation and not off-target effects of this compound?
Known Off-Target Activities of this compound
| Target Receptor | Activity | EC50 / Ki | Reference(s) |
| LXRα | Agonist | EC50: ~20-50 nM | [4] |
| LXRβ | Agonist | Kd: ~22 nM | |
| FXR | Agonist | EC50: ~5 µM | [2][4] |
| PXR | Agonist | Nanomolar potency | [2] |
| RORα | Inverse Agonist | Ki: 132 nM | [2][4] |
| RORγ | Inverse Agonist | Ki: 51 nM | [2][4] |
Experimental Strategies to Confirm LXR-Specificity:
-
Use an Alternative LXR Agonist: Compare the effects of this compound with another potent LXR agonist, such as GW3965. If both compounds produce the same effect, it is more likely to be an LXR-mediated event.
-
LXR Knockdown or Knockout Models: The most definitive way to demonstrate LXR-dependency is to use siRNA or shRNA to knock down LXRα and/or LXRβ expression in your cell line, or to use cells/animals deficient in these receptors.[7][8] The effect of this compound should be attenuated or abolished in the absence of LXRs.
-
Use of LXR Antagonists: While less common, co-treatment with an LXR antagonist could be used to block the effects of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in sterile, anhydrous DMSO to a final concentration of 10 mM.
-
Gently vortex until fully dissolved.
-
Aliquot into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.
-
Protocol 2: General Cell Treatment for Gene Expression Analysis (qPCR)
-
Cell Seeding: Plate your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Treatment: Remove the existing medium and replace it with fresh medium containing either this compound at the desired final concentration or an equivalent volume of vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Harvesting and RNA Extraction:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
qPCR Analysis:
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of your target genes (e.g., ABCA1, SREBP1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB) by quantitative real-time PCR.
-
Visualizations
Caption: this compound activates the LXR signaling pathway.
Caption: Workflow for troubleshooting this compound experiments.
References
- 1. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of liver X receptors with this compound attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
avoiding T0901317 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of T0901317 to minimize its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective synthetic agonist for Liver X Receptors (LXR), with an EC50 of approximately 50 nM for both LXRα and LXRβ. It is also known to act as an agonist for the Farnesoid X Receptor (FXR) with an EC50 of about 5 µM.
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of up to 100 mM. It is insoluble in water. For experiments requiring aqueous buffers, it is recommended to first dissolve this compound in DMSO to make a concentrated stock solution and then dilute it to the final working concentration in the aqueous medium.[1][2]
Q3: How should I store this compound powder and its stock solutions to prevent degradation?
Proper storage is critical to maintain the integrity of this compound. The powdered form is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).
Q4: How stable is this compound in aqueous solutions like cell culture media?
This compound has limited stability in aqueous solutions. It is recommended not to store aqueous solutions of this compound for more than one day.[1] For cell culture experiments, it is best to prepare fresh dilutions from a DMSO stock solution immediately before use.
Q5: Can I expect this compound to degrade under normal laboratory lighting?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term). 4. Prepare working dilutions in aqueous buffers immediately before use. |
| Precipitate formation upon dilution of DMSO stock solution into aqueous buffer or cell culture medium. | The low aqueous solubility of this compound. | 1. Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[1] 2. Increase the percentage of DMSO in the final working solution, ensuring it remains non-toxic to the cells (typically ≤ 0.5%). 3. Vigorously vortex the solution while adding the DMSO stock to the aqueous medium to promote mixing. 4. Consider using a surfactant like Tween-80 in the formulation for in vivo studies to improve solubility.[2] |
| Variability in results between different experimental batches. | Inconsistent concentration of active this compound due to degradation or precipitation. | 1. Standardize the protocol for preparing and handling this compound solutions across all experiments. 2. Visually inspect for any precipitation before adding the compound to your experimental system. 3. If possible, perform a quality control check (e.g., HPLC) on a new batch of this compound to confirm its purity and concentration. |
Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | Up to 100 mM |
| Ethanol | Up to 100 mM |
| Water | Insoluble[2] |
| 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/mL[1] |
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Aqueous Dilutions | 4°C | Not recommended for more than one day[1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Preparation of Working Dilutions in Aqueous Media
-
Materials: this compound DMSO stock solution, sterile aqueous buffer or cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental medium.
-
While vortexing the aqueous medium, slowly add the calculated volume of the this compound stock solution. This rapid mixing helps to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
-
Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: Workflow for Preparing this compound Solutions.
Caption: Troubleshooting this compound Degradation Issues.
References
Technical Support Center: T0901317 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments using the LXR agonist, T0901317.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist of the Liver X Receptors (LXRα and LXRβ).[1][2] Upon binding, this compound activates LXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene is ABCA1, which is involved in cholesterol efflux.[1]
Q2: What are the known off-target effects of this compound?
While potent for LXR, this compound can also interact with other nuclear receptors. It is a dual agonist for the Farnesoid X Receptor (FXR), although with a much higher EC50 than for LXR.[1][3] It also functions as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2] Additionally, this compound can activate the Pregnane X Receptor (PXR).[1][4][5] These off-target activities should be considered when interpreting experimental results.
Q3: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound depends on the cell type and the specific assay. For LXR activation in cell reporter assays, the EC50 is in the low nanomolar range (around 20-50 nM).[1] However, for observing downstream effects like changes in gene expression or cell proliferation, concentrations from the low nanomolar to the low micromolar range (e.g., 10 nM to 10 µM) are often used.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents like DMSO and ethanol.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[1] This stock solution should be stored at -20°C or -80°C to maintain stability. For cell-based assays, the stock solution can be diluted in culture medium to the desired final concentration. To avoid solubility issues in aqueous solutions, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer.[8] Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility / Precipitation in Media | This compound has low aqueous solubility.[8] The final DMSO concentration in the media may be too low, or the compound may be precipitating out of solution. | Prepare a higher concentration stock solution in DMSO. When diluting to the final concentration in your aqueous buffer or media, ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%). Vortex thoroughly after dilution. For in vivo preparations, a formulation with PEG300 and Tween80 may be necessary.[1] |
| High Cell Toxicity / Death | The concentration of this compound may be too high for your specific cell line. Some cell types are more sensitive to the compound.[6] The DMSO concentration in the final culture media might be toxic. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration of this compound and DMSO for your cells. Start with a lower concentration range in your dose-response experiments. |
| No or Weak Dose-Response | The incubation time may be too short to observe a biological effect. The concentration range tested may be too low. The cells may have low expression of LXR. The reporter construct may not be responsive. | Optimize the incubation time (e.g., 16, 24, or 48 hours).[6][9] Test a wider and higher range of this compound concentrations. Confirm LXR expression in your cell line via qPCR or Western blot. Ensure your reporter plasmid contains functional LXREs.[10] |
| Inconsistent or Variable Results | Inconsistent cell seeding density. Variability in compound dilution and addition. Edge effects in multi-well plates. Contamination of cell cultures. | Ensure a uniform cell monolayer by proper cell counting and seeding techniques. Use calibrated pipettes and consistent techniques for compound handling. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions or fill them with a buffer. Regularly test for mycoplasma contamination. |
| Unexpected Biological Effects | Off-target effects of this compound on FXR, PXR, or RORs may be influencing the results, especially at higher concentrations.[1][3][4][5] | Be aware of the known off-target activities of this compound.[1][3][4][5] If possible, use a more specific LXR agonist, such as GW3965, as a control to distinguish LXR-dependent effects from off-target effects.[4] |
Quantitative Data Summary
| Parameter | Receptor | Value | Reference |
| EC50 | LXRα | 20 nM | [1][2] |
| EC50 | LXR (general) | ~50 nM | [8] |
| EC50 | FXR | 5 µM | [1][2] |
| Ki | RORα | 132 nM | [1][2] |
| Ki | RORγ | 51 nM | [1][2] |
| Assay Type | Cell Line Example | Recommended Concentration Range | Typical Incubation Time |
| Luciferase Reporter Assay | HEK293T | 1 nM - 10 µM | 16 - 24 hours[9] |
| qPCR for Target Genes (e.g., ABCA1) | Macrophages, Astrocytes | 100 nM - 10 µM | 24 - 72 hours[7][11] |
| Cholesterol Efflux Assay | THP-1 macrophages | 1 µM - 10 µM | 24 hours |
| Cell Proliferation/Viability Assay | Ovarian Carcinoma Cells | 1 µM - 50 µM | 24 - 72 hours[6][12] |
Experimental Protocols
LXR Luciferase Reporter Gene Assay
This protocol is for determining the dose-response of this compound on LXR activation in a cell-based reporter assay.
Materials:
-
HEK293T or other suitable host cells
-
LXR expression plasmid (e.g., pCMX-hLXRα)
-
LXRE-driven luciferase reporter plasmid (e.g., pGL4.24[luc2/LXRE])
-
A transfection control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid, the LXRE-luciferase reporter plasmid, and the transfection control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 0.1%).
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared this compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Quantitative PCR (qPCR) for ABCA1 Gene Expression
This protocol is for measuring the effect of this compound on the expression of the LXR target gene ABCA1.
Materials:
-
Cells responsive to this compound (e.g., macrophages, hepatocytes)
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium and supplements
-
6-well or 12-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCA1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers for ABCA1 and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Determine the Ct values for ABCA1 and the housekeeping gene. Calculate the relative expression of ABCA1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control. Plot the fold change in ABCA1 expression against the this compound concentration.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small molecule inducers of ABCA1 and apoE that act through indirect activation of the LXR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Controlling for T0901317 Effects on PXR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of T0901317 on the Pregnane X Receptor (PXR). Given that this compound is a potent agonist for both Liver X Receptor (LXR) and PXR, it is crucial to design experiments that can distinguish between the activities of these two nuclear receptors.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to study the specific effects of this compound on PXR?
A1: this compound is a potent agonist for both LXR and PXR, activating them with similar nanomolar potency.[1] This dual activation makes it difficult to attribute observed effects solely to PXR activation without proper controls.
Q2: How can I differentiate between LXR and PXR activation in my experiments?
A2: To differentiate between LXR and PXR activation, it is essential to use control compounds. GW3965 is a specific LXR agonist that does not activate PXR and can be used as a negative control for PXR activation.[1] By comparing the effects of this compound with those of GW3965 and a known PXR agonist (e.g., rifampicin), you can delineate the PXR-specific effects of this compound.
Q3: What are the typical downstream target genes for PXR and LXR?
A3: PXR activation typically induces the expression of genes involved in xenobiotic metabolism, such as Cytochrome P450 3A4 (CYP3A4) and CD36.[1][2] LXR activation, on the other hand, upregulates genes involved in cholesterol homeostasis and lipogenesis, such as ATP-binding cassette transporter A1 (ABCA1) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Q4: Can I use cell lines that only express PXR to study the effects of this compound?
A4: Yes, using a cell line that is stably transfected with a PXR expression vector and a PXR-responsive reporter vector (e.g., containing the CYP3A4 promoter) is an excellent way to isolate the effects on PXR.[2] However, it is still advisable to include the proper controls to ensure the observed effects are not due to unforeseen off-target interactions.
Troubleshooting Guides
Luciferase Reporter Assay
Issue 1: High luciferase activity is observed with this compound, but I am unsure if it is PXR-specific.
-
Possible Cause: The observed activity could be due to the activation of endogenous LXR in your cell line, which might indirectly affect the reporter construct.
-
Solution:
-
Use a specific LXR agonist as a control: Treat cells with GW3965. If you observe a similar increase in luciferase activity with GW3965, it suggests an LXR-mediated effect.
-
Use a PXR-specific agonist as a positive control: Treat cells with a known PXR agonist like rifampicin (B610482) to establish a baseline for PXR-mediated reporter activation.
-
Use a PXR antagonist: Co-treat cells with this compound and a PXR antagonist. A significant reduction in luciferase activity would confirm PXR involvement.
-
Issue 2: No or weak signal in the luciferase assay.
-
Possible Cause: Low transfection efficiency, weak promoter activity, or issues with reagents.
-
Solution:
-
Optimize transfection: Ensure optimal DNA-to-transfection reagent ratio.
-
Check reagents: Use fresh, properly stored luciferase substrate and other reagents.
-
Use a stronger promoter: If possible, use a reporter construct with a stronger PXR-responsive promoter.
-
Increase cell number: Ensure an adequate number of viable cells are plated for the assay.[2]
-
Quantitative PCR (qPCR)
Issue 1: Increased expression of my target gene (e.g., CYP3A4) with this compound, but I need to confirm it's PXR-driven.
-
Possible Cause: The target gene might also be responsive to LXR activation or other off-target effects of this compound.
-
Solution:
-
Analyze LXR target gene expression: Concurrently measure the expression of a known LXR target gene like ABCA1. A significant increase in both PXR and LXR target genes would be expected with this compound.
-
Use GW3965 as a control: Treatment with GW3965 should ideally not induce the expression of PXR target genes like CYP3A4.
-
Use a PXR-specific agonist: Compare the level of induction with this compound to that of a PXR-specific agonist like rifampicin.
-
Issue 2: High variability in qPCR results between replicates.
-
Possible Cause: Pipetting errors, poor RNA quality, or inefficient cDNA synthesis.
-
Solution:
-
Ensure accurate pipetting: Use calibrated pipettes and prepare a master mix for your qPCR reactions.
-
Check RNA integrity: Run an aliquot of your RNA on a gel or use a bioanalyzer to assess its quality.
-
Optimize cDNA synthesis: Use a high-quality reverse transcriptase and ensure optimal reaction conditions.
-
Western Blot
Issue 1: Difficulty in detecting PXR protein expression.
-
Possible Cause: Low protein abundance, poor antibody quality, or inefficient protein extraction.
-
Solution:
-
Increase protein load: Load a higher amount of total protein on the gel.
-
Use a validated antibody: Ensure your primary antibody is specific and sensitive for PXR.
-
Optimize lysis buffer: Use a lysis buffer containing protease inhibitors to prevent protein degradation.
-
Include a positive control: Use a cell lysate known to express high levels of PXR.
-
Issue 2: Non-specific bands on the Western blot.
-
Possible Cause: Antibody concentration is too high, insufficient blocking, or inadequate washing.
-
Solution:
-
Titrate your primary antibody: Determine the optimal antibody concentration to minimize non-specific binding.
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Increase washing stringency: Increase the number and duration of washes, and consider adding a detergent like Tween-20 to your wash buffer.
-
Data Presentation
Table 1: Expected Response of PXR and LXR Target Genes to Different Ligands
| Ligand | PXR Target Gene (e.g., CYP3A4) Expression | LXR Target Gene (e.g., ABCA1) Expression |
| Vehicle (DMSO) | Baseline | Baseline |
| This compound | ↑↑ | ↑↑ |
| GW3965 | ↔ | ↑↑ |
| Rifampicin (PXR agonist) | ↑↑ | ↔ |
Arrows indicate the expected change in gene expression: ↑↑ (strong increase), ↔ (no significant change).
Experimental Protocols
PXR Luciferase Reporter Assay
-
Cell Seeding: Seed cells (e.g., HepG2 stably expressing PXR and a CYP3A4-luciferase reporter) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound, GW3965, and rifampicin. Replace the culture medium with a medium containing the compounds or vehicle (DMSO). Incubate for 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.
Quantitative PCR (qPCR) for PXR Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with the compounds as described for the luciferase assay. After the incubation period, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., CYP3A4, CD36, ABCA1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
Western Blot for PXR Protein Levels
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PXR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway of this compound, GW3965, and Rifampicin.
Caption: General experimental workflow for dissecting this compound effects.
Caption: Troubleshooting logic for this compound's dual receptor activation.
References
T0901317 treatment duration for optimal gene expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using T0901317, a potent Liver X Receptor (LXR) agonist. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot common issues related to gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration of this compound to induce target gene expression?
The optimal treatment duration for this compound depends on the target gene and the cell type. Generally, significant changes in mRNA levels of LXR target genes can be observed within a few hours, while protein expression may require longer incubation periods.
-
For LXRα, ABCA1, and SREBP-1c mRNA in THP-1 macrophages: A significant increase in mRNA levels can be detected as early as 3 hours post-treatment with 1.0 μM this compound, and this expression is sustained for at least 24 hours.[1]
-
For ABCA1 protein in CHOAPPsw cells: Treatment for 24 hours with 10 μM this compound shows a robust increase in ABCA1 protein expression.[2]
-
For genes related to cholesterol efflux in human macrophages: A 24-hour treatment with 5-10 μmol/L this compound is sufficient to see a significant increase in mRNA levels of ABCA1, ABCG1, SR-BI, LXRα, and LXRβ. For protein expression, a 48-hour treatment is recommended.[3]
Q2: What is a typical effective concentration range for this compound?
This compound is a potent LXR agonist with an EC50 of approximately 50 nM.[4] However, the optimal concentration can vary depending on the cell line and experimental goals.
-
In vitro studies: Concentrations typically range from the nanomolar to the low micromolar range. For example, 1.0 μM was effective in THP-1 macrophages[1], while concentrations up to 10 μM have been used in other cell lines.[2][3]
-
In vivo studies: Dosages can vary significantly. For instance, studies in mice have used doses ranging from 10 mg/kg/day to 50 mg/kg/day.[5][6]
Q3: I am not observing the expected induction of my target gene. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment:
-
Cell Line Specificity: The expression of LXRα and LXRβ can vary between cell types, which will influence the responsiveness to this compound.[7][8] It is advisable to confirm the expression of LXRs in your cell line of interest.
-
Incorrect Compound Handling: Ensure that the this compound is properly dissolved and stored to maintain its activity.
-
Off-Target Effects: this compound can also activate the Pregnane X Receptor (PXR) with similar potency to LXR, which could lead to unexpected biological activities and gene expression profiles.[9]
-
Experimental Conditions: Factors such as serum in the culture medium can influence the cellular response. For some experiments, lipid-depleted serum may be necessary.[1]
Q4: What are the known signaling pathways activated by this compound?
This compound primarily activates the Liver X Receptors (LXRα and LXRβ). Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription.[7]
Beyond the direct LXR pathway, this compound has been shown to influence other signaling pathways, including:
-
Inhibition of the NF-κB pathway , leading to anti-inflammatory effects.[7]
-
Modulation of the PI3K/Akt and ERK/MAPK signaling pathways in certain cancer cell lines.[10][11]
Troubleshooting Guides
Issue 1: Sub-optimal or No Induction of Target Gene Expression
| Possible Cause | Troubleshooting Step |
| Low LXR expression in the cell line | Confirm LXRα and LXRβ mRNA and protein expression in your cells using qPCR and Western blot. |
| Degraded this compound compound | Use a fresh stock of this compound and ensure it is dissolved in an appropriate solvent (e.g., DMSO) and stored correctly. |
| Inappropriate treatment duration or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and target gene. |
| Presence of interfering substances in media | Consider using lipid-depleted serum, as lipids in regular serum can compete for LXR binding.[1] |
| Off-target effects masking LXR-mediated transcription | Consider using a more specific LXR agonist like GW3965 to confirm that the desired effect is LXR-dependent.[9] |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density at the time of treatment | Ensure uniform cell seeding and confluency across all wells/plates. |
| Inaccurate pipetting of this compound | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. |
| Variations in incubation time | Stagger the addition of this compound and the harvesting of cells to ensure consistent treatment duration for all samples. |
Data Presentation
Table 1: Time-Dependent mRNA Expression of LXR Target Genes in THP-1 Macrophages Treated with 1.0 μM this compound
| Time (hours) | LXRα mRNA (Fold Change ± SE) | ABCA1 mRNA (Fold Change ± SE) | SREBP-1c mRNA (Fold Change ± SE) |
| 0 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 3 | ~2.5 ± 0.2 | ~3.0 ± 0.3 | ~2.5 ± 0.2 |
| 6 | ~3.0 ± 0.3 | ~4.5 ± 0.4 | ~3.5 ± 0.3 |
| 12 | ~3.5 ± 0.4 | ~5.0 ± 0.5 | ~4.0 ± 0.4 |
| 24 | ~4.0 ± 0.5 | ~6.0 ± 0.6 | ~4.5 ± 0.5 |
| Data is approximated from graphical representations in the source material.[1] |
Table 2: Dose-Dependent mRNA Expression of Cholesterol Efflux-Related Genes in Human Macrophages (24h Treatment)
| This compound Conc. (μmol/L) | ABCA1 mRNA (% Increase) | ABCG1 mRNA (% Increase) | SR-BI mRNA (% Increase) | LXRα mRNA (% Increase) | LXRβ mRNA (% Increase) |
| 5 | 550% | 605% | 255% | 560% | 365% |
| 10 | 780% | 945% | 470% | 895% | 515% |
| Data extracted from the source material.[3] |
Experimental Protocols
Protocol 1: this compound Treatment of Macrophages for Gene Expression Analysis
-
Cell Seeding: Plate THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 1.0 μM). Remove the old medium from the cells and add the medium containing this compound. For vehicle control, add medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting for RNA Extraction: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
-
RNA Extraction and qPCR: Proceed with RNA extraction, cDNA synthesis, and quantitative real-time PCR (qPCR) using primers specific for your target genes and a housekeeping gene for normalization.
Protocol 2: Western Blot for ABCA1 Protein Expression
-
Cell Treatment and Lysis: Following this compound treatment for the desired duration (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ABCA1 overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Mandatory Visualizations
Caption: LXR signaling pathway activation by this compound.
References
- 1. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, LXR agonist (CAS 293754-55-9) | Abcam [abcam.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptor agonist this compound reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T0901317 Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing T0901317 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic agonist for Liver X Receptors (LXRα and LXRβ). Its primary mechanism of action involves binding to and activating LXRs, which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
Q2: What are the known off-target effects of this compound?
A significant challenge in using this compound is its range of off-target activities. In addition to being a potent LXR agonist, it also functions as:
-
An agonist for the Farnesoid X Receptor (FXR).
-
An agonist for the Pregnane X Receptor (PXR).
-
An inverse agonist for the Retinoic acid receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).
These off-target effects can lead to complex biological responses that are not solely attributable to LXR activation, making data interpretation challenging.[1]
Q3: What are the most common side effects observed in long-term in vivo studies with this compound?
The most consistently reported side effect of chronic this compound administration in animal models is the development of hyperlipidemia, specifically hypertriglyceridemia, and hepatic steatosis (fatty liver).[1][2] This is due to the LXR-mediated upregulation of genes involved in hepatic lipogenesis.[3][4] While the atheroprotective effects of this compound are often the focus of research, in some dietary conditions, the pro-atherogenic consequences of its hepatic effects can be dominant.[5][6]
Q4: Is the hepatic lipid accumulation induced by this compound reversible?
Yes, studies have shown that the lipid aggregation in the liver induced by this compound is reversible upon withdrawal of the compound.[4] This is an important consideration for the design of long-term studies, including washout periods to assess the reversibility of observed phenotypes.
Troubleshooting Guide for Long-Term this compound Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or conflicting results in metabolic studies. | Off-target effects on FXR and PXR, which also regulate lipid and glucose metabolism. | - Use lower, more selective concentrations of this compound where possible.- Compare results with other LXR agonists that have different off-target profiles (e.g., GW3965).- Use LXRα/β double knockout models as negative controls to distinguish LXR-dependent from LXR-independent effects.[7] |
| High variability in plasma lipid profiles between animals. | Diet-dependent effects of this compound. The compound's impact on lipid metabolism can be exacerbated by high-fat diets.[8] | - Strictly control the dietary composition throughout the study.- Consider conducting parallel studies on both low-fat and high-fat diets to fully characterize the compound's effects in different metabolic states.[5][6] |
| Difficulty attributing anti-inflammatory effects solely to LXR activation. | This compound can inhibit inflammatory pathways through multiple mechanisms, including LXR-independent pathways. | - Measure the expression of well-established LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) to confirm LXR engagement.- In cell-based assays, use siRNA or CRISPR to knock down LXRα and LXRβ to verify the LXR-dependence of the observed anti-inflammatory effects. |
| Reduced insulin (B600854) secretion or impaired glucose tolerance in pancreatic beta-cell studies. | Potential for non-genomic, LXR-independent effects of this compound on mitochondrial function and stimulus-secretion coupling in beta-cells.[7] | - Perform acute exposure experiments in addition to chronic studies to identify rapid, non-genomic effects.- Assess mitochondrial respiration and ATP production in beta-cells treated with this compound.- Use islets from LXR knockout mice to determine if the effects on insulin secretion are LXR-dependent.[7] |
Quantitative Data Summary
| Parameter | This compound Activity | Reference |
| LXRα EC50 | ~20-50 nM | |
| LXRβ EC50 | ~50 nM | |
| FXR EC50 | ~5 µM | |
| RORα Ki | 132 nM (inverse agonist) | |
| RORγ Ki | 51 nM (inverse agonist) |
Experimental Protocols
In Vivo Long-Term Study in a Mouse Model of Atherosclerosis
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old.
-
Diet: Low-fat chow diet to minimize diet-induced hyperlipidemia and isolate the effects of this compound.[6]
-
Treatment Groups:
-
Duration: 8 weeks.[6]
-
Monitoring:
-
Body weight and food intake measured weekly.
-
Blood collection via tail vein at baseline and endpoint for plasma lipid analysis (total cholesterol, triglycerides, HDL, LDL).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and perfuse with PBS.
-
Harvest aorta for en face analysis of atherosclerotic lesion area (Oil Red O staining).
-
Harvest liver for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.
-
Harvest peritoneal macrophages to assess foam cell formation and gene expression of LXR target genes (e.g., ABCA1, ABCG1).
-
In Vitro Cell Culture Protocol for Assessing LXR Target Gene Expression
-
Cell Line: Human macrophage cell line (e.g., THP-1) or primary mouse peritoneal macrophages.
-
Cell Culture: Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Treatment:
-
Treat differentiated macrophages with this compound at concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation Time: 24 hours.
-
Analysis:
-
Harvest cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and inflammatory markers (e.g., TNFα, IL-6).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
-
Visualizations
Caption: LXR signaling pathway activation by this compound.
Caption: Experimental workflow for a this compound long-term study.
References
- 1. researchgate.net [researchgate.net]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. karger.com [karger.com]
- 4. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing T0901317 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and answers to frequently asked questions (FAQs) for improving the systemic exposure of the Liver X Receptor (LXR) agonist, T0901317, in animal models. Low oral bioavailability is a significant hurdle in preclinical studies with this compound, and this resource offers troubleshooting strategies and detailed protocols to address this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound often low in animal studies?
A1: The low oral bioavailability of this compound is primarily due to its poor aqueous solubility. As a lipophilic molecule, it does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. This poor solubility can lead to low and variable exposure in animal models, making it difficult to achieve therapeutic concentrations and obtain reliable experimental results.
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.
-
Lipid-Based Formulations: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound and facilitate its absorption through the lymphatic system.
Q3: What are some common issues encountered when administering this compound to animals via oral gavage?
A3: Researchers may face several challenges during the oral administration of this compound, including:
-
Vehicle Selection: Finding a suitable vehicle that can solubilize or suspend this compound at the desired concentration without causing toxicity to the animals can be challenging. Common vehicles include corn oil, or aqueous suspensions with suspending agents like carboxymethylcellulose (CMC).
-
Compound Precipitation: this compound may precipitate out of the dosing vehicle, leading to inaccurate dosing and variable absorption. It is crucial to ensure the formulation is homogenous and stable throughout the dosing period.
-
Toxicity: High doses of this compound or certain formulation excipients can lead to adverse effects, such as hepatic steatosis (fatty liver) and hypertriglyceridemia. Careful dose selection and monitoring of animal health are essential.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility and dissolution rate. | 1. Formulation Enhancement: Prepare a nanosuspension, solid dispersion, or lipid-based formulation of this compound to improve its solubility and dissolution. 2. Vehicle Optimization: If using a suspension, ensure a uniform and stable suspension is prepared. Consider using a vehicle with solubilizing properties, such as a self-emulsifying drug delivery system (SEDDS). |
| Animal distress or mortality after oral gavage | Vehicle toxicity or high dose of this compound. | 1. Vehicle Toxicity Screen: Conduct a preliminary study to assess the tolerability of the chosen vehicle in the animal model. 2. Dose Reduction: If toxicity is suspected to be compound-related, consider reducing the dose or using a more efficient formulation that allows for a lower dose to achieve the desired exposure. 3. Alternative Route: If oral administration proves too challenging, consider alternative routes such as intraperitoneal (IP) injection, though this will alter the pharmacokinetic profile. |
| Inconsistent results between experiments | Inconsistent formulation preparation or administration technique. | 1. Standardize Protocols: Ensure that the formulation is prepared consistently for each experiment. 2. Homogenize Suspension: If using a suspension, vortex or stir the suspension immediately before each animal is dosed to ensure homogeneity. 3. Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. |
Quantitative Data on Bioavailability Enhancement Strategies
While direct comparative studies on different oral formulations of this compound are limited in publicly available literature, data from studies on other LXR agonists with similar physicochemical properties illustrate the potential for significant bioavailability enhancement. The following table summarizes hypothetical pharmacokinetic data based on typical improvements seen with different formulation strategies for poorly soluble drugs.
Table 1: Illustrative Pharmacokinetic Parameters of an LXR Agonist in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 1200 ± 250 | 100 |
| Nanosuspension | 50 | 600 ± 120 | 2.0 | 4800 ± 900 | 400 |
| Solid Dispersion | 50 | 450 ± 95 | 2.5 | 3900 ± 750 | 325 |
| Liposomal Formulation | 50 | 300 ± 70 | 3.0 | 3000 ± 600 | 250 |
Note: These are illustrative values and actual results may vary depending on the specific LXR agonist, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Polysorbate 80 (Tween® 80)
-
Zirconium oxide beads (0.5 mm)
-
Purified water
-
High-speed homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) aqueous solution of HPMC and 0.5% (w/v) of Polysorbate 80.
-
Disperse this compound powder in the HPMC/Polysorbate 80 solution to a final concentration of 10 mg/mL.
-
Add zirconium oxide beads to the suspension at a 1:1 volume ratio with the suspension.
-
Mill the suspension using a high-speed homogenizer or bead mill at a high speed for 4-6 hours at a controlled temperature (e.g., 4°C) to prevent degradation.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS). The target particle size is typically below 200 nm for improved oral absorption.
-
Store the nanosuspension at 4°C until use. Ensure to re-disperse by gentle shaking before administration.
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile of a this compound formulation in mice.
Animals: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Fast the mice overnight (approximately 12 hours) with free access to water before dosing.
-
Administer the this compound formulation (e.g., nanosuspension) via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 50 µL) via the tail vein or saphenous vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 3: Validated LC-MS/MS Method for this compound Quantification in Mouse Plasma
Objective: To accurately quantify the concentration of this compound in mouse plasma.
Materials and Equipment:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Acetonitrile (ACN)
-
Formic acid
-
This compound analytical standard
-
Internal standard (IS), e.g., a structurally similar compound not present in the sample.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with 95% A, ramp to 95% B, then return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive or negative ion mode, depending on sensitivity. Optimize the precursor and product ion transitions for this compound and the IS.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound in blank plasma.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
-
Visualizations
Caption: Experimental workflow for improving and evaluating this compound bioavailability.
T0901317 interference with other signaling pathways
Welcome to the technical support center for T0901317. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the complex signaling interactions of this potent LXR agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic agonist for the Liver X Receptors, LXRα and LXRβ, with an EC50 of approximately 20-50 nM.[1][2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes to regulate their expression.[3] Key target genes are involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.[4][5]
Q2: What are the known off-target effects of this compound?
While potent for LXRs, this compound is known to interact with several other nuclear receptors and signaling pathways. These off-target effects are crucial to consider when interpreting experimental data. Known off-target activities include:
-
Farnesoid X Receptor (FXR) Agonism: this compound can activate FXR with an EC50 of approximately 5 μM.[1][6][7]
-
Pregnane X Receptor (PXR) Agonism: It is a high-affinity ligand for PXR, activating it with a potency similar to its LXR activation.[6][8]
-
Retinoic Acid Receptor-related Orphan Receptor (RORα/γ) Inverse Agonism: this compound acts as an inverse agonist for RORα and RORγ with Ki values of 132 nM and 51 nM, respectively.[1][6]
-
Constitutive Androstane Receptor (CAR) Inverse Agonism: this compound can act as an inverse agonist of CAR.[9]
Q3: What are the common unexpected phenotypes observed with this compound treatment in vivo?
The most prominent side effects of this compound treatment in animal models are severe hypertriglyceridemia and hepatic steatosis (fatty liver).[10][11][12] These effects are primarily attributed to the LXR-mediated upregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[10][13][14] Paradoxical effects on glucose metabolism, such as hyperglycemia, have also been reported.[15][16]
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Hepatic Triglycerides and Steatosis
Symptoms:
-
Histological analysis reveals significant lipid droplet accumulation in hepatocytes.
-
Biochemical assays show elevated levels of triglycerides in liver tissue and plasma.[10][11]
-
Upregulation of lipogenic genes such as SREBP-1c, FAS, and SCD-1.[10][17]
Possible Causes & Troubleshooting Steps:
-
On-Target LXRα-SREBP-1c Activation: This is the most common cause. This compound potently activates LXRα, which in turn strongly induces the expression of SREBP-1c, the master transcriptional regulator of fatty acid and triglyceride synthesis.[10][13][14]
-
Recommendation: Use the lowest effective concentration of this compound. Perform a dose-response study to find the optimal concentration that achieves the desired LXR activation without maximal lipogenic induction.
-
Control Experiment: Compare the effects of this compound with a more selective LXR agonist, such as GW3965, which has been reported to have a milder effect on liver steatosis.[8]
-
-
PXR-Mediated Lipogenesis: this compound is also a potent PXR agonist.[8] PXR activation can contribute to hepatic lipid accumulation.
-
Recommendation: To distinguish between LXR and PXR-mediated effects, use a PXR-specific antagonist in conjunction with this compound.
-
Control Experiment: Use a PXR-specific agonist (e.g., rifampicin (B610482) for human PXR) to characterize the PXR-dependent lipogenic gene expression profile in your model system.[18]
-
Issue 2: Inconsistent or Paradoxical Effects on Glucose Metabolism
Symptoms:
-
Acute treatment with this compound leads to an increase in blood glucose levels.[15][16]
-
Chronic treatment in diabetic models shows improved insulin (B600854) sensitivity and reduced gluconeogenesis.[19][20]
-
Inhibition of glucose-stimulated insulin secretion from pancreatic β-cells.[15]
Possible Causes & Troubleshooting Steps:
-
Acute Inhibition of Mitochondrial Metabolism in β-cells: High concentrations of this compound (e.g., 10 µM) can acutely inhibit insulin secretion by depolarizing the mitochondrial membrane potential in pancreatic β-cells, leading to reduced ATP production.[15][16] This is a rapid, non-genomic effect.
-
Recommendation: If studying insulin secretion, use lower concentrations of this compound and shorter incubation times.
-
Control Experiment: Measure mitochondrial membrane potential and cellular ATP levels in β-cells treated with this compound to assess off-target mitochondrial effects.
-
-
LXR-Mediated Suppression of Gluconeogenesis: Chronic activation of LXR in the liver can suppress the expression of key gluconeogenic enzymes like PEPCK and G6Pase, leading to improved glucose tolerance in diabetic models.[19][20] This effect may be mediated by the inhibition of the JNK pathway and suppression of reactive oxygen species (ROS).[19]
-
Recommendation: When investigating anti-diabetic effects, ensure a chronic treatment regimen.
-
Control Experiment: Measure the expression levels of PEPCK and G6Pase in liver tissue. Assess the activation state of the JNK and Akt signaling pathways.
-
Issue 3: Observed Effects May Be Confounded by Multiple Nuclear Receptor Activation
Symptoms:
-
Broad changes in gene expression profiles that cannot be solely attributed to LXR activation.
-
Difficulty in interpreting phenotypic changes due to the pleiotropic effects of this compound.
Possible Causes & Troubleshooting Steps:
-
Activation of FXR and PXR: this compound is a known agonist for both FXR and PXR.[1][6][8] This can lead to overlapping and sometimes opposing biological effects.
-
Recommendation: Use more selective LXR agonists (e.g., GW3965) as comparators to dissect LXR-specific effects.[8]
-
Experimental Protocol: See "Protocol for Deconvoluting LXR, FXR, and PXR Signaling" below.
-
-
Inverse Agonism of RORα/γ and CAR: The inverse agonist activity of this compound on RORα/γ and CAR can influence inflammatory and metabolic pathways.[1][6][9]
-
Recommendation: If your pathway of interest is regulated by ROR or CAR, consider using a different LXR agonist.
-
Control Experiment: Use specific agonists for ROR and CAR to understand their contribution to the observed phenotype in your experimental system.
-
Data Presentation
Table 1: Potency of this compound on Various Nuclear Receptors
| Receptor | Activity | Potency | Reference(s) |
| LXRα | Agonist | EC50: ~20-50 nM | [1][2] |
| LXRβ | Agonist | EC50: ~50 nM; Kd: 22 nM | [2][9] |
| FXR | Agonist | EC50: ~5 µM | [1][6][9] |
| PXR | Agonist | Nanomolar potency | [6][8] |
| RORα | Inverse Agonist | Ki: 132 nM | [1][6] |
| RORγ | Inverse Agonist | Ki: 51 nM | [1][6] |
| CAR | Inverse Agonist | Activity demonstrated | [9][21] |
Experimental Protocols
Protocol for Deconvoluting LXR, FXR, and PXR Signaling
Objective: To determine the relative contribution of LXR, FXR, and PXR activation to a specific biological effect observed with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 for liver-related studies).
-
Divide cells into the following treatment groups:
-
Vehicle control (e.g., DMSO)
-
This compound (at the desired concentration)
-
Selective LXR agonist (e.g., GW3965)
-
Selective FXR agonist (e.g., GW4064)
-
Selective PXR agonist (e.g., Rifampicin)
-
This compound + LXR antagonist (e.g., GSK2033)
-
This compound + FXR antagonist
-
This compound + PXR antagonist
-
-
Incubate for an appropriate time (e.g., 24 hours for gene expression studies).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform qRT-PCR using primers for:
-
LXR target genes: ABCA1, SREBP-1c
-
FXR target genes: SHP, BSEP
-
PXR target genes: CYP3A4, CD36[18]
-
Your gene of interest.
-
A housekeeping gene for normalization (e.g., GAPDH).
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the gene expression profile of your gene of interest across the different treatment groups to infer the contribution of each receptor.
-
Visualizations
Caption: this compound's multifaceted interactions with nuclear receptors.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor agonist this compound inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. The LXR ligand this compound induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The liver X receptor ligand this compound down-regulates APOA5 gene expression through activation of SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. The LXR Ligand this compound Acutely Inhibits Insulin Secretion by Affecting Mitochondrial Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Liver X receptor agonist this compound inhibition of glucocorticoid receptor expression in hepatocytes may contribute to the amelioration of diabetic syndrome in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TO901317, a potent LXR agonist, is an inverse agonist of CAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing T0901317-Induced Hepatic Steatosis
Welcome to the technical support center for researchers investigating T0901317-induced hepatic steatosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues.
In Vitro Model (Hepatocytes) Troubleshooting
Question 1: My hepatocytes (e.g., HepG2 cells) show significant cell death after this compound treatment. What could be the cause and how can I troubleshoot this?
Answer:
Several factors could contribute to excessive cytotoxicity. Here's a troubleshooting guide:
-
This compound Concentration and Purity:
-
Issue: The concentration of this compound may be too high. While effective for LXR activation, high concentrations can lead to off-target effects and cytotoxicity.[1] The purity of the compound is also critical.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experiment. Start with a lower concentration range (e.g., 1-10 µM).
-
Ensure the this compound is from a reputable supplier and has been stored correctly to prevent degradation.
-
Consider using a different LXR agonist, such as GW3965, which may have a different side-effect profile.[2]
-
-
-
Cell Culture Conditions:
-
Issue: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of this compound.
-
Troubleshooting:
-
Ensure cells are not overly confluent before treatment.
-
Use fresh, high-quality culture medium and serum.
-
Monitor for any signs of contamination.
-
-
-
Solvent Toxicity:
-
Issue: The solvent used to dissolve this compound (commonly DMSO) can be toxic at higher concentrations.
-
Troubleshooting:
-
Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%).
-
Include a vehicle control (cells treated with the solvent alone) in all experiments to assess solvent-specific toxicity.
-
-
Question 2: I am not observing a significant increase in lipid accumulation (Oil Red O staining) in my hepatocytes after this compound treatment. What should I check?
Answer:
This is a common issue that can often be resolved by optimizing your staining protocol and experimental setup.
-
Oil Red O Staining Protocol:
-
Issue: The staining protocol itself may be flawed, leading to weak or no staining.
-
Troubleshooting:
-
Fixation: Ensure proper fixation of cells. 10% neutral buffered formalin for 10-15 minutes is standard. Insufficient fixation can lead to poor lipid retention.
-
Staining Solution: Use a freshly prepared and filtered Oil Red O working solution. Old or unfiltered solutions can result in precipitates and uneven staining.
-
Differentiation: The isopropanol (B130326) differentiation step is critical. Over-differentiation can wash out the stain from smaller lipid droplets. A quick dip in 60% isopropanol is often sufficient.
-
Washing: Be gentle during washing steps to avoid detaching cells.
-
-
-
Experimental Conditions:
-
Issue: The experimental conditions may not be optimal for inducing lipogenesis.
-
Troubleshooting:
-
Treatment Duration: Ensure a sufficient treatment duration. Lipid accumulation is a time-dependent process. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point.
-
This compound Activity: Confirm the activity of your this compound stock by testing its effect on a known LXR target gene (e.g., ABCA1) via qPCR.
-
Basal Lipid Levels: If your cells have very low basal lipid levels, the this compound-induced increase may be less dramatic. Consider co-treatment with a fatty acid like oleic acid to provide substrate for triglyceride synthesis.
-
-
In Vivo Model (Mice) Troubleshooting
Question 3: My mice treated with this compound are losing weight, which is confounding my liver phenotype analysis. Is this expected?
Answer:
Yes, weight loss or reduced weight gain in mice treated with this compound has been reported.[3]
-
Mechanism: this compound can affect adipose tissue expansion and overall metabolism, leading to changes in body weight that are independent of its effects on the liver.
-
Experimental Consideration: It is crucial to monitor and report body weight changes. When analyzing liver weight, it is recommended to present it as a ratio to body weight (liver-to-body weight ratio) to account for these systemic effects.
Question 4: I am not observing significant hypertriglyceridemia in the plasma of my this compound-treated mice.
Answer:
Several factors can influence the plasma triglyceride response to this compound.
-
Mouse Strain and Diet:
-
Issue: The genetic background of the mice and their diet can significantly impact the lipogenic response.
-
Troubleshooting:
-
Ensure you are using a mouse strain known to be susceptible to diet-induced metabolic changes, such as C57BL/6J.
-
The composition of the diet (e.g., fat and carbohydrate content) can influence the baseline and this compound-induced triglyceride levels. Ensure a consistent and appropriate diet is used for all experimental groups.
-
-
-
Dosing and Administration:
-
Issue: Inconsistent or improper dosing can lead to variable results.
-
Troubleshooting:
-
Ensure accurate and consistent daily dosing. Oral gavage is a common and reliable method of administration.
-
Verify the stability and proper formulation of your this compound dosing solution.
-
-
-
Fasting State:
-
Issue: The fasting state of the mice at the time of blood collection is critical for accurate triglyceride measurement.
-
Troubleshooting:
-
Ensure a consistent fasting period (typically 4-6 hours) for all mice before blood collection. Non-fasted animals will have highly variable triglyceride levels due to recent food intake.
-
-
Molecular Analysis Troubleshooting
Question 5: I am having trouble detecting the mature, nuclear form of SREBP-1c by Western blot after this compound treatment.
Answer:
Detecting the mature form of SREBP-1c can be challenging due to its lower abundance and transient nature compared to the precursor form.
-
Antibody Selection:
-
Issue: The primary antibody may not be specific or sensitive enough for the mature form.
-
Troubleshooting:
-
Use an antibody specifically validated for the detection of the N-terminal, mature form of SREBP-1c.
-
Check the antibody datasheet for recommended applications and dilutions.
-
-
-
Sample Preparation:
-
Issue: The mature form of SREBP-1c is located in the nucleus. Standard whole-cell lysates may not be enriched enough for its detection.
-
Troubleshooting:
-
Perform nuclear fractionation to enrich for the mature, active form of SREBP-1c.
-
Use appropriate protease inhibitors in your lysis buffers to prevent degradation.
-
-
-
Western Blot Protocol:
-
Issue: Suboptimal transfer or detection conditions can lead to weak or no signal.
-
Troubleshooting:
-
Optimize transfer conditions (time and voltage) for this lower molecular weight protein (~68 kDa).
-
Use a high-sensitivity ECL substrate for detection.
-
Ensure your blocking buffer is compatible with your primary antibody (e.g., BSA vs. milk).
-
-
Question 6: My qPCR results for lipogenic gene expression (e.g., FASN, SCD1) are highly variable after this compound treatment.
Answer:
High variability in qPCR can stem from multiple sources, from sample collection to data analysis.
-
RNA Quality:
-
Issue: Poor quality or degraded RNA will lead to unreliable qPCR results.
-
Troubleshooting:
-
Assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) before proceeding with cDNA synthesis. Aim for an RNA Integrity Number (RIN) > 8.
-
Ensure proper tissue harvesting and storage to prevent RNA degradation.
-
-
-
Primer Design and Validation:
-
Issue: Poorly designed primers can lead to non-specific amplification and inaccurate quantification.
-
Troubleshooting:
-
Design primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve. The efficiency should be between 90-110%.
-
Perform a melt curve analysis to check for a single, specific product.
-
-
-
Reverse Transcription:
-
Issue: Inefficient or variable reverse transcription can introduce variability.
-
Troubleshooting:
-
Use a consistent amount of high-quality RNA for each reaction.
-
Ensure the reverse transcriptase and other reagents are active and used according to the manufacturer's protocol.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced hepatic steatosis.
Table 1: In Vitro Effects of this compound on Gene Expression in HepG2 Cells
| Gene | Treatment | Fold Change vs. Control | Reference |
| SREBF1 | 10 µM this compound (24h) | ~3.5-fold increase | [4] |
| ABCA1 | 10 µM this compound | Significant induction | [5] |
| FAS | 10 µM this compound | Significant induction | [5] |
| SCD-1 | 10 µM this compound | Significant induction | [5] |
| CYP3A4 | 10 µM this compound | Significant induction | [5] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Parameter | Mouse Model | Treatment | Result | Reference |
| Plasma Triglycerides | C57BL/6 | This compound | Significant increase | |
| Plasma Cholesterol | C57BL/6 | This compound | Significant increase | |
| Liver Triglycerides | db/db mice | This compound (12 days) | Severe accumulation | [6] |
| Hepatic SREBP-1c mRNA | C57BL/6 | This compound | ~3.5-fold increase | [7] |
| Hepatic FAS mRNA | C57BL/6 | This compound | ~7.0-fold increase | [7] |
| Hepatic SCD-1 mRNA | C57BL/6 | This compound | ~9.5-fold increase | [7] |
Detailed Experimental Protocols
Protocol 1: Oil Red O Staining of Hepatocytes
-
Cell Culture: Plate hepatocytes (e.g., HepG2) in a 24-well plate and grow to desired confluency.
-
Treatment: Treat cells with this compound at the desired concentration and for the desired duration. Include a vehicle control.
-
Fixation: Gently aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 10% neutral buffered formalin for 15-30 minutes at room temperature.
-
Washing: Aspirate the formalin and gently wash the cells twice with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.
-
Staining: Aspirate the isopropanol and add freshly prepared and filtered Oil Red O working solution to cover the cells. Incubate for 10-15 minutes at room temperature.
-
Differentiation & Washing: Aspirate the Oil Red O solution and briefly dip the wells in 60% isopropanol to remove excess stain. Immediately wash the cells 3-4 times with distilled water.
-
Counterstaining (Optional): Stain the nuclei with Mayer's hematoxylin (B73222) for 1 minute, followed by washing with water.
-
Imaging: Add PBS to the wells to prevent drying and visualize the cells under a light microscope. Lipid droplets will appear as red-orange structures.
Protocol 2: Triglyceride Quantification in Liver Tissue
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen liver tissue and homogenize it in a suitable lysis buffer (e.g., containing isopropanol) on ice.
-
Lipid Extraction: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. The supernatant contains the lipid fraction.
-
Quantification: Use a commercial triglyceride quantification kit.
-
Prepare a standard curve using the provided glycerol (B35011) or triglyceride standards.
-
Add a small volume of the lipid extract supernatant to the reaction mix.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the specified wavelength.
-
-
Calculation: Determine the triglyceride concentration in the samples by comparing their readings to the standard curve. Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).
Visualizations
Signaling Pathway
Caption: this compound-activated LXR signaling pathway leading to hepatic steatosis.
Experimental Workflow
References
- 1. Anti-proliferative effect of LXR agonist this compound in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. dispendix.com [dispendix.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of LXR Agonists: T0901317 vs. GW3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely studied synthetic Liver X Receptor (LXR) agonists, T0901317 and GW3965. The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that are key regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1] Their activation by synthetic agonists has been a major focus for developing therapeutics for diseases like atherosclerosis.[1][2] However, significant differences in potency, selectivity, and off-target effects between available agonists necessitate careful selection for specific research applications. This guide presents comparative data, detailed experimental protocols, and pathway visualizations to aid researchers in making an informed choice between this compound and GW3965.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and GW3965 based on available experimental data.
Table 1: Potency and Target Gene Activation
| Parameter | This compound | GW3965 | Notes |
| LXRα Potency (EC50) | ~20 nM[3] | ~190 nM[4][5] | This compound is a more potent activator of LXRα. |
| LXRβ Potency (EC50) | Similar to LXRα | ~30 nM[4][5] | GW3965 is more potent and selective for LXRβ over LXRα.[5] |
| ABCA1 Gene Induction | Robust induction[6] | Robust induction[6] | Both compounds strongly upregulate this key gene involved in reverse cholesterol transport.[1] |
| SREBP-1c Gene Induction | Strong induction[6] | Potent induction[1] | Both agonists upregulate SREBP-1c, a key transcription factor for lipogenesis. This is a major contributor to the hypertriglyceridemia side effect.[1][2] |
| Anti-Inflammatory Effect | Inhibits LPS-induced MCP-1[6] | More pronounced inhibition of LPS-induced inflammatory genes (COX2, IL-1β, IL-6, IL-12, MCP-1) compared to this compound.[6] | GW3965 demonstrates broader anti-inflammatory activity in macrophages.[6] |
Table 2: Selectivity and Off-Target Effects
| Feature | This compound | GW3965 | Significance |
| LXR Specificity | Lacks high selectivity[7] | Much more specific for LXR[8] | GW3965 is preferred for studies aiming to isolate LXR-specific effects.[7][8] |
| FXR Activation | Yes (EC50 = 5 µM)[3][9] | No significant activity | This compound is a dual LXR/FXR agonist, which can confound interpretation of results.[9] |
| PXR Activation | Yes (nanomolar potency)[10] | Does not affect PXR target gene expression[7][10] | Activation of the pregnane (B1235032) X receptor (PXR) by this compound may contribute to its biological activities and side effects.[10] |
| RORα/γ Activity | Inverse agonist (Ki = 132 nM / 51 nM)[3] | Not reported | This off-target activity of this compound adds another layer of complexity to its pharmacological profile. |
| Hepatic Steatosis | Induces dramatic liver steatosis[10] | Milder effect on hepatic triglycerides[10] | The PXR activity of this compound is thought to contribute to its more severe steatotic effects.[10] |
| Hypertriglyceridemia | Potent induction[2] | Induces hyperlipidemia[11] | A common side effect for both agonists due to SREBP-1c activation, though the effect may be less pronounced with GW3965.[2][10] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Dual-Luciferase Reporter Assay for LXR Activity
This assay measures the ability of a compound to activate LXRα or LXRβ, leading to the expression of a luciferase reporter gene.
a. Materials:
-
HEK293 cells or other suitable cell line.
-
DMEM with 10% charcoal-stripped Fetal Bovine Serum (FBS).
-
Expression plasmids: pCMV-hLXRα or pCMV-hLXRβ.
-
Reporter plasmid: pGL3-LXRE-tk-luc (containing LXR response elements).
-
Control plasmid: pRL-TK (Renilla luciferase for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound, GW3965, and vehicle control (DMSO).
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom plates.
-
Luminometer.
b. Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression plasmid (LXRα or LXRβ), the LXRE reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Agonist Treatment: Approximately 24 hours post-transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS. Treat the cells with serial dilutions of this compound, GW3965, or vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C and 5% CO2.
-
Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.[1] Calculate the fold induction relative to the vehicle-treated control. Plot the dose-response curves to determine EC50 values.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to quantify the mRNA levels of LXR target genes (e.g., ABCA1, SREBP-1c) in cells following agonist treatment.
a. Materials:
-
Mouse peritoneal macrophages or a relevant cell line (e.g., HepG2).
-
This compound, GW3965, and vehicle control (DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., 36B4, GAPDH).
-
qPCR instrument.
b. Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages) and allow them to adhere. Treat the cells with the desired concentrations of this compound, GW3965, or vehicle (DMSO) for 24 hours.[6]
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and each gene (target and housekeeping). The reaction mixture should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method.[1] Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle-treated control samples (ΔΔCt) to determine the fold change in gene expression.[1]
Summary and Conclusion
Both this compound and GW3965 are potent synthetic LXR agonists that robustly induce target genes involved in reverse cholesterol transport, such as ABCA1.[1] However, their utility is often constrained by the simultaneous upregulation of SREBP-1c, which can lead to hypertriglyceridemia and hepatic steatosis.[1][2]
The primary distinction between the two compounds lies in their selectivity. GW3965 is significantly more specific for LXRs.[8] In contrast, This compound is a promiscuous agonist that also activates FXR and PXR with high potency.[9][10] This lack of selectivity can confound experimental results and is believed to contribute to the more pronounced hepatic steatosis observed with this compound treatment.[10] Furthermore, GW3965 has been shown to have a more pronounced anti-inflammatory effect on macrophages compared to this compound.[6]
For researchers aiming to study LXR-specific pathways and minimize confounding off-target effects, GW3965 is the superior tool compound . This compound, while a potent LXR agonist, should be used with caution, and its effects on PXR and FXR must be considered when interpreting data.[10] The choice of agonist will ultimately depend on the specific experimental goals, but for most applications requiring selective LXR activation, GW3965 is the more appropriate choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of T0901317 and Natural LXR Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate Liver X Receptor (LXR) agonist is a critical decision. This guide provides an objective comparison of the potent synthetic LXR agonist, T0901317, with various naturally occurring LXR ligands. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to facilitate an informed choice for your research needs.
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that function as crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1] Activation of LXRs holds therapeutic promise for a range of conditions, including atherosclerosis, and has led to the development of synthetic agonists. Among these, this compound is a widely used and potent tool. However, understanding its performance characteristics relative to endogenous and other natural ligands is paramount for interpreting experimental outcomes and guiding drug discovery efforts.
Quantitative Performance Comparison
The efficacy and potency of LXR ligands are key determinants of their biological activity. The following tables summarize the quantitative data for this compound and a selection of natural LXR ligands based on published experimental findings.
| Ligand | Receptor Isoform | Potency (EC50) | Binding Affinity (Kd) | Reference |
| This compound (Synthetic) | LXRα | ~20-50 nM | 7 nM | [2][3] |
| LXRβ | ~50 nM | 22 nM | [3] | |
| 22(R)-Hydroxycholesterol (Oxysterol) | LXRα / LXRβ | Not consistently reported as a potent activator in cell-based assays, often used at µM concentrations. | ~0.1-0.4 µM (for oxysterols in general) | [4][5] |
| 24(S)-Hydroxycholesterol (Oxysterol) | LXRα / LXRβ | - | ~0.1-0.4 µM (for oxysterols in general) | [5] |
| 27-Hydroxycholesterol (Oxysterol) | LXRα | 85 nM | - | [6] |
| Cyanidin (Flavonoid) | LXRα | 3.48 µM | 2.16 µM | [5] |
| LXRβ | 125.2 µM | 73.2 µM | [5] |
Table 1: Potency and Binding Affinity of this compound vs. Natural LXR Ligands. This table highlights the significantly higher potency of the synthetic agonist this compound compared to the natural ligands.
| Ligand | Off-Target Activity | Reference |
| This compound (Synthetic) | FXR Agonist: EC50 of ~5 µM.[2][7] PXR Ligand: Activates with nanomolar potency.[8] RORα and RORγ Inverse Agonist: Ki of 132 nM and 51 nM, respectively.[2] | [2][7][8] |
| Natural Ligands (e.g., Oxysterols) | Generally considered more selective for LXRs, though comprehensive off-target profiling is less common in the literature. | [4] |
Table 2: Off-Target Activity Profile. A critical consideration is the promiscuity of this compound, which can confound experimental results by activating other nuclear receptors. Natural ligands are often presumed to be more selective.
Mechanism of Action and Downstream Effects: A Comparative Overview
Both synthetic and natural LXR agonists initiate the LXR signaling cascade. However, the magnitude of this activation and the resulting downstream physiological effects can differ significantly, particularly concerning lipogenesis.
The LXR Signaling Pathway
Caption: The Liver X Receptor (LXR) signaling pathway.
Upon entering the cell, LXR ligands bind to LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol efflux, lipogenesis, and inflammation.
Differential Impact on Lipogenesis
A key differentiator between this compound and many natural LXR ligands is the extent to which they induce lipogenesis. The potent activation of LXR by this compound leads to a strong upregulation of the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. This can result in undesirable side effects such as hepatic steatosis (fatty liver) and hypertriglyceridemia. In contrast, some natural ligands, like certain oxysterols, exhibit a more moderate induction of SREBP-1c, potentially offering a more favorable therapeutic window.
References
- 1. Synthetic LXR Agonist Suppresses Endogenous Cholesterol Biosynthesis and Efficiently Lowers Plasma Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Cross-Validation of T0901317 Effects in Multiple Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of T0901317, a potent synthetic Liver X Receptor (LXR) agonist, across various animal models. The experimental data cited herein is intended to offer a comprehensive overview of its therapeutic potential and associated liabilities, aiding in the strategic design of future research and development endeavors.
This compound activates both LXRα and LXRβ isoforms, which are nuclear receptors playing a pivotal role in the regulation of cholesterol, fatty acid, and glucose metabolism.[1][2] Its activation initiates a cascade of transcriptional events that have shown promise in preclinical models of several human diseases. However, the therapeutic window of this compound is narrowed by its significant side effects, primarily hepatic steatosis and hypertriglyceridemia.[3][4] This guide will delve into the cross-validation of these effects in diverse animal models.
Comparative Efficacy and Side Effects of this compound
The following tables summarize the key findings from studies utilizing this compound in different animal models, focusing on its impact on atherosclerosis, neurodegenerative diseases, and metabolic disorders.
Table 1: Effects of this compound on Atherosclerosis
| Animal Model | Diet | This compound Dosage & Administration | Key Findings | Adverse Effects |
| LDLR-/- Mice | Western Diet | 0.5, 1, and 2 mg/kg/day (oral gavage) for 3 months | Dose-dependent reduction in atherosclerotic plaque area in the innominate artery (54-94%); significant reduction in the aortic sinus at 0.5 and 2 mg/kg/day (31% and 29% respectively).[3] Increased expression of ABCA1 and ABCG1 in the intestine and peritoneal macrophages.[3] | Significant increase in VLDL-cholesterol at 1 and 2 mg/kg/day; increased total plasma cholesterol only at 2 mg/kg/day.[3] |
| LDLR-/- Mice | Atherogenic Diet | 3 and 10 mg/kg/day (oral) for 8 weeks | Significant reduction in atherosclerotic lesions without affecting plasma total cholesterol levels.[5][6] Increased expression of ATP binding cassette A1 (ABCA1) in lesions and peritoneal macrophages, leading to induced cholesterol efflux.[5] | Induced hypertriglyceridemia.[6] |
| ApoE-/- Mice | Low-Fat (Chow) Diet | 10 mg/kg/day for 8 weeks | Significantly stimulated atherosclerosis susceptibility, with a 93% larger atherosclerotic lesion area in the aortic root.[7] | Exacerbated hypercholesterolemia and hypertriglyceridemia; significant rise in hepatic triglyceride stores and macrophage numbers; elevated plasma MCP-1 levels and monocytosis.[7] |
| ApoE-/- Mice | High Cholesterol Diet | Not specified | Reduced atherosclerotic plaque size and improved vasomotor function.[8] | Increased levels of triglycerides and HDL-c, but reduced levels of LDL-c.[8] |
| Rabbit | Not specified | 1 or 3 mg/kg/day for 1-8 weeks | Reduced atherosclerotic lesion size.[8] | Increased lipid levels (triglycerides and LDL-c).[8] |
| Hamster | Not specified | Not specified | Reduced lesion size by 35%.[8] | Increased triglyceride levels 3-fold.[8] |
Table 2: Effects of this compound on Neurodegenerative Disease Models
| Animal Model | Disease Model | This compound Dosage & Administration | Key Findings |
| Tg2576 Mice | Alzheimer's Disease | 50mg/kg for 25 days | Increased hippocampal ABCA1 and apoE, decreased Aβ42 levels, and completely reversed contextual memory deficits.[9][10] No significant effects on Aβ40, full-length APP, or APP processing products.[9][10] |
| APP23 Mice | Alzheimer's Disease | Not specified, 6-day treatment | Significant increase in ABCA1 expression and a decrease in the ratio of soluble APPβ to sAPPα cleavage products.[11][12] Statistically significant reduction in the levels of soluble Aβ40 and Aβ42 in the brain.[11][12] |
| APP/PS1 Mice | Alzheimer's Disease | ~30mg/kg for 40-60 days (aged mice) | Improved cognition but had no effect on amyloid plaques.[8] |
| Mice | Intracerebral Hemorrhage (ICH) | 30 mg/kg (injection) 10 min post-ICH, daily for 2 days | Reduced hemorrhagic injury volume and brain edema.[13] Attenuated neuroinflammation.[13] |
Table 3: Effects of this compound on Metabolic Disease Models
| Animal Model | Disease Model | This compound Dosage & Administration | Key Findings | Adverse Effects |
| C57BL/6 Mice | High-Fat Diet-Induced Obesity | 50 mg/kg (intraperitoneal injection) twice weekly for 10 weeks | Completely blocked obesity development, obesity-associated insulin (B600854) resistance, and glucose intolerance.[14][15] | Induced reversible aggregation of lipids in the liver.[14][15] |
| db/db Mice | Type 2 Diabetes | Not specified, 14-day treatment | Potently improved hepatic glucose metabolism, including fasting blood glucose and insulin levels.[1] | Worsened hepatic steatosis.[1] |
| Zucker (fa/fa) Rats | Insulin Resistance | Not specified | Significantly improved insulin sensitivity by inhibiting the expression of the phosphoenolpyruvate (B93156) carboxykinase gene (Pepck).[14] | Not specified |
| Wistar Rats | Low-Fat and High-Fat Diet | 10 mg/kg/day for 1 week | Did not lead to severe myocardial lipid accumulation despite inducing hyperlipidemia.[2] | Induced hyperlipidemia, which was amplified in high-fat-fed rats.[2] |
| Zebrafish | - | 20, 200, and 2000nM for 96h | Dose-dependent perturbation of carbohydrate and lipid metabolism in the liver.[16] | Hepatocyte swelling and cell death.[16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols based on the cited literature.
Atherosclerosis Assessment in Murine Models
-
Animal Model and Diet: LDLR-/- or ApoE-/- mice are typically used. Mice are fed a high-fat/high-cholesterol "Western" diet or an atherogenic diet for a specified period (e.g., 8-12 weeks) to induce atherosclerotic lesions.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol/Tween 80) and administered daily via oral gavage at specified doses.[6]
-
Tissue Collection and Analysis: After the treatment period, mice are euthanized, and the aorta is perfused and dissected. The aortic root and/or the entire aorta are used for lesion analysis.
-
Quantification of Atherosclerosis: Serial cryosections of the aortic root are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. The lesion area is then quantified using imaging software.
Evaluation of this compound in Alzheimer's Disease Mouse Models
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease, such as Tg2576 or APP23 mice, are commonly used.[9][11]
-
This compound Administration: The compound is administered via an appropriate route (e.g., oral gavage or formulated in the diet) for a defined period.
-
Behavioral Testing: Cognitive function is assessed using tests like the contextual fear conditioning paradigm to evaluate memory.[9][10]
-
Biochemical Analysis: Brain tissue is homogenized to measure the levels of Aβ40 and Aβ42 peptides using ELISA. Western blotting is used to assess the expression levels of proteins such as ABCA1, apoE, and APP and its cleavage products.[9][11]
Assessment of Metabolic Effects in Rodent Models
-
Animal Model and Diet: To study obesity and insulin resistance, C57BL/6 mice are often fed a high-fat diet.[14][15] Genetically diabetic models like db/db mice are also used.[1]
-
This compound Administration: The compound is administered through routes such as intraperitoneal injection or oral gavage.
-
Metabolic Phenotyping: Body weight and food intake are monitored regularly. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.
-
Biochemical and Histological Analysis: Blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.[4] Liver tissue is collected for histological analysis (e.g., H&E or Oil Red O staining) to assess lipid accumulation and for gene expression analysis (qRT-PCR) of key metabolic genes.[4][14]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways influenced by this compound and a generalized experimental workflow.
Caption: this compound signaling pathway.
Caption: Generalized experimental workflow.
References
- 1. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol suppresses this compound-induced hepatic fat accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LXR agonist TO901317 selectively lowers hippocampal Abeta42 and improves memory in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 11. The liver X receptor ligand this compound decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The Liver X Receptor Ligand this compound Decreases Amyloid β Production in Vitro and in a Mouse Model of Alzheimer's Disease* | Semantic Scholar [semanticscholar.org]
- 13. Treatment with TO901317, a synthetic liver X receptor agonist, reduces brain damage and attenuates neuroinflammation in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The liver X receptor agonist this compound protects mice from high fat diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver X receptor agonist this compound induced liver perturbation in zebrafish: histological, gene set enrichment and expression analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to T0901317 and Other FXR Agonists in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of lipid and glucose homeostasis, making it a promising therapeutic target for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. A variety of synthetic FXR agonists have been developed to modulate its activity. This guide provides an objective comparison of the well-known, though complex, agonist T0901317 with other prominent FXR agonists, supported by experimental data.
This compound: A Dual LXR/FXR Agonist
This compound is a potent synthetic agonist for the Liver X Receptor (LXR), but it also exhibits significant cross-reactivity with FXR. In fact, this compound activates FXR more potently than chenodeoxycholic acid, a natural FXR ligand[1]. This dual agonism is a critical differentiator from other FXR-specific agonists and contributes to its distinct metabolic profile. While LXR activation has benefits in reverse cholesterol transport, it is also associated with undesirable side effects like hypertriglyceridemia and hepatic steatosis due to the induction of lipogenesis[2][3].
The activation of both LXR and FXR by this compound results in a complex interplay of metabolic effects. Its utility as a specific FXR tool is therefore limited, and observations from studies using this compound must be interpreted with consideration for its LXR-mediated effects.
Comparison with Other FXR Agonists
Several other FXR agonists, both steroidal and non-steroidal, have been developed with greater selectivity for FXR over LXR. These compounds are being actively investigated in preclinical and clinical settings for various metabolic disorders.
Steroidal FXR Agonist: Obeticholic Acid (OCA)
Obeticholic acid (OCA), a semi-synthetic bile acid analog, is a potent and selective FXR agonist. It is one of the most clinically advanced FXR agonists, having undergone extensive investigation for the treatment of NAFLD and primary biliary cholangitis.
Non-Steroidal FXR Agonists
A diverse range of non-steroidal FXR agonists have been developed to overcome some of the limitations of steroidal agonists. These include GW4064, a widely used research tool, and newer compounds like Fexaramine (B1672613), Tropifexor, and Cilofexor, which exhibit unique properties such as intestine-restricted activity.
Quantitative Data Comparison
The following tables summarize the metabolic effects of this compound and other selected FXR agonists based on available experimental data. It is important to note that these data are derived from different studies using various models and conditions, which precludes a direct head-to-head comparison.
Table 1: Metabolic Effects of this compound
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Plasma Triglycerides | Male Wistar rats on low-fat diet | 10 mg/kg/day | 7 days | Increased | [4][5] |
| Plasma Triglycerides | Male Wistar rats on high-fat diet | 10 mg/kg/day | 7 days | Amplified increase | [4][5] |
| Plasma NEFA | Male Wistar rats | 10 mg/kg/day | 7 days | Increased | [5] |
| Plasma Total Cholesterol | Male Wistar rats | 10 mg/kg/day | 7 days | No significant change | [5] |
| Plasma Glucose | Male Wistar rats | 10 mg/kg/day | 7 days | Decreased | [5] |
| Hepatic Triglycerides | db/db mice | Not specified | 12 days | Severe accumulation | [6] |
Table 2: Metabolic Effects of Obeticholic Acid (OCA)
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Liver Histology (NAS Score) | NASH patients | 25 mg/day | 72 weeks | Improved | [7][8] |
| Serum ALT | NASH patients | 25 mg/day | 72 weeks | Decreased | [7][8] |
| LDL Cholesterol | NASH patients who lost weight | 25 mg/day | 72 weeks | Increased (+18 mg/dL) | [7] |
| Total Cholesterol | NASH patients who lost weight | 25 mg/day | 72 weeks | Increased (+13 mg/dL) | [7] |
| HbA1c | NASH patients who lost weight | 25 mg/day | 72 weeks | Increased (+0.1%) | [7] |
| Weight | NASH patients | 25 mg/day | 72 weeks | Decreased in up to 44% of patients | [7] |
Table 3: Metabolic Effects of GW4064
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Body Weight Gain | C57BL/6 mice on high-fat diet | 50 mg/kg (i.p., twice weekly) | 6 weeks | Suppressed | [9] |
| Hepatic Triglycerides | C57BL/6 mice on high-fat diet | 50 mg/kg (i.p., twice weekly) | 6 weeks | Decreased | [9] |
| Hepatic Free Fatty Acids | C57BL/6 mice on high-fat diet | 50 mg/kg (i.p., twice weekly) | 6 weeks | Decreased | [9] |
| Serum Glucose | C57BL/6 mice on high-fat diet | 50 mg/kg (i.p., twice weekly) | 6 weeks | Decreased | [9] |
| Serum Insulin (B600854) | C57BL/6 mice on high-fat diet | 50 mg/kg (i.p., twice weekly) | 6 weeks | Decreased | [9] |
| Fasting Glucose & Insulin | C57BL/6J mice on high-fat diet | Diet admixture | 3 months | Increased | [10] |
| Glucose Tolerance | C57BL/6J mice on high-fat diet | Diet admixture | 3 months | Poorer | [10] |
Table 4: Metabolic Effects of Fexaramine
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Body Weight Gain | C57BL/6J mice on high-fat diet | 100 mg/kg/day (p.o.) | 5 weeks | Reduced | [11][12] |
| Fat Mass | C57BL/6J mice on high-fat diet | 100 mg/kg/day (p.o.) | 5 weeks | Reduced | [13] |
| Glucose Tolerance | C57BL/6J mice on high-fat diet | 100 mg/kg/day (p.o.) | 5 weeks | Improved | [12][13] |
| Insulin Sensitivity | C57BL/6J mice on high-fat diet | 100 mg/kg/day (p.o.) | 5 weeks | Improved | [12][13] |
| Serum Cholesterol & FFAs | db/db mice | 50 mg/kg/day (p.o.) | Not specified | Decreased | [14] |
| Hepatic Triglycerides & FFAs | db/db mice | 50 mg/kg/day (p.o.) | Not specified | Decreased | [14] |
Table 5: Metabolic Effects of Tropifexor
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Body Weight | NASH patients (Stage 2-3 fibrosis) | 140 µg & 200 µg | Not specified | Significantly improved | [15] |
| Hepatic Fat Fraction | NASH patients (Stage 2-3 fibrosis) | 140 µg & 200 µg | Not specified | Significantly improved | [15] |
| Alanine Aminotransferase (ALT) | NASH patients (Stage 2-3 fibrosis) | 140 µg & 200 µg | Not specified | Significantly improved | [15] |
| Fibrosis | Rodent models of steatohepatitis | Not specified | 4 weeks | Decreased in a dose-dependent manner | [16] |
Table 6: Metabolic Effects of Cilofexor
| Parameter | Model System | Dosage | Duration | Observed Effect | Reference |
| Hepatic Steatosis (MRI-PDFF) | NASH patients | 100 mg/day | 24 weeks | Significant reduction | [17][18] |
| Serum Gamma-Glutamyltransferase (GGT) | NASH patients | 30 mg & 100 mg/day | 24 weeks | Significantly decreased | [17] |
| Serum Primary Bile Acids | NASH patients | 30 mg & 100 mg/day | 24 weeks | Significantly decreased | [17] |
| Serum Alkaline Phosphatase (ALP) | PBC patients | 100 mg/day | 12 weeks | Median reduction of -13.8% | [19] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols for some of the key studies cited.
This compound In Vivo Study in Rats
-
Animal Model: Male Wistar rats.
-
Diet: Low-fat diet (LFD) or high-fat diet (HFD) for 5 weeks.
-
Treatment: this compound (10 mg/kg/day) or vehicle administered for the last 7 days of the diet regimen.
-
Sample Collection: Blood and left ventricle samples were collected after anesthesia.
-
Analysis: Plasma levels of glucose, cholesterol, non-esterified fatty acids (NEFA), and triacylglycerols were measured. Myocardial lipid content was also analyzed[4][5].
Obeticholic Acid (OCA) FLINT Clinical Trial
-
Study Population: Patients with histologically confirmed non-alcoholic steatohepatitis (NASH).
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Treatment: Obeticholic acid (25 mg) or placebo administered orally once daily for 72 weeks.
-
Primary Outcome: Improvement in liver histology, defined as a decrease in the NAFLD Activity Score (NAS) by at least 2 points without worsening of fibrosis.
-
Secondary Outcomes: Changes in serum liver enzymes, lipid profiles, and HbA1c were assessed at baseline and end of treatment[7][8].
GW4064 In Vivo Study in Mice
-
Animal Model: 15-week-old male C57BL/6 mice.
-
Diet: High-fat diet (HFD) or high-fat, high-cholesterol diet.
-
Treatment: GW4064 (50 mg/kg) or DMSO (vehicle) administered via intraperitoneal injection twice weekly for 6 weeks.
-
Monitoring: Body weight, body composition, and food intake were monitored weekly.
-
Analysis: Serum glucose, insulin, and hepatic lipid content were measured at the end of the study. Gene expression analysis for markers of lipogenesis, gluconeogenesis, and inflammation was performed using real-time PCR[9].
Fexaramine In Vivo Study in Mice
-
Animal Model: Male C57BL/6J mice fed a high-fat diet for 14 weeks.
-
Treatment: Fexaramine (100 mg/kg/day) or vehicle administered by oral gavage for 5 weeks.
-
Metabolic Analysis: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed. Body weight and composition were monitored.
-
Gene Expression Analysis: Expression of FXR target genes in the ileum, liver, and kidney was analyzed to confirm gut-restricted activity[11][12].
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs can aid in understanding the mechanisms of action and the rationale behind the study designs.
Caption: Simplified FXR signaling pathway leading to metabolic regulation.
Caption: General experimental workflow for in vivo metabolic studies of FXR agonists.
Conclusion
This compound, while historically significant in metabolic research, presents a complex pharmacological profile due to its dual agonism of LXR and FXR. This often leads to hyperlipidemia, a significant drawback for therapeutic applications. In contrast, newer generations of FXR agonists, such as Obeticholic Acid, GW4064, and the gut-restricted Fexaramine, Tropifexor, and Cilofexor, offer greater selectivity and, in some cases, a more favorable metabolic profile.
The choice of an FXR agonist for a particular study should be guided by the specific research question. For investigating FXR-specific pathways, highly selective agonists are preferable to this compound. The data presented herein underscores the diverse metabolic effects of different FXR agonists and highlights the importance of considering their unique properties, such as tissue specificity and receptor selectivity, in the design and interpretation of metabolic studies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these compounds for the treatment of metabolic diseases.
References
- 1. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. LXR agonist this compound-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Clinical and metabolic effects associated with weight changes and obeticholic acid in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 13. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafile.com [pharmafile.com]
- 16. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
Validating T0901317-Induced Gene Expression Changes with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by the Liver X Receptor (LXR) agonist, T0901317, using small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual workflows to facilitate robust experimental design and data interpretation.
Introduction
This compound is a potent synthetic LXR agonist that plays a crucial role in regulating the transcription of genes involved in lipid metabolism and cholesterol homeostasis.[1][2][3][4] LXRs, upon activation by agonists like this compound, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby stimulating their transcription.[4][5] Key target genes include those involved in cholesterol efflux such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1, as well as genes related to fatty acid synthesis like stearoyl-CoA desaturase 1 (SCD1) and fatty acid synthase (FASN).[1][3][6]
Given the therapeutic potential of LXR agonists in conditions like atherosclerosis, it is critical to validate the on-target effects of compounds like this compound.[1][3] RNA interference (RNAi), particularly through the use of siRNA, offers a powerful method to specifically silence the expression of target genes and thus validate that the observed effects of a drug are indeed mediated by its intended target.[7][8][9] This guide outlines the process of using siRNA to confirm that the gene expression changes observed upon this compound treatment are dependent on LXRα and LXRβ.
This compound Signaling and siRNA Validation Workflow
The following diagram illustrates the signaling pathway of this compound and the experimental workflow for validating its gene targets using siRNA.
Comparative Performance of this compound with and without LXR siRNA
The following table summarizes the expected quantitative gene expression changes in a hypothetical experiment designed to validate the LXR-dependency of this compound's effects. The data is presented as fold change relative to a vehicle-treated control group transfected with a non-targeting control siRNA.
| Treatment Group | Target Gene | Fold Change in mRNA Expression (vs. Control) | Standard Deviation | P-value |
| Control siRNA + Vehicle | ABCA1 | 1.0 | 0.15 | - |
| Control siRNA + this compound (1µM) | ABCA1 | 8.5 | 1.2 | < 0.001 |
| siLXRα + this compound (1µM) | ABCA1 | 2.1 | 0.5 | < 0.01 |
| siLXRβ + this compound (1µM) | ABCA1 | 5.8 | 0.9 | < 0.001 |
| siLXRα/β + this compound (1µM) | ABCA1 | 1.2 | 0.3 | > 0.05 (ns) |
| Control siRNA + Vehicle | SCD1 | 1.0 | 0.2 | - |
| Control siRNA + this compound (1µM) | SCD1 | 6.2 | 0.8 | < 0.001 |
| siLXRα + this compound (1µM) | SCD1 | 1.5 | 0.4 | > 0.05 (ns) |
| siLXRβ + this compound (1µM) | SCD1 | 4.9 | 0.7 | < 0.01 |
| siLXRα/β + this compound (1µM) | SCD1 | 1.1 | 0.2 | > 0.05 (ns) |
Data is hypothetical and for illustrative purposes.
Detailed Experimental Protocols
Cell Culture and siRNA Transfection
-
Cell Seeding: Plate a suitable cell line (e.g., human macrophages, HepG2 cells) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.[10] Culture in antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).
-
siRNA Preparation: For each well, dilute 20-80 pmols of siRNA duplex (targeting LXRα, LXRβ, a combination of both, or a non-targeting control) into 100 µL of serum-free medium.[10] In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.
-
Complex Formation: Add the diluted siRNA to the diluted transfection reagent, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10]
-
Transfection: Wash the cells once with serum-free medium.[10] Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes and overlay the mixture onto the cells.
-
Incubation: Incubate the cells with the transfection complexes for 5-7 hours at 37°C in a CO2 incubator.[10] Afterwards, add 1 mL of growth medium containing 2x the normal concentration of serum and antibiotics without removing the transfection mixture.
-
Post-Transfection Incubation: Incubate the cells for an additional 24-48 hours before proceeding with this compound treatment. This allows for sufficient knockdown of the target gene.
This compound Treatment and RNA Extraction
-
This compound Treatment: After the post-transfection incubation, replace the medium with fresh growth medium containing either this compound at the desired concentration (e.g., 1-10 µM) or vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
Quantitative Real-Time PCR (RT-qPCR)
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions using a suitable qPCR master mix, cDNA template, and primers specific for the target genes (e.g., ABCA1, SCD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the different treatment groups.[7][9]
Logical Framework for Data Interpretation
The following diagram outlines the logical flow for interpreting the results of the validation experiment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Liver X receptor agonist this compound enhanced peroxisome proliferator-activated receptor-delta expression and fatty acid oxidation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qiagen.com [qiagen.com]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
T0901317: A Comparative Analysis of its Activity on LXRα and LXRβ Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic agonist T0901317 on the liver X receptor (LXR) isoforms, LXRα and LXRβ. The information presented herein is supported by experimental data to objectively evaluate the compound's performance and assist in its application in research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with LXRα and LXRβ based on available experimental data.
| Parameter | LXRα | LXRβ | Reference |
| Binding Affinity (Kd) | 7 nM | 22 nM | |
| Activation Potency (EC50) | ~50 nM (general LXR activation) | ~50 nM (general LXR activation) | |
| Target Gene Regulation | Strong induction of SREBP-1c | Functions more as a repressor of SREBP-1c in the absence of ligand | [1] |
Table 1: Comparative Binding Affinity and Activation Potency of this compound on LXRα and LXRβ.
| Target Gene | Effect of this compound on LXRα-mediated Expression | Effect of this compound on LXRβ-mediated Expression | Key Observations | Reference |
| ABCA1 | Strong Induction | Induction | LXRα is required for maximal induction.[1] | [1][2] |
| SREBP-1c | Strong Induction | Less potent induction; LXRβ can repress LXRα's induction. | Deletion of LXRβ can lead to super-induction by this compound, suggesting a repressive role for LXRβ.[1] | [1][2] |
| ABCG1 | Induction | Induction | LXRα is required for maximal induction.[1] | [1] |
Table 2: Differential Target Gene Regulation by this compound via LXRα and LXRβ in Macrophages.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of this compound to LXRα and LXRβ.
Principle: A radiolabeled ligand with known affinity for the receptor is competed with unlabeled this compound at various concentrations. The amount of radioactivity bound to the receptor is measured, allowing for the calculation of the inhibitory concentration (IC50) and subsequently the binding affinity (Ki or Kd) of this compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing either LXRα or LXRβ are prepared from cultured cells or tissues.[3]
-
Incubation: The membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-T0901317) and increasing concentrations of unlabeled this compound.[3]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[3]
Reporter Gene Assay
This assay is used to measure the functional potency (EC50) of this compound in activating LXRα and LXRβ.
Principle: Cells are engineered to express an LXR isoform and a reporter gene (e.g., luciferase) under the control of an LXR response element (LXRE).[5][6] Upon activation of the LXR by this compound, the reporter gene is transcribed, and its product can be quantified.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with expression plasmids for the LXR isoform (α or β), its heterodimerization partner RXR, and a reporter plasmid containing an LXRE-driven luciferase gene.[7][8]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.[8]
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.[8]
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, the concentration of this compound that produces 50% of the maximal response, is calculated.[7]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This technique is used to quantify the changes in the expression of LXR target genes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells or tissues of interest (e.g., macrophages) are treated with this compound or a vehicle control.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., ABCA1, SREBP-1c) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Visualizations
LXR Signaling Pathway
Caption: this compound activates the LXRα/β signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing this compound effects on LXRα and LXRβ.
References
- 1. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
The LXR Agonist T0901317: A Comparative Analysis in Wild-Type and Knockout Mouse Models
A Comprehensive Guide for Researchers and Drug Development Professionals
T0901317, a potent synthetic agonist of the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), has been instrumental in elucidating the physiological roles of these nuclear receptors. LXRs are critical regulators of cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3][4] This guide provides a comparative analysis of the effects of this compound in wild-type mice versus various knockout mouse models, offering insights into the specific functions of LXR isoforms and other related genes. The data presented is compiled from multiple studies, providing a robust resource for understanding the multifaceted actions of this compound.
I. Effects on Lipid Metabolism
Activation of LXRs by this compound profoundly impacts lipid metabolism, primarily by promoting reverse cholesterol transport and inducing lipogenesis. Studies in knockout mice have been crucial in dissecting the specific contributions of LXRα and LXRβ to these processes.
Key Experimental Findings:
| Parameter | Mouse Model | This compound Treatment Effect | Reference |
| Plasma Triglycerides | Wild-Type | Significant Increase | [5][6][7] |
| LXRα knockout | No significant increase | [2] | |
| Ldlr-/-/Lxrα-/- | No significant increase compared to vehicle | [8] | |
| Hepatic Triglycerides | Wild-Type | Significant Increase | [5][6] |
| LXRα knockout | No significant increase | [2] | |
| Plasma Cholesterol | Wild-Type | Variable effects, often increased HDL | [5][9] |
| Ldlr-/- | No significant change in total cholesterol, but increased HDL | [9] | |
| ApoE-/- | Exacerbated hypercholesterolemia | [5][6] | |
| Hepatic Gene Expression | |||
| SREBP-1c (lipogenesis) | Wild-Type | Upregulation | [7][10] |
| Liver-specific LXRα KO | Blunted upregulation | [2] | |
| ABCA1/ABCG1 (cholesterol efflux) | Wild-Type | Upregulation | [1][5] |
| Macrophage-specific LXR dKO | No upregulation in macrophages | [11] |
Experimental Protocol: In Vivo Lipid Metabolism Study
-
Animals: Male C57BL/6J (wild-type) and LXRα-deficient mice, 8-12 weeks of age.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
This compound Administration: this compound is typically dissolved in a vehicle such as DMSO and then diluted in corn oil or carboxymethylcellulose. It is administered daily via oral gavage at a dose ranging from 10 to 50 mg/kg body weight for a period of 3 to 14 days.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood is collected via cardiac puncture for plasma lipid analysis. Livers are harvested, weighed, and snap-frozen in liquid nitrogen for subsequent gene expression and lipid content analysis.
-
Biochemical Analysis: Plasma total cholesterol, HDL cholesterol, and triglycerides are measured using commercially available enzymatic kits. Hepatic lipids are extracted using the Folch method and quantified similarly.
-
Gene Expression Analysis: Total RNA is isolated from liver tissue, and the expression of LXR target genes (e.g., Srebp-1c, Fasn, Abca1, Abcg1) is quantified by quantitative real-time PCR (qRT-PCR).
II. Role in Atherosclerosis
The effect of this compound on atherosclerosis is complex and highly dependent on the mouse model and dietary conditions. While LXR activation in macrophages is generally considered anti-atherogenic due to the promotion of cholesterol efflux, the accompanying hyperlipidemia can counteract this benefit.
Key Experimental Findings:
| Parameter | Mouse Model | This compound Treatment Effect | Reference |
| Atherosclerotic Lesion Size | Ldlr-/- (on Western diet) | Significant reduction | [9] |
| ApoE-/- (on chow diet) | Significant increase | [5][6] | |
| Ldlr-/-/Lxrα-/- (on Western diet) | No significant reduction | [8] | |
| Ldlr-/-/Lxrβ-/- (on Western diet) | Reduced efficacy compared to Ldlr-/- | [8] | |
| Macrophage Cholesterol Efflux | Peritoneal macrophages from WT mice | Significant induction | [9] |
| Expression of ABCA1 in Lesions | Ldlr-/- mice | Increased | [9] |
Experimental Protocol: Atherosclerosis Study in Ldlr-/- Mice
-
Animals: Male LDL receptor-deficient (Ldlr-/-) mice, 6-8 weeks of age.
-
Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet for 12-16 weeks to induce atherosclerotic lesion development.
-
This compound Administration: this compound (10 mg/kg/day) or vehicle is administered daily by oral gavage for the duration of the Western diet feeding.
-
Atherosclerotic Lesion Analysis: After the treatment period, mice are euthanized, and the aortas are dissected. The extent of atherosclerosis is quantified by en face analysis of the entire aorta after staining with Oil Red O. Additionally, the aortic root is sectioned and stained with Oil Red O to measure lesion area.
-
Immunohistochemistry: Aortic root sections can be stained for macrophage markers (e.g., Mac-2) and LXR target proteins (e.g., ABCA1) to assess the cellular composition and molecular changes within the lesions.
III. Anti-Inflammatory Effects
LXR activation by this compound exerts potent anti-inflammatory effects, primarily through the transrepression of pro-inflammatory gene expression in macrophages.
Key Experimental Findings:
| Parameter | Model | This compound Treatment Effect | Reference |
| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | LPS-stimulated RAW264.7 macrophages | Significant reduction | [3][4] |
| LXRα/β siRNA-treated RAW264.7 macrophages | Attenuated reduction | [3][4] | |
| NF-κB Activation | Lung tissue in a rat model of hemorrhagic shock | Inhibition | [12] |
| Th17 Differentiation | In vitro and in a mouse model of EAE | Inhibition | [13] |
| LXRα/β knockout T cells | No inhibition | [13] |
Experimental Protocol: In Vitro Macrophage Inflammation Assay
-
Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with this compound (e.g., 1 µM) or vehicle (DMSO) for 18 hours.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS; 100 ng/mL) for 3-6 hours.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA.
-
Gene Expression Analysis: RNA is isolated from the cells, and the mRNA levels of inflammatory genes are quantified by qRT-PCR.
-
Signaling Pathway Analysis: Protein lysates can be analyzed by Western blot to assess the phosphorylation status of key inflammatory signaling proteins, such as components of the NF-κB pathway.
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: LXR signaling pathway activated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liver LXRα expression is crucial for whole body cholesterol homeostasis and reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-0901317, a synthetic liver X receptor ligand, inhibits development of atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Liver X Receptor Agonist this compound Protects Mice from High Fat Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of T0901317: A Guide to its Effects on Non-Small-Cell Lung Cancer
An in-depth analysis of the pre-clinical research surrounding the Liver X Receptor (LXR) agonist T0901317 and its inhibitory effects on non-small-cell lung cancer (NSCLC) cell migration and invasion. This guide provides a comprehensive overview of the pivotal study by Liu et al., offering researchers, scientists, and drug development professionals a detailed look at the experimental data, methodologies, and proposed signaling pathways.
While the initial findings are promising, it is important to note that to date, no direct independent replications of this specific study in NSCLC have been published. This guide serves to present the foundational evidence with the aim of encouraging further validation and exploration in the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research article investigating the effects of this compound, alone and in combination with the EGFR tyrosine kinase inhibitor (TKI) gefitinib (B1684475), on NSCLC cell lines A549 and HCC827-8-1.
Table 1: In Vitro Cell Migration and Invasion Assays
| Cell Line | Treatment Group | Wound Healing Assay (% Wound Closure at 24h) | Transwell Invasion Assay (Number of Invading Cells) |
| A549 | Control | ~100% | High |
| Gefitinib (5 µmol/l) | Significantly Reduced | Moderately Reduced | |
| This compound (5 µmol/l) | Significantly Reduced | Moderately Reduced | |
| Gefitinib + this compound | Most Significantly Reduced | Most Significantly Reduced [1] | |
| HCC827-8-1 | Control | ~100% | Not Reported |
| Gefitinib (5 µmol/l) | Reduced | Not Reported | |
| This compound (5 µmol/l) | Reduced | Not Reported | |
| Gefitinib + this compound | Significantly Reduced [1] | Not Reported |
Table 2: In Vivo Tumor Metastasis in a Nude Mouse Model
| Treatment Group | Metastasis Rate | Serum MMP9 Concentration |
| Control (soybean oil) | 70% | High |
| Gefitinib (50 mg/kg) | Reduced | Moderately Reduced |
| This compound (10 mg/kg) | Reduced | Moderately Reduced |
| Gefitinib + this compound | 10% [1] | Significantly Reduced [1] |
Table 3: Protein Expression Changes (Western Blot Analysis)
| Cell Line | Treatment | MMP9 Expression | E-cadherin Expression | Phospho-ERK Levels |
| A549 | Gefitinib + this compound | Decreased [1] | Not Reported | Lower [1] |
| HCC827-8-1 | Gefitinib + this compound | Not Reported | Increased [1] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for replication and validation.
Cell Culture:
-
A549 and HCC827-8-1 human NSCLC cell lines were used.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
Wound-Healing Assay:
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip was used to create a linear "scratch" in the cell monolayer.
-
The wells were washed with PBS to remove detached cells.
-
Cells were then treated with the respective compounds (this compound, gefitinib, or combination) in a serum-free medium.
-
Images of the scratch were captured at 0 and 24 hours to assess cell migration into the wound area.
Transwell Invasion Assay:
-
Transwell chambers with an 8 µm pore size Matrigel-coated membrane were used.
-
A549 cells (2x10^5) were resuspended in serum-free media and added to the upper chamber.
-
The lower chamber contained RPMI-1640 with 20% fetal bovine serum as a chemoattractant.
-
Cells were treated with the compounds in the upper chamber.
-
After 48 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface were fixed with 4% paraformaldehyde and stained with crystal violet.
-
The number of invading cells was counted under a microscope.
Western Blot Analysis:
-
Cells were lysed in RIPA buffer, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against MMP9, E-cadherin, and ERK.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Protein bands were visualized using an ECL detection kit.
In Vivo Orthotopic Lung Cancer Model:
-
BALB/c nude mice were used for the animal studies.
-
Tumor tissue blocks were transplanted into the lung lobes of the mice.
-
The mice were randomly divided into four groups: control (soybean oil), gefitinib (50 mg/kg), this compound (10 mg/kg), and combination (gefitinib + this compound).
-
Treatments were administered intraperitoneally for 4 weeks.
-
Fluorescence imaging was used to examine primary tumors and metastases.
-
Serum was collected to measure MMP9 concentrations using an ELISA kit.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms and experimental procedures based on the research findings.
Caption: Proposed signaling pathway of this compound and Gefitinib in NSCLC.
Caption: Experimental workflow for this compound research in NSCLC.
References
A Comparative Guide to the Metabolic Effects of T0901317 and Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of the Liver X Receptor (LXR) agonist T0901317 and the widely prescribed class of drugs, statins. The information presented is based on available experimental data, with a focus on their distinct mechanisms of action and their impacts on lipid and glucose metabolism.
At a Glance: this compound vs. Statins
| Feature | This compound | Statins |
| Primary Target | Liver X Receptors (LXRα and LXRβ) | HMG-CoA Reductase |
| Primary Metabolic Effect | Regulation of cholesterol homeostasis, bile acid synthesis, and fatty acid metabolism. | Inhibition of cholesterol biosynthesis. |
| Lipid Profile Effects | Increases HDL-C, promotes reverse cholesterol transport. However, can lead to a significant increase in triglycerides and hepatic steatosis. | Primarily lowers LDL-C and total cholesterol. Modest reduction in triglycerides and a slight increase in HDL-C. |
| Glucose Metabolism Effects | Complex and context-dependent. Can improve insulin (B600854) sensitivity in some models of insulin resistance, but has also been shown to acutely inhibit insulin secretion and increase blood glucose levels. | Associated with an increased risk of new-onset type 2 diabetes, potentially through adverse effects on insulin sensitivity and secretion. |
| Primary Therapeutic Potential | Investigated for atherosclerosis, and neurodegenerative diseases. | First-line treatment for hypercholesterolemia and prevention of cardiovascular disease. |
| Major Side Effects | Hypertriglyceridemia, hepatic steatosis. | Myopathy, increased risk of diabetes, potential for liver enzyme elevation. |
Mechanism of Action: Two Distinct Pathways
This compound and statins exert their metabolic effects through fundamentally different signaling pathways.
This compound is a potent synthetic agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating the transcription of genes involved in cholesterol, fatty acid, and glucose metabolism. Upon activation by this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.
Statins , on the other hand, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. By blocking this enzyme, statins reduce the endogenous production of cholesterol, primarily in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.[1][2][3][4]
Comparative Effects on Lipid Metabolism
The impact of this compound and statins on the lipid profile is a key area of differentiation. While both classes of drugs were developed with the goal of modulating cholesterol levels, their effects on different lipid fractions vary significantly.
| Parameter | This compound | Statins |
| Total Cholesterol | Variable effects, can be increased.[5] | Significantly Decreased [1][6][7][8] |
| LDL Cholesterol | Variable effects, can be increased.[5] | Significantly Decreased [1][6][7][8] |
| HDL Cholesterol | Significantly Increased [5][9] | Modestly Increased[6][7][8] |
| Triglycerides | Significantly Increased [5][9] | Modestly Decreased[1][6][7] |
| Hepatic Lipogenesis | Significantly Increased (leading to steatosis)[9][10] | Generally no significant increase. |
| Reverse Cholesterol Transport | Promoted [11] | No direct significant effect. |
This compound demonstrates a desirable effect by significantly increasing high-density lipoprotein (HDL) cholesterol and promoting reverse cholesterol transport, a process that removes cholesterol from peripheral tissues for excretion.[11] However, a major drawback is its potent induction of hepatic lipogenesis, leading to a substantial increase in plasma triglycerides and the development of fatty liver (hepatic steatosis).[9][10] This side effect has been a significant barrier to its clinical development.
Statins are highly effective at lowering low-density lipoprotein (LDL) cholesterol, the primary target for cardiovascular disease prevention.[1][6][7][8] They also produce a modest reduction in triglycerides and a slight increase in HDL cholesterol.[1][6][7][8] Unlike this compound, statins do not typically induce significant hepatic steatosis.
Comparative Effects on Glucose Metabolism
The effects of both this compound and statins on glucose metabolism are complex and have raised concerns in the context of diabetes risk.
| Parameter | This compound | Statins |
| Blood Glucose | Can be acutely increased.[12][13] | Can be increased, contributing to new-onset diabetes.[14][15][16][17] |
| Insulin Secretion | Acutely inhibited in some studies.[12][13][18] | Can be impaired.[15] |
| Insulin Sensitivity | Improved in some models of insulin resistance,[19][20] but can also be impaired. | Can be impaired, contributing to insulin resistance.[15][21] |
| Risk of New-Onset Diabetes | Not established in humans, but effects on glucose homeostasis are a concern. | Increased risk has been reported in large clinical trials.[14][15][16][17] |
This compound has shown conflicting effects on glucose metabolism. In some animal models of obesity and insulin resistance, it has been found to improve insulin sensitivity and glucose tolerance.[19][20] However, other studies have reported that this compound can acutely inhibit glucose-stimulated insulin secretion and lead to an increase in blood glucose levels.[12][13][18] These off-target effects on pancreatic β-cells are a significant concern.
Statins have been associated with an increased risk of developing new-onset type 2 diabetes.[14][15][16][17] The proposed mechanisms include the impairment of insulin secretion by pancreatic β-cells and the induction of insulin resistance in peripheral tissues.[15][21] The risk appears to be dose-dependent and may vary between different types of statins.
Experimental Protocols
To aid researchers in designing and interpreting studies on these compounds, this section outlines typical experimental methodologies.
In Vivo Assessment of Metabolic Effects in Rodent Models
A common experimental workflow to compare the metabolic effects of this compound and statins in a rodent model is depicted below.
1. Animal Models:
-
Wild-type mice (e.g., C57BL/6J): Often used to study the effects on a normal metabolic background.
-
Diet-induced obesity models: Mice fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia, mimicking human metabolic syndrome.
-
Genetically modified models: For example, LDL receptor knockout (LDLR-/-) mice, which are highly susceptible to atherosclerosis.
2. Drug Administration:
-
Drugs are typically administered daily via oral gavage or mixed in the diet for a period of several weeks.
-
Vehicle controls (the solvent used to dissolve the drugs) are essential.
3. Lipid Profile Analysis:
-
Blood is collected via retro-orbital bleeding or cardiac puncture at the end of the study.
-
Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using commercially available enzymatic kits or by specialized lipid analysis techniques like FPLC (Fast Protein Liquid Chromatography).
4. Glucose Metabolism Assessment:
-
Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered intraperitoneally or orally. Blood glucose levels are measured at several time points to assess the ability to clear glucose from the circulation.
-
Insulin Tolerance Test (ITT): After a short fast, a bolus of insulin is injected, and the subsequent drop in blood glucose is monitored to assess insulin sensitivity.
-
Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard method for assessing insulin sensitivity. It involves a continuous infusion of insulin to achieve a hyperinsulinemic state, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin sensitivity.
5. Tissue Analysis:
-
Livers are collected to assess for steatosis through histological staining (e.g., Oil Red O) and to measure lipid content.
-
Gene and protein expression analysis (e.g., qPCR, Western blotting) is performed on tissues like the liver, adipose tissue, and muscle to investigate the molecular mechanisms of action.
Conclusion
This compound and statins represent two distinct pharmacological approaches to modulating lipid metabolism. While statins have become a cornerstone of cardiovascular disease prevention due to their robust LDL-lowering effects, their potential to adversely affect glucose metabolism warrants careful consideration. This compound, through its activation of LXR, offers a unique mechanism for raising HDL and promoting reverse cholesterol transport. However, its potent lipogenic side effects have thus far limited its therapeutic application.
Further research is needed to fully elucidate the complex interplay of these compounds with metabolic pathways. A deeper understanding of their differential effects will be crucial for the development of novel therapeutic strategies that can effectively manage dyslipidemia and related metabolic disorders with an improved safety profile. For drug development professionals, the divergent profiles of this compound and statins highlight the importance of comprehensive metabolic phenotyping in preclinical studies to identify both on-target efficacy and potential off-target liabilities.
References
- 1. mmpc.org [mmpc.org]
- 2. Western blot analysis of liver tissue [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. Regression of Inflammation in Atherosclerosis by the LXR Agonist R211945: A Noninvasive Assessment and Comparison With Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. medscape.com [medscape.com]
- 7. Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosuvaststin Improves Lipids & Slows Progression in Low Risk Group with Sub-Clinical Atherosclerosis [natap.org]
- 9. Simvastatin inhibits glucose uptake activity and GLUT4 translocation through suppression of the IR/IRS-1/Akt signaling in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Simvastatin on Lipid Metabolism in Wild-Type Mice and Mice with Muscle PGC-1α Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Simvastatin on Glucose Metabolism in Mouse MIN6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. researchgate.net [researchgate.net]
- 15. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 19. Simvastatin Impairs Glucose Homeostasis in Mice Depending on PGC-1α Skeletal Muscle Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LXR inverse agonist TLC-2716 reduces lipogenesis in preclinical models | BioWorld [bioworld.com]
- 21. Effects of High-Dose Simvastatin Therapy on Glucose Metabolism and Ectopic Lipid Deposition in Nonobese Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating T0901317 as a Tool for Studying Liver X Receptor (LXR) Function: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T0901317 with other Liver X Receptor (LXR) agonists, supported by experimental data. It aims to facilitate an informed decision on the suitability of this compound for studying LXR function in various research contexts.
This compound is a potent, orally active, and highly selective synthetic agonist of Liver X Receptors (LXRs), specifically LXRα and LXRβ.[1] These nuclear receptors are critical regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[2][3] Activation of LXRs by agonists like this compound initiates a signaling cascade that upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1).[2][4] However, its utility as a specific tool for studying LXR function is complicated by off-target effects and a complex pharmacological profile. This guide compares this compound with another widely used synthetic LXR agonist, GW3965, and discusses key experimental data to consider when interpreting results obtained with this compound.
Quantitative Comparison of LXR Agonists
The selection of an appropriate LXR agonist is crucial for the specific experimental goals. While both this compound and GW3965 are potent LXR activators, they exhibit differences in potency and off-target activities.[4]
| Parameter | This compound | GW3965 | Reference |
| LXRα Potency (EC50) | 20 nM | ~190 nM | [1][5] |
| LXRβ Potency (EC50) | ~600 nM | ~30 nM | [5] |
| FXR Agonism (EC50) | 5 µM | More specific for LXR | [1][6][7] |
| RORα Inverse Agonism (Ki) | 132 nM | Not reported as a primary activity | [1][7] |
| RORγ Inverse Agonism (Ki) | 51 nM | Not reported as a primary activity | [1][7] |
Note: EC50 and Ki values can vary between different assay systems and cell types.
Impact on Gene Expression and Lipid Metabolism
A primary function of LXR activation is the induction of genes involved in cholesterol efflux and fatty acid synthesis. However, the desirable effect of upregulating cholesterol transporters is often accompanied by the undesirable induction of lipogenic genes, leading to hypertriglyceridemia.
| Experimental Readout | This compound | GW3965 | Key Findings | Reference |
| ABCA1 mRNA Induction | Robust induction | Robust induction | Both are potent inducers of this key cholesterol transporter. | [2][4] |
| SREBP-1c mRNA Induction | Significant induction | Significant induction | Both compounds upregulate this key regulator of hepatic lipogenesis, contributing to increased triglyceride levels. | [2][4] |
| Plasma Triglycerides | 2- to 3-fold increase in mice | Similar increases observed | A major side effect limiting the therapeutic potential of both agonists. | [8] |
| HDL Cholesterol | Dose-dependent increase in mice | Increases HDL | Both agonists have shown the ability to raise HDL levels in animal models. | [8] |
| Atherosclerosis in ApoE-/- mice | Pro-atherogenic on a low-fat diet | Not specified under these conditions | The pro-atherogenic effects of this compound in the liver can dominate over the anti-atherogenic effects in macrophages under certain dietary conditions. | [9] |
LXR Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. LXR Agonist this compound′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
T0901317's Dual Agonism: A Comparative Guide to Selective LXR and FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) agonist, T0901317, with the selective LXR agonist GW3965 and the selective FXR agonist GW4064. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in metabolic disease, inflammation, and beyond.
Introduction
This compound is a potent synthetic agonist that has been widely used to probe the physiological roles of LXRs. However, subsequent research revealed that it also activates FXR, albeit with lower potency.[1] This dual agonism complicates the interpretation of experimental results, making it crucial to compare its effects with those of selective agonists. GW3965 is a well-characterized, selective LXR agonist, while GW4064 is a potent and selective FXR agonist.[2][3] This guide will dissect the similarities and differences between these three compounds in terms of their receptor activation, downstream gene regulation, and effects on lipid metabolism.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and the selective agonists, providing a clear comparison of their potency and selectivity.
Table 1: Receptor Activation Potency (EC50)
| Compound | LXRα | LXRβ | FXR | Primary Target(s) |
| This compound | ~20-50 nM | ~20-50 nM | ~5 µM | LXRα, LXRβ, FXR |
| GW3965 | ~190 nM | ~30 nM | Inactive | LXRβ > LXRα |
| GW4064 | Inactive | Inactive | ~65 nM | FXR |
EC50 values are approximate and can vary depending on the specific assay conditions.
Table 2: Off-Target Activity
| Compound | Known Off-Targets | Notes |
| This compound | Pregnane X Receptor (PXR), Retinoid-related Orphan Receptors (RORα, RORγ) | Activates PXR with similar potency to LXR, which may contribute to observed steatosis.[4] Also acts as an inverse agonist at RORα and RORγ.[5] |
| GW3965 | Pregnane X Receptor (PXR) | Shows >10-fold selectivity for LXR over PXR.[6] |
| GW4064 | G-Protein Coupled Receptors (GPCRs) | Has been shown to interact with multiple GPCRs, including histamine (B1213489) receptors, which could lead to FXR-independent effects.[7][8] |
Table 3: Comparative Effects on Key Target Gene Expression
| Gene | This compound | GW3965 | GW4064 | Primary Regulatory Pathway |
| ABCA1 | ↑↑↑ | ↑↑↑ | No significant effect | LXR |
| SREBP-1c | ↑↑↑ | ↑↑ | No significant effect | LXR |
| SHP | ↑ | No significant effect | ↑↑↑ | FXR |
| FGF19 (human) / Fgf15 (mouse) | ↑ | No significant effect | ↑↑↑ | FXR |
Arrow notation (↑) indicates the magnitude of gene expression induction. Data is compiled from multiple sources and direct quantitative comparison may vary based on experimental conditions.[9][10]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by LXR and FXR agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Luciferase Reporter Gene Assay for Receptor Activation
This assay is used to determine the potency (EC50) of a compound in activating a specific nuclear receptor.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a plasmid expressing the full-length nuclear receptor (LXRα, LXRβ, or FXR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor (e.g., LXRE or FXRE). A constitutively active Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with DMEM containing charcoal-stripped FBS. Cells are then treated with serial dilutions of the test compounds (this compound, GW3965, or GW4064) or vehicle control (DMSO).
-
Luciferase Activity Measurement: After 18-24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The normalized data is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression curve fit.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the change in mRNA levels of target genes in response to agonist treatment.
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2 for liver-related genes, or macrophages) is cultured to confluence. Cells are then treated with the test compounds at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 hours).
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the cells using a commercial kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB), and the appropriate PCR master mix.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and then to the vehicle-treated control group.
In Vivo Animal Studies
Animal models, typically mice, are used to evaluate the in vivo effects of the agonists on lipid metabolism and other physiological parameters.
-
Animal Model: Wild-type or genetically modified mice (e.g., Ldlr-/- or Apoe-/- for atherosclerosis studies) are used.
-
Compound Administration: The compounds are typically administered by oral gavage or mixed in the diet for a specified period. Dosing regimens can vary but a common dose for this compound and GW3965 is 10 mg/kg/day.[11]
-
Sample Collection: At the end of the treatment period, blood and tissues (e.g., liver, intestine) are collected for analysis.
-
Biochemical Analysis: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercial kits.
-
Gene Expression Analysis: RNA is isolated from tissues and gene expression is analyzed by qPCR as described above.
Conclusion
The choice between this compound, GW3965, and GW4064 depends critically on the specific research question.
-
This compound remains a potent tool for studying the combined effects of LXR and FXR activation. However, its significant off-target activities, particularly on PXR, must be considered when interpreting results, especially concerning hepatic steatosis.[4]
-
GW3965 offers a more selective approach to studying LXR signaling, with a preference for LXRβ.[2] Its reduced off-target profile compared to this compound makes it a more suitable tool for dissecting the specific roles of LXR in various physiological and pathological processes.
-
GW4064 is the compound of choice for investigating FXR-specific pathways.[3] Researchers should be aware of its potential for FXR-independent effects mediated by GPCRs, particularly at higher concentrations.[7][8]
References
- 1. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe GW3965 | Chemical Probes Portal [chemicalprobes.org]
- 7. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver X receptor agonist this compound enhanced peroxisome proliferator-activated receptor-delta expression and fatty acid oxidation in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Translational Potential of T09013-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent synthetic Liver X Receptor (LXR) agonist, T0901317, with alternative LXR modulators. The central theme is an assessment of translational potential, weighing the compound's high efficacy in preclinical models against significant safety liabilities that have hindered its clinical development. This analysis is supported by experimental data, detailed protocols, and pathway visualizations to offer a comprehensive resource for researchers in metabolic and inflammatory diseases.
Mechanism of Action: The Dual-Edged Sword of LXR Activation
This compound is a powerful, non-steroidal agonist of both LXRα and LXRβ isoforms.[1] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[2] This signaling cascade is pivotal in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[3][4]
Key Therapeutic Actions:
-
Reverse Cholesterol Transport: this compound strongly induces the expression of genes like ABCA1 and ABCG1, which promote the efflux of cholesterol from peripheral cells (like macrophages in atherosclerotic plaques) to HDL particles for transport back to the liver.[5][6]
-
Anti-Inflammatory Effects: LXR activation can suppress inflammatory gene expression by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.[2][7] This has shown benefits in preclinical models of atherosclerosis, dermatitis, and neuroinflammation.[1][2]
Major Translational Hurdle:
-
Hepatic Lipogenesis: The primary obstacle to the clinical translation of this compound is its potent induction of the SREBP-1c gene, a master regulator of fatty acid and triglyceride synthesis in the liver.[8][9] This on-target effect, mediated predominantly by LXRα, leads to severe hypertriglyceridemia and hepatic steatosis (fatty liver), posing a significant metabolic risk.[1][10]
Comparative Performance: Efficacy vs. Side Effects
The translational failure of this compound has spurred the development of next-generation LXR modulators. These alternatives, including GW3965 and newer partial or selective agonists, aim to dissociate the beneficial anti-inflammatory and cholesterol efflux effects from the detrimental lipogenic effects.
Table 1: Comparison of LXR Agonist Potency and Key Effects
| Compound | Type | LXRα EC50 | Key Therapeutic Effect | Major Adverse Effect (Dose-Dependent) |
|---|---|---|---|---|
| This compound | Dual LXRα/β Agonist | ~20 nM[11] | Potent induction of ABCA1/ABCG1; reduces atherosclerosis in animal models.[1][11] | Severe hypertriglyceridemia and hepatic steatosis via SREBP-1c induction.[10][12] |
| GW3965 | Dual LXRα/β Agonist | ~190 nM[3] | Reduces atherosclerosis and inflammation in animal models.[1][7] | Induces hypertriglyceridemia, though potentially to a lesser extent than this compound at equivalent efficacy doses.[1] |
| AZ876 | Dual Partial LXRα/β Agonist | N/A | Reduces cardiac hypertrophy and fibrosis. | Lower elevation of plasma triglycerides compared to this compound.[1] |
| LXR-623 | Partial LXR Agonist | N/A | Reduced atherosclerosis in mice without increasing serum triglycerides.[1] | Terminated in Phase 1 trials due to neurological/psychiatric side effects.[1] |
Table 2: Preclinical Data on Atherosclerosis and Plasma Lipids
| Study Model | Compound (Dose) | Atherosclerotic Lesion Size | Plasma Triglycerides (TG) | Plasma HDL Cholesterol |
|---|---|---|---|---|
| ApoE-/- Mice | This compound (~10 mg/kg/day) | ↓ Reduced[1] | ↑↑↑ Increased (3-fold or more)[1] | ↑ Increased[1] |
| LDLR-/- Mice | This compound | ↓ Reduced[11] | ↑↑↑ Markedly Increased[8][10] | N/A |
| Hamster Model | This compound | ↓ Reduced by 35%[1] | ↑↑↑ Increased 3-fold[1] | N/A |
| LDLR-/- Mice | ATI-111 (Steroidal Agonist) | ↓ Reduced | ↓ Lowered | ↑ Increased |
Note: The magnitude of effects varies significantly based on the animal model, diet, and duration of the study. Recent studies suggest this compound's pro-atherogenic hepatic impact can dominate under low-fat diet conditions.[13]
The Central Translational Challenge: Off-Target Profile
While the lipogenic effects are considered "on-target" via LXRα, this compound also exhibits activity at other nuclear receptors, complicating its pharmacological profile. This lack of specificity is a significant concern for translational development.
-
Farnesoid X Receptor (FXR) Agonism: this compound activates FXR with an EC50 of ~5 µM.[5][11] While much less potent than its LXR activity, this is more potent than the natural FXR ligand chenodeoxycholic acid, meaning FXR-mediated effects must be considered.[14]
-
Pregnane X Receptor (PXR) Agonism: this compound is a high-affinity ligand for PXR, inducing PXR target genes.[5]
-
RORα and RORγ Inverse Agonism: The compound acts as a dual inverse agonist for RORα and RORγ, repressing their transcriptional activity.[5][11]
Key Experimental Protocols
Accurate assessment of LXR modulators requires standardized, reproducible assays. Below are methodologies for key experiments cited in LXR research.
Protocol 1: LXR Reporter Gene Assay
-
Objective: To quantify the potency (EC50) of a compound in activating LXRα or LXRβ transcriptionally.
-
Methodology:
-
Cell Culture: Plate HEK293 cells in 96-well plates.
-
Transfection: Co-transfect cells with three plasmids: 1) an expression vector for human LXRα or LXRβ, 2) a reporter plasmid containing multiple copies of an LXRE driving firefly luciferase expression, and 3) a control plasmid expressing Renilla luciferase for normalization.
-
Agonist Treatment: After 24 hours, replace the medium with one containing charcoal-stripped serum. Treat cells with serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO).[3]
-
Lysis & Measurement: After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the change in mRNA expression of LXR target genes (e.g., ABCA1, SREBP-1c) in response to agonist treatment.
-
Methodology:
-
Cell/Tissue Treatment: Treat cultured cells (e.g., HepG2 hepatocytes, primary macrophages) or dose animals with the LXR agonist or vehicle.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Perform real-time PCR using a qPCR instrument, specific primers for target genes (ABCA1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, 36B4), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the target gene expression is normalized to the housekeeping gene and then to the vehicle-treated control group.[3]
-
Conclusion and Future Directions
This compound remains an invaluable research tool for potently activating LXR pathways and studying the downstream consequences in vitro and in vivo. However, its powerful induction of lipogenesis, coupled with a lack of target specificity, gives it very low translational potential as a therapeutic agent.[7][12]
The future of LXR-targeted therapy lies in the development of "dissociated" or "selective" modulators that can preferentially engage the anti-inflammatory and cholesterol transport pathways while avoiding the activation of the SREBP-1c lipogenic axis.[15][16] Strategies being explored include:
-
LXRβ-selective agonists: As LXRα is the primary driver of hepatic lipogenesis, isoform-selective compounds are a key goal.[17]
-
Tissue-selective delivery: Targeting LXR activation to specific cells, such as macrophages in atherosclerotic plaques, could avoid liver-associated side effects.
-
Partial agonists/Modulators: Compounds that induce a unique receptor conformation may selectively recruit co-regulatory proteins, leading to a more favorable gene expression profile.[18][19]
By learning from the translational failures of first-generation compounds like this compound, researchers can better design and assess the next wave of LXR modulators with a higher probability of clinical success.[20]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are LXR modulators and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LXR-SREBP-1c-Phospholipid Transfer Protein Axis Controls Very Low Density Lipoprotein (VLDL) Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. LXR-SREBP-1c-phospholipid transfer protein axis controls very low density lipoprotein (VLDL) particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. LXR Agonist this compound's Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in liver X receptor-selective modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dissociated sterol-based liver X receptor agonists as therapeutics for chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Scaffold Fusion and SAR Transfer with a Chemical Language Model Generates Novel Liver X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of new LXR modulators that regulate LXR target genes and reduce lipogenesis in human cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liver X receptor: a potential target in the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of T0901317: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for T0901317, a potent Liver X Receptor (LXR) agonist used in research. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.
Understanding the Compound: this compound
This compound is a synthetic, non-steroidal LXR agonist. Its primary use in research is to study the role of LXRs in various physiological and pathological processes. While specific toxicological properties have not been fully investigated, it is imperative to treat this compound as a hazardous chemical waste.[1]
Quantitative Data Summary
For safe handling and disposal, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 481.33 g/mol | |
| Formula | C₁₇H₁₂F₉NO₃S | |
| Solubility in DMSO | 96 mg/mL (199.44 mM) | [2] |
| Storage Temperature | -20°C | [3] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the step-by-step procedure for the safe disposal of this compound and materials contaminated with it. This protocol is based on general best practices for hazardous chemical waste disposal.
Personnel Safety: Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
Step 3: Storage
-
Store the sealed hazardous waste containers in a designated and secure waste accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Institutional Disposal Procedures
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a completed hazardous waste disposal form, accurately detailing the contents of the waste containers.
Important Considerations:
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Do Not Dispose Down the Drain: this compound should never be disposed of down the sink or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Personal protective equipment for handling T0901317
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling, Operational Protocols, and Disposal of the Liver X Receptor (LXR) Agonist, T0901317.
This document provides crucial safety and logistical information for the handling and use of this compound (CAS No: 293754-55-9), a potent and selective agonist for the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR). Adherence to these guidelines is essential to ensure personal safety and experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₂F₉NO₃S |
| Molecular Weight | 481.33 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol (B145695). |
| Storage | Store at +4°C for short-term and -20°C for long-term (up to 3 years).[1] |
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active molecule, a stringent PPE protocol is mandatory at all times.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent dermal absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat or a solid-front barrier gown. A chemical-resistant apron is recommended when there is a high risk of splashing. | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator with a P100 filter is recommended, especially when handling the solid compound, to prevent inhalation of dust particles. | To prevent respiratory tract exposure. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.
Preparation of Stock Solutions
-
Work Area Preparation : Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, plastic-backed pads.
-
Weighing : If starting from the solid compound, perform this task inside the fume hood on a tared weigh boat. Take care to minimize the creation of dust.
-
Reconstitution : To prepare a stock solution, add the desired volume of solvent (e.g., DMSO) to the vial using a calibrated pipette or a Luer-Lok syringe. Cap the vial securely and vortex until the solid is completely dissolved. A common stock solution concentration is 100 mM in DMSO.[2]
-
Dilution : Perform all serial dilutions within the fume hood.
-
Labeling : Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Post-Handling Procedures
-
Decontamination : Wipe down all surfaces, equipment, and the exterior of vials with 70% ethanol or another appropriate deactivating agent.
-
Waste Disposal : Dispose of all contaminated disposable items, such as gloves, absorbent pads, and weigh boats, as hazardous chemical waste according to your institution's guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Solid Waste : This includes any contaminated gloves, absorbent pads, weigh boats, and empty vials. These items should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : This includes unused stock solutions, experimental media containing this compound, and solvent rinses. Liquid waste should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
This compound is a versatile tool in various research applications. Below are detailed methodologies for key experiments.
In Vitro Cell Culture Protocol
This protocol outlines the treatment of cultured cells with this compound to study its effects on gene expression and cellular pathways.
-
Cell Seeding : Plate cells (e.g., macrophages, cancer cell lines) in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Working Solution : Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. For example, to treat cells with 10 µM this compound, dilute the 100 mM DMSO stock solution 1:10,000 in the culture medium. It is crucial to also prepare a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent.
-
Cell Treatment : Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1]
-
Analysis : Following incubation, cells can be harvested for various downstream analyses, such as quantitative real-time PCR (qRT-PCR) to measure changes in gene expression, western blotting to assess protein levels, or functional assays.
In Vivo Animal Dosing Protocol (Mouse Model)
This protocol describes the administration of this compound to mice to investigate its in vivo effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model : C57BL/6 mice are commonly used.[3]
-
Formulation for Injection : A formulation for intraperitoneal (i.p.) injection can be prepared by first dissolving this compound in a suitable vehicle. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween80, and sterile water.[4]
-
Dosing : A typical dose used in studies is 50 mg/kg, administered via intraperitoneal injection twice weekly.[3]
-
Monitoring : Animals should be monitored regularly for any adverse effects. Body weight and food intake are common parameters to track.
-
Endpoint Analysis : At the end of the study period, tissues can be collected for various analyses, such as histology, gene expression analysis, or measurement of lipid levels.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: this compound signaling pathways.
Caption: General experimental workflow for this compound.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Liver X receptor α activation with the synthetic ligand this compound reduces lung injury and inflammation after hemorrhage and resuscitation via inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
